molecular formula C9H20 B092883 2,3,3-Trimethylhexane CAS No. 16747-28-7

2,3,3-Trimethylhexane

Cat. No.: B092883
CAS No.: 16747-28-7
M. Wt: 128.25 g/mol
InChI Key: DJYSEQMMCZAKGT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylhexane is a branched-chain alkane of significant interest in advanced fuel technology and combustion research. Its molecular structure, characterized by multiple methyl branches, is strategically studied to understand its contribution to a high octane rating, which is critical for enhancing fuel efficiency and reducing engine knocking in gasoline . Researchers utilize this compound as a key model system to investigate the relationship between molecular branching and fundamental physical properties like volatility and combustion enthalpy, providing valuable insights for the development of cleaner and more efficient fuels . Furthermore, its well-defined isomeric relations make it an important subject in the comparative study of hydrocarbon isomers, revealing critical data on fuel efficiency and emissions . As a component found in crude oil and natural gas, it also serves as a relevant subject in petrochemical research for optimizing refining processes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylhexane
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InChI

InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3
Source PubChem
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InChI Key

DJYSEQMMCZAKGT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID30168288
Record name 2,3,3-Trimethylhexane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,3,3-Trimethylhexane
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Vapor Pressure

9.83 [mmHg]
Record name 2,3,3-Trimethylhexane
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CAS No.

16747-28-7
Record name 2,3,3-Trimethylhexane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,3-Trimethylhexane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may utilize this compound as a solvent, a reference standard, or in other laboratory applications.

Chemical Identity and Structure

This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C9H20.[1][2][3] Its structure consists of a six-carbon hexane chain with three methyl group substituents. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[3]

Identifier Value Source
IUPAC Name This compound
CAS Number 16747-28-7
Molecular Formula C9H20[2]
Canonical SMILES CCCC(C)(C)C(C)C[3]
InChI InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3[3]
InChIKey DJYSEQMMCZAKGT-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in silico modeling.

Physical Properties

Property Value Source
Molecular Weight 128.26 g/mol [1][4]
Appearance Colorless liquid[2][5]
Boiling Point 137.9 °C at 760 mmHg
Melting Point -116.79 °C[1]
Density 0.722 g/cm³[1]
Vapor Pressure 8.57 mmHg at 25°C[1]
Refractive Index 1.4119[1]
Flash Point 27.7 °C[1]

Chemical Properties and Descriptors

Property Value Source
Solubility Insoluble in water; Soluble in non-polar organic solvents like alcohols and ethers.[2][5][2][5]
LogP 3.46870[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]
Complexity 70.1[1]
Heavy Atom Count 9[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly detailed in the readily available literature. However, standardized methods are employed for these measurements. The data presented is often compiled from resources like the NIST Chemistry WebBook, which aggregates critically evaluated data from various scientific publications.[6][7][8]

General Methodologies:

  • Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. A sample of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For higher accuracy, this is often performed using an ebulliometer.

  • Melting Point Determination: The melting point is measured by slowly heating a solid sample and observing the temperature at which it transitions to a liquid. This is commonly done using a melting point apparatus where the sample is observed under magnification as the temperature is gradually increased.

  • Density Measurement: The density of a liquid is determined by measuring the mass of a known volume of the substance. This is typically done using a pycnometer or a digital density meter, with temperature control being crucial for accuracy.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms.[3]

    • Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.[3]

    • IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, this would show characteristic C-H stretching and bending vibrations.[7]

The following diagram illustrates a conceptual workflow for determining the boiling point of a liquid compound like this compound.

G Conceptual Workflow for Boiling Point Determination A Sample Preparation B Apparatus Setup (e.g., Distillation Flask, Condenser, Thermometer) A->B C Heating B->C D Observation of Vaporization and Condensation C->D E Temperature Reading at Equilibrium D->E F Data Recording and Analysis E->F

Caption: A simplified workflow for the experimental determination of a liquid's boiling point.

Logical Relationships of Properties

The chemical and physical properties of this compound are interconnected. The following diagram illustrates some of these logical relationships.

G Interrelation of this compound Properties cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Chemical Behavior A C9H20 (Branched Alkane) B Boiling Point (137.9 °C) A->B Influences C Density (0.722 g/cm³) A->C Determines F Non-polar Nature A->F Leads to D Solubility (Insoluble in Water) E Low Reactivity F->D Explains F->E Contributes to

Caption: Logical relationships between the molecular structure and the properties of this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][9] It is important to use this chemical in a well-ventilated area and to avoid sources of ignition.[2][9] As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use for detailed safety and handling information.[10][11] Inhalation or severe contact may cause dizziness and nausea.[2][9]

Applications

Due to its properties as a non-polar solvent, this compound can be used in organic synthesis and extractions.[2][9] It can also serve as a component in fuels.[2][9] In a research context, its well-defined properties make it a useful reference compound in analytical techniques such as gas chromatography.

References

An In-depth Technical Guide to 2,3,3-Trimethylhexane: Molecular Structure and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethylhexane, a branched-chain alkane. It delves into its molecular structure, isomerism, and key physicochemical properties. This document also outlines detailed experimental protocols for the synthesis and analysis of this compound, making it a valuable resource for researchers in organic chemistry and related fields.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20. It is one of the 35 structural isomers of nonane.[1][2] Its branched structure significantly influences its physical properties, such as boiling point and density, making it a subject of interest in fuel technology and as a reference compound in analytical chemistry. This guide explores the intricacies of its structure and provides a comparative analysis with its isomers.

Molecular Structure and Isomerism

The molecular structure of this compound consists of a six-carbon hexane backbone with three methyl group substituents. One methyl group is attached to the second carbon atom, and two methyl groups are attached to the third carbon atom.[3]

The molecular formula C9H20 gives rise to a total of 35 structural isomers, which are compounds with the same molecular formula but different atomic connectivity.[1][4] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The isomers of nonane include the straight-chain n-nonane, various methyl-, ethyl-, and propyl-substituted alkanes.[4]

Visualization of this compound and Selected Isomers

The following diagram illustrates the molecular structure of this compound and a selection of its structural isomers.

G cluster_0 Synthesis and Purification cluster_1 Structural Analysis cluster_2 Data Interpretation cluster_3 Conclusion Synthesis Grignard Synthesis Purification Distillation / Chromatography Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR 13C NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR RetentionTime Retention Time Comparison GCMS->RetentionTime MassSpectra Mass Spectra Library Matching GCMS->MassSpectra ChemicalShifts Chemical Shift Analysis NMR->ChemicalShifts VibrationalModes Vibrational Mode Analysis FTIR->VibrationalModes Identification Isomer Identification RetentionTime->Identification MassSpectra->Identification ChemicalShifts->Identification VibrationalModes->Identification

References

Synthesis of 2,3,3-Trimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,3-Trimethylhexane is a saturated, branched-chain alkane with the chemical formula C9H20. As a member of the nonane isomer family, it is of interest to researchers in the fields of fuel science, organic synthesis, and analytical chemistry. Its highly branched structure contributes to a high octane rating, making it a desirable component in gasoline blends. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been established: the Grignard reaction and the catalytic hydrogenation of an alkene precursor. Each method offers distinct advantages and challenges, which will be detailed in the following sections.

Pathway 1: Grignard Reaction Synthesis

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds. The synthesis of this compound via this pathway involves the coupling of an isopropyl Grignard reagent with a tertiary alkyl halide.

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the isopropyl Grignard reagent (isopropylmagnesium chloride) on the electrophilic carbon of 3-chloro-2,3-dimethylpentane. This reaction forms the carbon skeleton of this compound.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Attack Isopropyl_Chloride Isopropyl Chloride Isopropylmagnesium_Chloride Isopropylmagnesium Chloride Isopropyl_Chloride->Isopropylmagnesium_Chloride Anhydrous Ether Mg Mg Mg->Isopropylmagnesium_Chloride Transition_State Transition State Isopropylmagnesium_Chloride->Transition_State 3_Chloro_2_3_dimethylpentane 3-Chloro-2,3-dimethylpentane 3_Chloro_2_3_dimethylpentane->Transition_State 2_3_3_Trimethylhexane This compound Transition_State->2_3_3_Trimethylhexane MgCl2 MgCl2 Transition_State->MgCl2

Caption: Grignard reaction mechanism for this compound synthesis.

Experimental Protocol

Materials:

  • Isopropyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3-Chloro-2,3-dimethylpentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of isopropyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Coupling Reaction: The prepared Grignard reagent is cooled to 0 °C. A solution of 3-chloro-2,3-dimethylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Quantitative Data
ReactantMolar RatioNotes
Isopropyl chloride1.0
Magnesium1.1Slight excess to ensure full conversion
3-Chloro-2,3-dimethylpentane1.0
Product Yield Notes
This compound60-70%Typical yield for this type of coupling

Pathway 2: Catalytic Hydrogenation of 2,3,3-Trimethyl-1-hexene

This two-step pathway involves the synthesis of the alkene precursor, 2,3,3-trimethyl-1-hexene, followed by its catalytic hydrogenation to the desired alkane.

Step 1: Synthesis of 2,3,3-Trimethyl-1-hexene via Dehydration of 2,3,3-Trimethyl-1-hexanol

Reaction Mechanism:

The alcohol is protonated by an acid catalyst, forming a good leaving group (water). The departure of water generates a carbocation, which is then deprotonated to form the alkene.

Experimental Protocol:

Materials:

  • 2,3,3-Trimethyl-1-hexanol

  • Concentrated sulfuric acid (or anhydrous p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dehydration: In a round-bottom flask, 2,3,3-trimethyl-1-hexanol is mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated, and the product alkene is distilled as it is formed.

  • Work-up and Purification: The distillate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and purified by distillation.

Step 2: Catalytic Hydrogenation of 2,3,3-Trimethyl-1-hexene

Reaction Mechanism:

The alkene and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., palladium on carbon). The hydrogen atoms add across the double bond of the alkene in a syn-addition manner to yield the saturated alkane.[1]

G cluster_0 Dehydration cluster_1 Hydrogenation Alcohol 2,3,3-Trimethyl-1-hexanol Alkene 2,3,3-Trimethyl-1-hexene Alcohol->Alkene H+, Heat Alkane This compound Alkene->Alkane H2, Pd/C

Caption: Two-step synthesis of this compound via hydrogenation.

Experimental Protocol:

Materials:

  • 2,3,3-Trimethyl-1-hexene

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or ethyl acetate)

  • Hydrogen gas

Procedure:

  • Hydrogenation: 2,3,3-trimethyl-1-hexene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized to 3-5 atm. The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is removed by distillation to yield the crude product, which can be further purified by fractional distillation if necessary.

Quantitative Data
Reaction StepReactant/ProductYieldCatalyst/ReagentConditions
Dehydration2,3,3-Trimethyl-1-hexene80-90%H₂SO₄ (cat.)Heat, distillation of product
Catalytic HydrogenationThis compound>95%10% Pd/C3-5 atm H₂, Room Temperature

Experimental Workflow Overview

The general workflow for the synthesis and analysis of this compound is outlined below.

G Start Select Synthesis Pathway Grignard_Route Grignard Reaction Start->Grignard_Route Hydrogenation_Route Alkene Hydrogenation Start->Hydrogenation_Route Reaction Perform Synthesis Grignard_Route->Reaction Hydrogenation_Route->Reaction Workup Reaction Work-up and Isolation Reaction->Workup Purification Purification (Distillation) Workup->Purification Analysis Product Analysis (GC-MS, NMR, IR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for synthesis and analysis.

Data Presentation: Spectroscopic Analysis

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic DataKey Features
¹H NMR (CDCl₃)Multiplets and singlets in the alkane region (δ 0.8-1.5 ppm).
¹³C NMR (CDCl₃)Signals corresponding to the nine distinct carbon atoms in the molecule.
IR (Infrared) (neat)Strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.[2]
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z 128, with characteristic fragmentation patterns for branched alkanes, including prominent peaks at m/z 43, 57, 71, and 85.[3]

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The Grignard reaction offers a direct, one-pot synthesis, while the catalytic hydrogenation of an alkene precursor provides an alternative route that may be preferable depending on the availability of starting materials and desired purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the successful synthesis and characterization of this highly branched alkane. Careful attention to anhydrous conditions in the Grignard reaction and efficient catalyst handling in the hydrogenation step are critical for achieving high yields and purity.

References

Thermodynamic Properties of 2,3,3-Trimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, 2,3,3-trimethylhexane. The information is compiled from various scientific sources to support research and development activities where this compound may be used as a solvent, a reference standard, or a component in complex mixtures. This document presents available quantitative data in structured tables, details the experimental methodologies for determining these properties, and provides visualizations of the experimental workflows.

Core Thermodynamic and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20. As one of the 35 structural isomers of nonane, its branched structure influences its physical and thermodynamic behavior, distinguishing it from its linear counterpart, n-nonane.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound. For comparative purposes, data for n-nonane is also included where available.

Table 1: General and Physical Properties

PropertyValue for this compoundValue for n-Nonane
Molecular FormulaC9H20C9H20
Molecular Weight128.26 g/mol 128.26 g/mol
CAS Number16747-28-7111-84-2
Boiling Point137.9 °C150.8 °C
Melting Point-116.8 °C-53.5 °C
Density0.722 g/cm³ at 20°C0.718 g/cm³ at 20°C
Vapor Pressure8.57 mmHg at 25°C4.45 mmHg at 25°C
Flash Point27.7 °C31 °C

Table 2: Thermodynamic Properties

PropertyValue for this compoundValue for n-Nonane
Enthalpy of Formation (Liquid, 298.15 K) -281.0 ± 1.0 kJ/mol-275.7 ± 0.8 kJ/mol
Enthalpy of Vaporization (at boiling point) 35.8 kJ/mol38.6 kJ/mol
Liquid Heat Capacity (Cp) Data not readily available284.39 J/(mol·K) at 298.15 K
Standard Entropy (S°) Data not readily available393.67 J/(mol·K) at 298.15 K (liquid)

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound relies on precise experimental techniques. The following sections detail the general methodologies employed for measuring key thermodynamic parameters.

Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry.

Methodology: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb, the surrounding water, and the calorimeter components, causing a rise in temperature.

  • Temperature Measurement: The final equilibrium temperature of the water is recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid).

  • Standard Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Vapor Pressure

The vapor pressure of a volatile liquid like this compound can be measured using several methods, with the choice depending on the pressure range of interest.

Methodology: Static Method

  • Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer) and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air.

  • Temperature Control: The vessel is maintained at a constant, precisely known temperature.

  • Equilibrium: The system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.

  • Data Collection: The vapor pressure is measured at various temperatures to establish the vapor pressure curve.

Heat Capacity

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The DSC instrument heats both the sample and reference pans at a controlled, linear rate over a defined temperature range.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.

  • Calculation: The specific heat capacity of the sample is calculated by comparing its differential heat flow signal to that of the sapphire standard.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Enthalpy_of_Formation_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_calc Calculation weigh Weigh high-purity sample place Place sample in crucible weigh->place seal Seal crucible in bomb place->seal pressurize Pressurize with O2 seal->pressurize immerse Immerse bomb in water pressurize->immerse record_ti Record initial temperature (Ti) immerse->record_ti ignite Ignite sample record_ti->ignite record_tf Record final temperature (Tf) ignite->record_tf calc_q Calculate heat of combustion (q_comb) record_tf->calc_q calc_dhc Determine molar enthalpy of combustion (ΔHc°) calc_q->calc_dhc calc_dhf Calculate enthalpy of formation (ΔHf°) using Hess's Law calc_dhc->calc_dhf

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Vapor_Pressure_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis place_sample Place sample in vessel degas Degas sample under vacuum place_sample->degas set_temp Set and stabilize temperature (T) degas->set_temp equilibrate Allow system to equilibrate set_temp->equilibrate measure_p Measure vapor pressure (P) equilibrate->measure_p change_temp Change to new temperature measure_p->change_temp plot Plot P vs. T measure_p->plot change_temp->set_temp fit Fit data to vapor pressure equation (e.g., Antoine equation) plot->fit

Caption: Workflow for Determining Vapor Pressure using the Static Method.

Heat_Capacity_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_calibration_analysis Calibration and Analysis weigh_sample Weigh sample into pan seal_sample Hermetically seal sample pan weigh_sample->seal_sample load_pans Load sample and reference pans into DSC seal_sample->load_pans prepare_ref Prepare empty reference pan prepare_ref->load_pans run_program Run temperature program (controlled heating rate) load_pans->run_program record_heat_flow Record differential heat flow run_program->record_heat_flow calculate_cp Calculate sample heat capacity (Cp) by comparison record_heat_flow->calculate_cp run_sapphire Run sapphire standard under same conditions run_sapphire->calculate_cp

Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

An In-depth Technical Guide to the Solubility of 2,3,3-Trimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-trimethylhexane, a branched alkane of interest in various chemical and pharmaceutical applications. Due to its nonpolar nature, this compound exhibits distinct solubility behavior in a range of organic solvents. This document outlines its qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.

Core Concepts of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar solutes, such as this compound, will readily dissolve in nonpolar solvents, while their solubility in polar solvents is limited.[1] The intermolecular forces at play are a key determinant. Alkanes primarily exhibit weak van der Waals forces (London dispersion forces).[2][3][4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound and a nonpolar organic solvent, the intermolecular forces are of a similar nature and magnitude, leading to a favorable enthalpy of mixing and, consequently, high solubility or complete miscibility.[2][4]

Solubility Data

As a nonpolar liquid alkane, this compound is generally considered to be miscible in all proportions with other nonpolar and weakly polar organic solvents.[5] This high solubility is due to the similar van der Waals intermolecular forces present in both the solute and the solvent.[2][4] Conversely, it is insoluble in highly polar solvents like water.[1]

Solvent ClassRepresentative SolventsQualitative Solubility of this compound
Nonpolar Hexane, Toluene, BenzeneMiscible
Weakly Polar Diethyl EtherMiscible
Moderately Polar Alcohols (e.g., Ethanol, Methanol)Soluble
Polar Aprotic AcetoneSoluble
Polar Protic WaterInsoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent using a gravimetric method. This method is robust and relies on the precise measurement of mass.[6][7][8]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Several sealable glass vials

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable glass vial. The presence of a separate phase of this compound ensures that the solution is saturated.

    • Prepare several such vials to ensure the reproducibility of the results.

    • Place the sealed vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a mechanical shaker within the temperature-controlled environment.

  • Sample Collection and Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the water bath for several hours to allow for the complete separation of the undissolved this compound.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish on an analytical balance.

    • Transfer the collected aliquot of the saturated solution to the pre-weighed evaporating dish and record the total weight.

    • Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be facilitated by gentle heating, ensuring that the temperature is kept well below the boiling point of this compound to prevent its loss.

    • Once the solvent has evaporated, place the evaporating dish containing the this compound residue in a drying oven at a temperature slightly above the boiling point of any residual solvent but below that of this compound to ensure all solvent is removed.

    • Cool the dish in a desiccator to room temperature and then weigh it accurately.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

    • Express the solubility in terms of grams of solute per 100 grams of solvent or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

experimental_workflow prep Preparation of Saturated Solution (Excess this compound in solvent) equilibration Equilibration (Constant temperature agitation) prep->equilibration sampling Sample Collection (Withdraw supernatant) equilibration->sampling weighing1 Initial Weighing (Aliquot of saturated solution) sampling->weighing1 evaporation Solvent Evaporation weighing1->evaporation weighing2 Final Weighing (Residue of this compound) evaporation->weighing2 calculation Solubility Calculation weighing2->calculation

Caption: Experimental workflow for determining the solubility of this compound.

References

The Elusive Isomer: A Technical Guide to the Natural Occurrence of 2,3,3-Trimethylhexane in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the presence of 2,3,3-trimethylhexane, a specific branched alkane, within the complex matrix of crude oil. While a minor component, its existence is a function of the intricate geochemical processes that form petroleum. This document outlines the challenges in its quantification, its potential (though not yet established) role as a geochemical indicator, and the analytical methodologies employed for the characterization of such compounds.

Presence and Quantification of this compound in Crude Oil

This compound (C9H20) is a saturated branched hydrocarbon that naturally occurs in crude oil.[1][2] Crude oil is a highly complex mixture, comprising thousands of individual hydrocarbon compounds, making the isolation and precise quantification of a single isomer like this compound exceptionally challenging.[3][4] The concentration of any single C9 isomer is generally low, and their numerous structural similarities make separation difficult with standard analytical techniques.

Table 1: General Hydrocarbon Composition of Crude Oil

Compound ClassGeneral Abundance (wt%)DescriptionRelevance to this compound
Saturates (Alkanes) 40 - 60% Straight-chain (n-alkanes), branched-chain (iso-alkanes), and cyclic (cycloalkanes) hydrocarbons.This compound is a C9 branched alkane within this class.
Aromatics 20 - 40%Hydrocarbons containing one or more benzene rings.-
Resins 5 - 15%Polar, high molecular weight compounds containing heteroatoms (N, S, O).-
Asphaltenes 1 - 10%High molecular weight, complex aromatic structures, often with heteroatoms.-

Note: The percentages are approximate and can vary significantly depending on the crude oil's origin and maturity.

Experimental Protocol for the Analysis of Branched Alkanes in Crude Oil

The quantitative analysis of specific branched alkanes like this compound in crude oil requires a meticulous and highly sensitive analytical approach. The following is a generalized experimental protocol based on common industry practices for hydrocarbon analysis.

Objective: To identify and quantify C9 branched alkanes, including this compound, in a crude oil sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • A known weight of the crude oil sample is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a specific concentration (e.g., 10 mg/mL).

    • An internal standard (e.g., a deuterated alkane not naturally present in the sample) is added to the solution for quantification.

    • The sample may undergo fractionation using techniques like solid-phase extraction (SPE) to separate the saturated hydrocarbon fraction from the aromatic and polar compounds, reducing matrix interference.

  • Gas Chromatography (GC) Analysis:

    • Instrument: A high-resolution gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for hydrocarbon separation.

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample. Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the hydrocarbons based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum for each eluting compound. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known target compounds.

  • Data Analysis and Quantification:

    • Identification: The retention time and the mass spectrum of a peak are compared to those of an authentic standard of this compound or to a spectral library (e.g., NIST) for identification.

    • Quantification: The concentration of this compound is calculated by comparing the peak area of a characteristic ion of the analyte to the peak area of a characteristic ion of the internal standard. A calibration curve prepared from standards of known concentrations is used to ensure accuracy.

Geochemical Significance of Short-Chain Branched Alkanes

While specific biomarker significance for this compound is not well-established, the distribution and relative abundance of short-chain branched alkanes, in general, can provide valuable geochemical information.

  • Thermal Maturity: The cracking of larger n-alkanes at higher thermal maturities can lead to an increase in the proportion of smaller, more branched alkanes.[7] Therefore, the ratio of branched to normal alkanes can sometimes be used as an indicator of the thermal history of the crude oil.

  • Biodegradation: Microorganisms preferentially degrade n-alkanes over their branched counterparts. As a result, biodegraded oils often show an enrichment in branched and cyclic alkanes relative to n-alkanes.

  • Source Rock Input: The initial composition of organic matter in the source rock can influence the distribution of isomers in the resulting crude oil.

The interpretation of these relationships is complex, as multiple factors can influence the final composition of the crude oil.

Visualizing Workflows and Relationships

To better understand the context of analyzing compounds like this compound in crude oil, the following diagrams illustrate the general workflows and logical relationships in petroleum geochemistry.

Geochemical_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Processing & Interpretation CrudeOilSample Crude Oil Sample SolventDilution Solvent Dilution & Internal Standard Spiking CrudeOilSample->SolventDilution Fractionation Fractionation (e.g., SPE) SolventDilution->Fractionation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Fractionation->GCMS GCxGC Comprehensive 2D GC (GCxGC-TOF-MS) Fractionation->GCxGC PeakIntegration Peak Integration & Identification GCMS->PeakIntegration GCxGC->PeakIntegration Quantification Quantification PeakIntegration->Quantification GeochemicalInterpretation Geochemical Interpretation Quantification->GeochemicalInterpretation Geochemical_Inference_Logic cluster_0 Compound Classes cluster_1 Geochemical Inferences CrudeOil Crude Oil Composition nAlkanes n-Alkanes CrudeOil->nAlkanes BranchedAlkanes Branched Alkanes (e.g., this compound) CrudeOil->BranchedAlkanes Biomarkers Biomarkers (Steranes, Hopanes) CrudeOil->Biomarkers Aromatics Aromatic Compounds CrudeOil->Aromatics Maturity Thermal Maturity nAlkanes->Maturity Biodegradation Degree of Biodegradation nAlkanes->Biodegradation BranchedAlkanes->Maturity BranchedAlkanes->Biodegradation SourceRock Source Rock Characteristics Biomarkers->SourceRock Biomarkers->Maturity Aromatics->SourceRock Aromatics->Maturity

References

An In-depth Technical Guide to the Isomers of Nonane and Their Structural Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of nonane (C₉H₂₀), detailing their structural differences, physical properties, and the experimental methodologies used for their identification and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and pharmacology where a deep understanding of isomeric composition is critical.

Introduction to Nonane and its Isomerism

Nonane is an alkane with the chemical formula C₉H₂₀. Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms linked by single bonds.[1] Structural isomerism arises when molecules share the same molecular formula but differ in the connectivity of their atoms.[1] In the case of nonane, the nine carbon atoms can be arranged in 35 distinct ways, giving rise to a diverse set of structural isomers.[2][3] These isomers range from the linear straight-chain n-nonane to highly branched structures.[3]

The structural variations among nonane isomers, while seemingly subtle, lead to significant differences in their physicochemical properties, such as boiling point, melting point, and density. These differences are primarily attributed to the variations in intermolecular van der Waals forces. Linear isomers, with their larger surface area, exhibit stronger intermolecular attractions compared to their more compact, branched counterparts.[4] This principle is fundamental to understanding the behavior of these compounds in various applications, from fuel formulations to their use as solvents and in organic synthesis.

Structural Differences and Classification of Nonane Isomers

The 35 structural isomers of nonane can be systematically classified based on the length of their principal carbon chain and the nature of their alkyl substituents. This classification provides a clear framework for understanding the structural diversity within this group of alkanes.

A fundamental way to visualize the relationships between these isomers is through their carbon skeletons. The following diagram illustrates the classification of nonane isomers based on their parent alkane chain.

G Classification of Nonane Isomers Nonane Nonane (C9H20) Octanes Octane Derivatives Nonane->Octanes Methyl Heptanes Heptane Derivatives Nonane->Heptanes Dimethyl, Ethyl Hexanes Hexane Derivatives Nonane->Hexanes Trimethyl, Ethyl-methyl Pentanes Pentane Derivatives Nonane->Pentanes Tetramethyl, Diethyl, Ethyl-dimethyl

Caption: Hierarchical classification of nonane isomers.

The structural formulas for all 35 isomers are detailed in the subsequent sections, grouped by their parent chain.

Straight-Chain Isomer
  • n-Nonane

Methyloctane Isomers (3 Isomers)
  • 2-Methyloctane

  • 3-Methyloctane

  • 4-Methyloctane

Dimethylheptane and Ethylheptane Isomers (11 Isomers)
  • Dimethylheptanes: 2,2-Dimethylheptane, 2,3-Dimethylheptane, 2,4-Dimethylheptane, 2,5-Dimethylheptane, 2,6-Dimethylheptane, 3,3-Dimethylheptane, 3,4-Dimethylheptane, 3,5-Dimethylheptane, 4,4-Dimethylheptane

  • Ethylheptanes: 3-Ethylheptane, 4-Ethylheptane

Trimethylhexane and Ethylmethylhexane Isomers (13 Isomers)
  • Trimethylhexanes: 2,2,3-Trimethylhexane, 2,2,4-Trimethylhexane, 2,2,5-Trimethylhexane, 2,3,3-Trimethylhexane, 2,3,4-Trimethylhexane, 2,3,5-Trimethylhexane, 2,4,4-Trimethylhexane, 3,3,4-Trimethylhexane

  • Ethylmethylhexanes: 3-Ethyl-2-methylhexane, 4-Ethyl-2-methylhexane, 3-Ethyl-3-methylhexane, 3-Ethyl-4-methylhexane

Tetramethylpentane, Diethylpentane, and Ethyldimethylpentane Isomers (7 Isomers)
  • Tetramethylpentanes: 2,2,3,3-Tetramethylpentane, 2,2,3,4-Tetramethylpentane, 2,2,4,4-Tetramethylpentane

  • Diethylpentane: 3,3-Diethylpentane

  • Ethyldimethylpentanes: 3-Ethyl-2,2-dimethylpentane, 3-Ethyl-2,3-dimethylpentane, 3-Ethyl-2,4-dimethylpentane

Quantitative Data of Nonane Isomers

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Nonane 150.8-53.50.718
Methyloctanes
2-Methyloctane143.2-80.10.713[5]
3-Methyloctane144-107.60.72[6]
4-Methyloctane142.5--
Dimethylheptanes
2,2-Dimethylheptane132-1130.724[1]
2,3-Dimethylheptane140.3--
2,4-Dimethylheptane138.5--
2,5-Dimethylheptane137.8--
2,6-Dimethylheptane135.2--
3,3-Dimethylheptane135.8--
3,4-Dimethylheptane140.6-0.741[7]
3,5-Dimethylheptane138.2--
4,4-Dimethylheptane135.21-102.89-
Ethylheptanes
3-Ethylheptane142.4--
4-Ethylheptane141-113.190.73[8]
Trimethylhexanes
2,2,3-Trimethylhexane134.7--
2,2,4-Trimethylhexane127.2--
2,2,5-Trimethylhexane124.1--
This compound140.3--
2,3,4-Trimethylhexane138.1--
2,3,5-Trimethylhexane134.5--
2,4,4-Trimethylhexane131.8--
3,3,4-Trimethylhexane139.8--
Ethylmethylhexanes
3-Ethyl-2-methylhexane139.9--
4-Ethyl-2-methylhexane135.5--
3-Ethyl-3-methylhexane140.7-112.990.737[9]
3-Ethyl-4-methylhexane140.1-112.990.721[10]
Tetramethylpentanes
2,2,3,3-Tetramethylpentane140.3--
2,2,3,4-Tetramethylpentane133.0-121.00.72[11]
2,2,4,4-Tetramethylpentane121-66.20.72[12]
Diethylpentane
3,3-Diethylpentane146.5--
Ethyldimethylpentanes
3-Ethyl-2,2-dimethylpentane134.8--
3-Ethyl-2,3-dimethylpentane140.7--
3-Ethyl-2,4-dimethylpentane135.5--

Experimental Protocols for Isomer Differentiation

The separation and identification of nonane isomers pose a significant analytical challenge due to their similar chemical properties and often close boiling points. A combination of chromatographic and spectroscopic techniques is typically employed for their effective differentiation.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating volatile compounds like nonane isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

Protocol for Separation of Nonane Isomers by Gas Chromatography:

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended for hydrocarbon analysis.

  • Column: A long capillary column (e.g., 50-100 meters) with a non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1) or 5% phenyl-95% dimethylpolysiloxane (DB-5), is suitable for separating alkane isomers. The choice of a non-polar phase ensures that the elution order is primarily determined by the boiling points of the isomers.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

  • Temperature Program: A slow oven temperature ramp is crucial for resolving closely eluting isomers. A typical program would be:

    • Initial temperature: 35-40°C, hold for 10-15 minutes.

    • Ramp: Increase the temperature at a rate of 1-2°C/min to a final temperature of 150-180°C.

    • Final hold: Maintain the final temperature for 10-20 minutes to ensure all isomers have eluted.

  • Injection: A small sample volume (e.g., 0.1-1.0 µL) of the isomer mixture, typically diluted in a volatile solvent like pentane or hexane, is injected into the heated inlet. A split injection mode is often used to prevent column overloading.

  • Detection: The flame ionization detector provides high sensitivity for hydrocarbons.

  • Data Analysis: The retention time of each peak is used for qualitative identification by comparing it to the retention times of known standards. The peak area provides quantitative information about the relative abundance of each isomer in the mixture.

The following flowchart illustrates a typical experimental workflow for the GC analysis of nonane isomers.

G GC Analysis Workflow for Nonane Isomers Sample Sample Preparation (Dilution in Solvent) Injection GC Injection (Split Mode) Sample->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Data Analysis (Peak Identification & Quantification) Data->Analysis

Caption: A generalized workflow for the gas chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.

Protocol for NMR Analysis of Nonane Isomers:

  • Sample Preparation: A small amount of the purified isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum of an alkane typically shows signals in the upfield region (around 0.8-1.7 ppm).

    • The chemical shift of a proton is influenced by its local electronic environment. Protons on methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups will have distinct chemical shifts.

    • Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the carbon skeleton. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

    • The chemical shift of a carbon atom depends on its hybridization and the number of attached hydrogen atoms.

    • Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in structure determination.

  • 2D NMR Techniques: For complex isomers, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignments.

By analyzing the chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra, the precise structure of each nonane isomer can be determined.

Conclusion

The 35 structural isomers of nonane represent a fascinating case study in the structural diversity of alkanes. Their varied physical properties, stemming from differences in their molecular architecture, underscore the importance of precise isomeric identification and separation in scientific and industrial applications. This guide has provided a detailed overview of the structural differences among these isomers, a compilation of their known physical properties, and a summary of the key experimental protocols for their analysis. While a complete dataset of physical properties for all isomers remains an area for further investigation, the methodologies outlined here provide a robust framework for the characterization of this important class of hydrocarbons.

References

Conformational analysis of branched alkanes like 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of 2,3,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern drug discovery and development. The specific conformation of a molecule can profoundly influence its biological activity, dictating how it interacts with target receptors and enzymes. This technical guide provides a comprehensive overview of the conformational analysis of this compound, a branched alkane that serves as a fundamental model for understanding the more complex hydrocarbon skeletons found in many pharmaceutical compounds. By examining the interplay of torsional strain and steric interactions, we can predict and quantify the relative stabilities of its various conformers. This guide details both computational and experimental methodologies for this analysis, presents the expected quantitative data in a structured format, and utilizes visualizations to clarify key concepts and workflows.

Introduction to Conformational Analysis of Branched Alkanes

Alkanes, the simplest organic molecules, consist of carbon and hydrogen atoms linked by single bonds.[1][2] Rotation around these carbon-carbon single bonds is possible, leading to different spatial arrangements of atoms known as conformations or conformers.[2][3] While this rotation is often described as "free," it is in fact hindered by energy barriers, resulting in certain conformations being more stable (lower in energy) than others.[1]

The primary factors governing conformational stability are:

  • Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain and are energetically unfavorable. Staggered conformations, where these bonds are as far apart as possible, minimize this strain and are more stable.[3][4]

  • Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[5][6][7][8] In branched alkanes, bulky substituents can lead to significant steric strain, particularly in gauche and eclipsed conformations.[9][10]

The conformational analysis of a molecule like this compound involves identifying all possible staggered and eclipsed conformers, evaluating their relative energies based on these strains, and determining the energy barriers to interconversion.

Conformational Analysis of this compound

The structure of this compound presents several key rotational bonds to consider for a full conformational analysis. The most insightful analyses often focus on rotation around the most sterically hindered bonds. For this compound, the C2-C3 and C3-C4 bonds are of particular interest due to the high degree of substitution.

Analysis of Rotation around the C2-C3 Bond

Viewing the molecule down the C2-C3 bond, we can construct Newman projections to visualize the different conformations. The front carbon (C2) is attached to a hydrogen, an isopropyl group (represented as a single entity for simplicity in initial analysis), and a methyl group. The back carbon (C3) is bonded to two methyl groups and an ethyl group.

The most stable conformation will be the one that minimizes steric interactions between the bulky groups. This typically occurs in a staggered arrangement where the largest groups are anti-periplanar (180° dihedral angle) to each other. Conversely, the least stable conformation will be an eclipsed arrangement where the largest groups are syn-periplanar (0° dihedral angle). Between these extremes are gauche conformations (60° dihedral angle), which have intermediate energy levels due to steric interactions between adjacent bulky groups.[11][12]

Analysis of Rotation around the C3-C4 Bond

A similar analysis can be performed for the C3-C4 bond. Here, the front carbon (C3) has two methyl groups and a sec-butyl group attached. The back carbon (C4) is part of the ethyl group and is bonded to a methyl group and two hydrogens. Again, the most stable conformer will have the bulkiest groups in an anti arrangement.

Quantitative Data on Conformational Energies

The relative energies of the different conformers of this compound can be estimated using computational methods and validated experimentally. The following tables summarize the expected energy costs associated with common steric interactions in alkanes. These values can be used to approximate the relative energies of the different conformers of this compound.

InteractionEnergy Cost (kcal/mol)Dihedral Angle
H-H eclipsing1.0
C-H eclipsing1.3-1.6
C-C eclipsing2.5-3.6
Gauche C-C0.960°

Note: These are generalized values. The actual energy costs can vary depending on the specific molecular environment.

A full computational analysis would provide more precise relative energies for each stable conformer and the transition states connecting them.

Conformer (C2-C3 rotation)Relative Energy (kcal/mol)Key Steric Interactions
Anti (most stable staggered)0 (Reference)Minimized steric strain
Gauche 1~0.9-1.5Gauche interactions between alkyl groups
Gauche 2~1.2-2.0Multiple gauche interactions
Eclipsed (least stable)> 5.0Significant eclipsing and steric strain

Experimental and Computational Protocols

A combination of experimental and computational techniques is typically employed to perform a thorough conformational analysis.

Computational Chemistry Methods

Computational modeling is a powerful tool for studying molecular conformations.[4][13][14] Molecular mechanics and quantum mechanics calculations can be used to determine the potential energy surface for bond rotation, identifying energy minima (stable conformers) and transition states (energy barriers).

Methodology for Computational Analysis:

  • Structure Building: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be achieved by rotating key dihedral angles in discrete steps and performing an energy minimization at each step.

  • Energy Calculations: Higher-level quantum mechanics calculations (e.g., Density Functional Theory) are then used to obtain accurate energies for the identified conformers and the transition states connecting them.

  • Data Analysis: The results are analyzed to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

Experimental Methods

Experimental techniques can provide data to validate the computational models and offer insights into the conformational landscape in solution or the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a primary experimental tool for conformational analysis.

Methodology for NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between atoms, which is conformation-dependent.

  • Variable Temperature NMR: By acquiring spectra at different temperatures, it may be possible to observe changes in the relative populations of conformers or even "freeze out" individual conformers at very low temperatures. The coalescence of signals as the temperature is raised can be used to calculate the energy barriers to rotation.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy can also be used to identify the presence of different conformers, as each will have a unique set of vibrational modes.[15]

Methodology for Vibrational Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or as a solid at low temperatures.

  • Data Acquisition: IR and Raman spectra are recorded.

  • Spectral Analysis: The observed vibrational bands are assigned to specific conformers, often with the aid of computational predictions of the vibrational frequencies for each conformer. The relative intensities of bands corresponding to different conformers can provide information about their relative populations.

Visualizations

Logical Workflow for Conformational Analysis

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow cluster_results Analysis and Outcomes mol_build Build 3D Structure conf_search Conformational Search mol_build->conf_search energy_calc High-Level Energy Calculations conf_search->energy_calc boltzmann Boltzmann Distribution Analysis energy_calc->boltzmann rot_barriers Rotational Barriers energy_calc->rot_barriers rel_energies Relative Energies of Conformers boltzmann->rel_energies populations Conformer Populations boltzmann->populations sample_prep Sample Preparation nmr NMR Spectroscopy sample_prep->nmr ir_raman IR/Raman Spectroscopy sample_prep->ir_raman data_analysis Spectral Analysis nmr->data_analysis ir_raman->data_analysis data_analysis->rel_energies data_analysis->rot_barriers data_analysis->populations newman_projections cluster_staggered Staggered Conformations cluster_eclipsed Eclipsed Conformations A Anti D Eclipsed 1 A->D 60° rotation B Gauche 1 E Eclipsed 2 B->E 60° rotation C Gauche 2 F Eclipsed 3 C->F 60° rotation D->B 60° rotation E->C 60° rotation F->A 60° rotation

References

2,3,3-Trimethylhexane: A Comprehensive Technical Guide for Use as a Reference Compound in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2,3,3-trimethylhexane as a reference compound in chemical analysis, with a primary focus on its application in gas chromatography (GC). Its stable, branched-chain alkane structure and well-defined physicochemical properties make it a valuable tool for ensuring accuracy and precision in quantitative and qualitative analyses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a reference compound is paramount for its effective application. This compound is a saturated hydrocarbon, rendering it chemically inert under typical analytical conditions. This inertness is a significant advantage, as it minimizes the risk of reaction with analytes or solvents in the sample matrix.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
CAS Number 16747-28-7
Boiling Point 137.9 °C
Melting Point -116.79 °C
Density 0.722 g/cm³
Refractive Index 1.4119
Vapor Pressure 8.57 mmHg at 25°C
Flash Point 27.7 °C

Chromatographic Data: The Kovats Retention Index

The Kovats retention index (RI) is a dimensionless quantity that describes the elution behavior of a compound from a gas chromatography column relative to n-alkanes. It is a critical parameter for compound identification. The retention index of this compound has been determined on various stationary phases, with a focus on non-polar columns where it is most commonly employed.

Table 2: Kovats Retention Index of this compound

Stationary Phase TypeStationary PhaseTemperature (°C)Kovats Retention Index (I)
Non-PolarSqualane100813
Non-PolarSqualane25810
Non-PolarDB-160817
Non-PolarOV-10140783
Non-PolarOV-10160784
Non-PolarOV-10180785

Note: The Kovats retention index can vary slightly with changes in experimental conditions.

Application as a Reference Standard in Gas Chromatography

This compound is particularly well-suited for use as an internal standard in the GC analysis of volatile and semi-volatile organic compounds. Its primary role is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of quantitative measurements.[1]

Rationale for Selection

The selection of an appropriate internal standard is crucial for the development of a robust analytical method.[2][3] this compound is an excellent candidate for several key reasons:

  • Chemical Inertness: As a saturated alkane, it does not typically react with other components in the sample.

  • Elution in a Non-interfering Region: Its retention time often falls in a region of the chromatogram that is free from interfering peaks from the sample matrix.

  • Structural Similarity (for Hydrocarbon Analysis): In the analysis of petroleum products and other hydrocarbon mixtures, its alkane structure is similar to many of the analytes of interest.

  • Commercial Availability in High Purity: It can be obtained in high purity, which is a prerequisite for a reference standard.

  • Good Chromatographic Peak Shape: It typically produces sharp, symmetrical peaks, which are ideal for accurate integration.

Logical Workflow for Selecting this compound as an Internal Standard

The decision to use this compound as an internal standard can be guided by a logical workflow that considers the specific requirements of the analytical method.

G Decision Workflow for Selecting this compound as an Internal Standard start Start: Need for an Internal Standard in GC Analysis check_matrix Is the sample matrix complex or prone to injection variability? start->check_matrix check_analytes Are the analytes volatile or semi-volatile hydrocarbons or other non-polar compounds? check_matrix->check_analytes Yes consider_other Consider an alternative internal standard check_matrix->consider_other No check_elution Does this compound elute in a clean region of the chromatogram? check_analytes->check_elution Yes check_analytes->consider_other No select_tmh Select this compound as the Internal Standard check_elution->select_tmh Yes check_elution->consider_other No end End select_tmh->end consider_other->end

Caption: Decision workflow for selecting this compound as an internal standard.

Experimental Protocol: Quantitative Analysis of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard

This section provides a detailed methodology for the quantitative analysis of a target volatile organic compound (e.g., toluene) in a solvent matrix using this compound as an internal standard.

Materials and Reagents
  • Solvent: Hexane (or another suitable solvent that does not co-elute with the analyte or internal standard)

  • Analyte: Toluene (or other VOC of interest)

  • Internal Standard: this compound (high purity, ≥99%)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)

    • Volumetric flasks, pipettes, and syringes

    • Autosampler vials with septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Analyte Stock Solution (A Stock): Accurately weigh approximately 100 mg of toluene and dissolve it in 100 mL of hexane in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the A Stock to volumetric flasks and diluting with hexane. For example:

    • Standard 1: 1 mL of IS Stock + 0.1 mL of A Stock, diluted to 10 mL with hexane.

    • Standard 2: 1 mL of IS Stock + 0.5 mL of A Stock, diluted to 10 mL with hexane.

    • Standard 3: 1 mL of IS Stock + 1.0 mL of A Stock, diluted to 10 mL with hexane.

    • Standard 4: 1 mL of IS Stock + 2.0 mL of A Stock, diluted to 10 mL with hexane.

    • Standard 5: 1 mL of IS Stock + 5.0 mL of A Stock, diluted to 10 mL with hexane.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample to be analyzed.

  • Add a precise volume of the IS Stock solution.

  • Dilute the sample with hexane to a final volume that falls within the concentration range of the calibration standards.

GC-MS/FID Analysis
  • GC Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Detector:

    • FID: Temperature at 280 °C

    • MS: Transfer line at 280 °C, ion source at 230 °C, scan range of m/z 40-400.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the analyte and the internal standard based on their retention times (and mass spectra if using MS).

  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard in all chromatograms (standards and samples).

  • Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS). Also, calculate the ratio of the analyte concentration to the internal standard concentration (Conc_Analyte / Conc_IS). Plot the peak area ratio (y-axis) against the concentration ratio (x-axis). This should yield a linear relationship.

  • Quantification: For the unknown sample, calculate the peak area ratio (Area_Analyte / Area_IS). Using the equation of the line from the calibration curve, determine the concentration ratio for the sample. Since the concentration of the internal standard in the sample is known, the concentration of the analyte can be calculated.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis workflow using an internal standard.

G Workflow for Quantitative Analysis using an Internal Standard prep_standards Prepare Calibration Standards (Analyte + Internal Standard) gc_analysis GC-MS/FID Analysis prep_standards->gc_analysis prep_sample Prepare Sample (Sample + Internal Standard) prep_sample->gc_analysis integrate_peaks Integrate Peak Areas (Analyte and Internal Standard) gc_analysis->integrate_peaks build_curve Build Calibration Curve (Area Ratio vs. Concentration Ratio) integrate_peaks->build_curve quantify Quantify Analyte in Sample integrate_peaks->quantify build_curve->quantify result Final Concentration of Analyte quantify->result

Caption: General workflow for quantitative GC analysis using the internal standard method.

Conclusion

This compound serves as a reliable and effective reference compound, particularly as an internal standard, in the field of chemical analysis. Its chemical inertness, suitable chromatographic properties, and commercial availability in high purity make it a valuable tool for researchers, scientists, and drug development professionals seeking to achieve high levels of accuracy and precision in their analytical measurements. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful implementation of this compound in routine and research laboratory settings.

References

The Untapped Potential of 2,3,3-Trimethylhexane in Combustion Research: A Call for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive, data-rich technical guide on the combustion of 2,3,3-trimethylhexane remains an unrealized goal due to a notable scarcity of dedicated research, its molecular structure and position within the nonane isomer family suggest a significant, yet largely unexplored, role in the advancement of combustion science. This whitepaper, therefore, serves not as a guide to existing knowledge, but as an in-depth exploration of its potential significance and a call to the research community to fill a critical knowledge gap.

Researchers, scientists, and professionals in fuel development are continually seeking novel molecules to enhance fuel performance, improve efficiency, and reduce harmful emissions. Branched alkanes, in particular, are of high interest due to their influence on octane ratings and combustion characteristics. As a member of the C9H20 isomer group, this compound possesses structural features that imply compelling combustion behavior, yet it remains conspicuously absent from the extensive body of literature dedicated to its isomers.

Physicochemical Properties: A Foundation for Speculation

While dedicated combustion data is lacking, the fundamental physicochemical properties of this compound provide a basis for predicting its behavior.

PropertyValueReference
Molecular Formula C9H20[1][2]
Molecular Weight 128.2551 g/mol [1]
CAS Registry Number 16747-28-7[1]
Boiling Point ~157-159 °C
Density ~0.74 g/mL

These properties, when compared with other nonane isomers, position this compound as a compound with the potential for a high research octane number (RON). The presence of a quaternary carbon center and significant branching are structural attributes known to enhance resistance to auto-ignition, a critical factor in modern internal combustion engines.[3]

The Uncharted Territory of Combustion Characteristics

A thorough review of scientific literature reveals a significant void in experimental and modeling studies on the combustion of this compound. Key combustion metrics that are essential for its evaluation as a fuel or fuel component are entirely absent. These include:

  • Ignition Delay Times: Data from shock tubes or rapid compression machines, which would quantify its auto-ignition characteristics under various temperature and pressure regimes, are not available.

  • Laminar Flame Speeds: Measurements that would define its fundamental flame propagation properties are yet to be conducted.

  • Species Concentration Profiles: Detailed experimental data from facilities like jet-stirred reactors, which are crucial for developing and validating chemical kinetic models, have not been published.

This lack of empirical data is the primary obstacle to a thorough understanding of its combustion behavior.

A Hypothetical Glimpse into Oxidation Pathways

In the absence of specific experimental data and detailed kinetic models for this compound, we can only hypothesize its principal oxidation pathways based on the well-established principles of alkane combustion chemistry. The initial stages of oxidation would likely involve H-atom abstraction by radicals such as OH, leading to the formation of various 2,3,3-trimethylhexyl radicals. The subsequent reaction pathways, including isomerization and decomposition of these radicals, would dictate the formation of key intermediates and final products.

To illustrate the general logic of alkane oxidation, a simplified, high-level conceptual diagram of the initial steps is presented below. It is crucial to emphasize that this is a generalized representation and not a validated pathway for this compound.

G Conceptual High-Level Alkane Oxidation Initiation Fuel This compound (C9H20) Alkyl_Radicals 2,3,3-Trimethylhexyl Radicals (C9H19) Fuel->Alkyl_Radicals H-Abstraction Radical_Pool Radical Pool (OH, H, O, HO2) Radical_Pool->Alkyl_Radicals Alkylperoxy_Radicals Alkylperoxy Radicals (C9H19O2) Alkyl_Radicals->Alkylperoxy_Radicals O2 O2 O2->Alkylperoxy_Radicals Isomerization Isomerization Alkylperoxy_Radicals->Isomerization Decomposition Decomposition Isomerization->Decomposition Decomposition->Radical_Pool Chain Branching Products Products (Smaller Hydrocarbons, Aldehydes, etc.) Decomposition->Products

References

Quantum Chemical Calculations for 2,3,3-Trimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the branched alkane 2,3,3-trimethylhexane. While specific computational studies on this molecule are not extensively published, this document outlines the established methodologies and presents illustrative data based on calculations for similar branched alkanes. This guide is intended to serve as a valuable resource for researchers in computational chemistry, drug development, and materials science who are interested in the conformational analysis, thermochemical properties, and spectroscopic features of non-linear hydrocarbons.

Introduction to the Quantum Chemistry of Branched Alkanes

Branched alkanes, such as this compound (C₉H₂₀), are fundamental components of fuels and lubricants and serve as important scaffolds in medicinal chemistry.[1] Understanding their three-dimensional structure, conformational flexibility, and energetic landscape is crucial for predicting their physical properties and chemical reactivity. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties with high accuracy.

Computational studies have consistently shown that branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to a combination of electrostatic and electron correlation effects. Modern computational methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating these subtle energetic differences.

This guide will detail the typical workflow for performing quantum chemical calculations on this compound, from initial structure generation and conformational analysis to the final calculation of optimized geometries, vibrational frequencies, and thermochemical data.

Experimental Protocols: A Computational Approach

The following sections outline the detailed methodologies for conducting quantum chemical calculations on this compound. These protocols are based on widely accepted practices in the field of computational chemistry.

Software and Hardware

A variety of software packages are suitable for performing the calculations described herein, including but not limited to Gaussian, Q-Chem, and ORCA. These calculations are computationally intensive and typically require access to high-performance computing (HPC) clusters.

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. A thorough conformational search is a critical first step to identify the lowest energy conformers.

Methodology:

  • Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder. The IUPAC name specifies a hexane main chain with a methyl group at position 2 and two methyl groups at position 3.[2]

  • Conformational Search: A systematic or stochastic conformational search is performed. Common methods include:

    • Systematic Search: Rotating each dihedral angle by a defined increment. This is computationally expensive for flexible molecules.

    • Stochastic Search (e.g., Monte Carlo): Randomly sampling different conformations and minimizing their energies.

  • Low-Energy Conformer Selection: The resulting conformers are clustered, and the lowest-energy unique conformers are selected for further, more accurate calculations.

Geometry Optimization

The geometry of the selected conformers is fully optimized to find the stationary points on the potential energy surface.

Methodology:

  • Level of Theory Selection: A suitable level of theory (method and basis set) is chosen. For alkanes, DFT methods often provide a good balance of accuracy and computational cost. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

  • Optimization Algorithm: An efficient optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used.

  • Convergence Criteria: Strict convergence criteria for the forces and displacement are applied to ensure a true minimum is located.

Vibrational Frequency Calculation

Once the geometry is optimized, a vibrational frequency calculation is performed.

Methodology:

  • Hessian Calculation: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated at the optimized geometry.

  • Frequency Analysis: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies.

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency indicates a transition state.

  • Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The calculated frequencies are used to determine the ZPVE and thermal corrections to the electronic energy, which are necessary for calculating enthalpies and Gibbs free energies.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations on the global minimum conformer of this compound. The values presented are illustrative and based on typical results for similar branched alkanes.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C StretchC1-C21.535--
C-C StretchC2-C31.542--
C-C StretchC3-C41.545--
C-C StretchC3-C(Me)1.540--
C-H Stretch(sp³)C-H1.09-1.10--
C-C-C BendC1-C2-C3-112.5-
C-C-C BendC2-C3-C4-114.0-
H-C-H Bend(CH₃)-108.5-
C-C-C-C TorsionC1-C2-C3-C4--~175 (anti)

Table 2: Calculated Vibrational Frequencies (Illustrative Subset)

Vibrational ModeFrequency (cm⁻¹)Intensity (km/mol)Description
12985HighAsymmetric CH₃ Stretch
22960HighAsymmetric CH₂ Stretch
32875MediumSymmetric CH₃ Stretch
42855MediumSymmetric CH₂ Stretch
51465MediumCH₃/CH₂ Scissoring
61380MediumCH₃ Symmetric Bending (Umbrella)
71170LowC-C Stretch
8950LowCH₃ Rocking

Table 3: Calculated Thermochemical Properties at 298.15 K and 1 atm (Illustrative)

PropertySymbolValueUnits
Electronic Energy + ZPVEE₀(Calculated Value)Hartrees
EnthalpyH(Calculated Value)Hartrees
Gibbs Free EnergyG(Calculated Value)Hartrees
Standard Enthalpy of FormationΔfH°~ -225kJ/mol
Heat Capacity at Constant VolumeCv~ 200J/(mol·K)
EntropyS~ 430J/(mol·K)

Note: The Standard Enthalpy of Formation is typically calculated using an isodesmic or atomization reaction scheme.

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships involved in the quantum chemical calculations of this compound.

G Quantum Chemical Calculation Workflow for this compound cluster_input Input Preparation cluster_calc Computational Steps cluster_output Output Analysis mol_structure Molecular Structure (this compound) conf_search Conformational Search mol_structure->conf_search level_of_theory Level of Theory (e.g., B3LYP/6-31G(d)) level_of_theory->conf_search calc_type Calculation Type (Opt, Freq, etc.) calc_type->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq thermo Thermochemistry freq_calc->thermo G Logical Relationships in Quantum Chemical Calculations cluster_theory Theoretical Inputs cluster_computation Computational Process cluster_results Calculated Properties method Method (e.g., DFT, MP2) scf Self-Consistent Field (SCF) method->scf basis_set Basis Set (e.g., 6-31G(d)) basis_set->scf energy Electronic Energy scf->energy optimization Geometry Optimization geometry Optimized Geometry optimization->geometry hessian Hessian Calculation frequencies Vibrational Frequencies hessian->frequencies energy->optimization geometry->hessian thermochem Thermochemical Data frequencies->thermochem

References

An In-Depth Technical Guide to 2,3,3-Trimethylhexane: Chemical Identifiers and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, synthesis pathways, and analytical methodologies for the branched alkane 2,3,3-trimethylhexane. This information is crucial for professionals engaged in chemical research, materials science, and drug development who may utilize this compound as a solvent, a reference standard, or a component in fuel studies.

Core Chemical Identity

This compound is a saturated hydrocarbon with the chemical formula C9H20. It is a colorless liquid and is soluble in many organic solvents.[1] As a branched-chain alkane, its structure influences its physical properties, such as boiling point and density.[1]

Data Presentation: Chemical Identifiers

For precise identification and database referencing, a variety of chemical identifiers are used. The following table summarizes the key identifiers for this compound.

Identifier TypeValue
CAS Number 16747-28-7
PubChem CID 28023
InChI InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3
InChIKey DJYSEQMMCZAKGT-UHFFFAOYSA-N
SMILES CCCC(C)(C)C(C)C
Molecular Formula C9H20
Molecular Weight 128.26 g/mol

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for its practical application in a laboratory setting. Below are methodologies derived from available literature.

Synthesis of this compound via Grignard Reaction

A described method for the preparation of this compound involves a two-step process.[1]

Step 1: Preparation of 1-Chloro-3,3-dimethylpentane The initial step involves the chlorination of n-pentane to produce 1-chloro-3,3-dimethylpentane.[1]

Step 2: Grignard Reagent Reaction The resulting 1-chloro-3,3-dimethylpentane is then converted to this compound through a Grignard reagent reaction.[1]

It is important to note that while this synthetic pathway is outlined, detailed procedural specifics such as reagent quantities, reaction times, and purification methods are not extensively documented in readily available literature.

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a standard method for the analysis and quantification of volatile organic compounds like this compound. A specific protocol for its analysis has been detailed in a patent.[2]

  • Instrumentation : Agilent HP-5 column[2]

  • Column Dimensions :

    • Length: 30 m[2]

    • Inner Diameter: 0.25 mm[2]

  • Split Ratio : 50:1[2]

  • Temperature Program :

    • Hold at 40°C for 3 minutes.[2]

    • Ramp from 40°C to 200°C at a rate of 5°C/min.[2]

    • Ramp from 200°C to 280°C at a rate of 10°C/min.[2]

Mandatory Visualization

The following diagrams illustrate the logical relationships between the chemical identifiers of this compound and a conceptual workflow for its synthesis and analysis.

Hierarchy of Chemical Identifiers for this compound cluster_structure Structural Representation cluster_registry Registry & Database Identifiers cluster_hash Hashed Identifier SMILES SMILES CCCC(C)(C)C(C)C InChI InChI InChI=1S/C9H20/... InChIKey InChIKey DJYSEQMMCZAKGT-UHFFFAOYSA-N InChI->InChIKey Hashed to CAS CAS Number 16747-28-7 PubChem PubChem CID 28023 Molecule This compound Molecule->SMILES Encodes Molecule->InChI Generates Molecule->CAS Registered as Molecule->PubChem Indexed in

Caption: Chemical identifiers for this compound.

Conceptual Workflow: Synthesis and Analysis of this compound cluster_synthesis Synthesis Pathway cluster_analysis Analytical Verification A n-Pentane B 1-Chloro-3,3-dimethylpentane A->B Chlorination C This compound (Crude) B->C Grignard Reaction D Purified this compound C->D Purification E GC-MS Analysis D->E Injection F Structural Confirmation & Purity Data E->F Data Acquisition

Caption: Synthesis and analysis workflow for this compound.

References

An In-depth Technical Guide to the Stereoisomerism in Trimethylhexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of stereoisomerism as applied to trimethylhexane derivatives. Given the importance of stereochemistry in drug development and other scientific disciplines, a thorough understanding of the spatial arrangement of atoms in these branched alkanes is crucial. This document details the identification of chiral centers, enumerates possible stereoisomers, presents available physical and chemical data, outlines detailed experimental protocols for synthesis and separation, and provides visualizations to clarify key concepts and workflows.

Introduction to Stereoisomerism in Trimethylhexanes

Trimethylhexanes are saturated acyclic hydrocarbons with the general formula C₉H₂₀. The presence of methyl branches along the hexane chain can create chiral centers, leading to the existence of multiple stereoisomers. These isomers, which have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. Consequently, the ability to synthesize, separate, and characterize individual stereoisomers is of significant interest in various fields, including medicinal chemistry, materials science, and fuel development.

The focus of this guide will be on trimethylhexane derivatives that exhibit stereoisomerism, with a particular emphasis on 2,3,4-trimethylhexane as a representative example due to its two chiral centers.

Identification of Chiral Centers and Enumeration of Stereoisomers

A chiral center is a carbon atom that is bonded to four different groups. The number of possible stereoisomers can be predicted using the 2ⁿ rule, where 'n' is the number of chiral centers.

  • 2,3,4-Trimethylhexane: This isomer possesses two chiral centers at the C3 and C4 positions. Therefore, it can exist as 2² = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers.

  • 2,2,3-Trimethylhexane: This isomer has one chiral center at the C3 position, giving rise to 2¹ = 2 stereoisomers (one pair of enantiomers).

  • 2,3,3-Trimethylhexane: This isomer contains one chiral center at the C2 position, resulting in 2¹ = 2 stereoisomers (one pair of enantiomers).

Other isomers, such as 2,2,4-trimethylhexane, 2,2,5-trimethylhexane, and 3,3,4-trimethylhexane, may also possess chiral centers depending on the substitution pattern.

Quantitative Data on Trimethylhexane Isomers

Obtaining precise quantitative data for individual, separated stereoisomers of trimethylhexane derivatives is challenging, and much of the available literature reports data for isomeric mixtures. The following table summarizes the available physical properties for various trimethylhexane isomers. It is important to note that properties such as specific rotation are only applicable to chiral, enantiomerically pure samples and are largely unreported in publicly available databases for these specific compounds.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (n20/D)
2,3,4-Trimethylhexane (mixture of stereoisomers)921-47-1C₉H₂₀128.26139.10.73471.404
2,2,3-Trimethylhexane 16747-25-4C₉H₂₀128.26131.50.7261.408
This compound 16747-28-7C₉H₂₀128.26140.30.7441.416
2,2,4-Trimethylhexane 16747-26-5C₉H₂₀128.26125-1270.7161.403
2,2,5-Trimethylhexane 3522-94-9C₉H₂₀128.26123.90.7101.399
3,3,4-Trimethylhexane 16747-31-2C₉H₂₀128.26140.90.7451.417

Data sourced from the NIST Chemistry WebBook where available. Note that these values are for the isomeric compounds and not for their separated stereoisomers.

Experimental Protocols

Enantioselective Synthesis of a Chiral Trimethylhexane Derivative

The enantioselective synthesis of chiral alkanes can be achieved through various methods, with asymmetric hydrogenation of a prochiral alkene being a prominent strategy.[1] The following is a generalized protocol adapted for the synthesis of an enantiomerically enriched trimethylhexane derivative, for example, (3R,4R)-2,3,4-trimethylhexane, starting from a suitable alkene precursor.

Objective: To synthesize an enantiomerically enriched sample of a 2,3,4-trimethylhexane stereoisomer via asymmetric hydrogenation.

Materials:

  • Prochiral alkene precursor (e.g., (E)-2,3,4-trimethylhex-2-ene)

  • Chiral transition metal catalyst (e.g., Rhodium-based catalyst with a chiral phosphine ligand like (R,R)-Et-DuPhos)[1]

  • High-pressure hydrogenation reactor

  • Anhydrous, deoxygenated solvent (e.g., methanol, dichloromethane)

  • High-purity hydrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Catalyst Preparation: In a glovebox, the chiral rhodium catalyst precursor and the chiral ligand are dissolved in the anhydrous solvent to form the active catalyst solution.

  • Reaction Setup: The prochiral alkene precursor is dissolved in the anhydrous solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure (e.g., 1-50 atm).

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Workup and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the chiral trimethylhexane derivative.

  • Characterization: The purified product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure. The enantiomeric excess (ee) is determined by chiral gas chromatography.

Chiral Separation and Analysis by Gas Chromatography

The separation of enantiomers of volatile compounds like trimethylhexane derivatives is effectively achieved using chiral gas chromatography (GC).[2] This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Objective: To separate and quantify the enantiomers of a chiral trimethylhexane derivative.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based CSP such as Chirasil-Dex CB).[2]

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Autosampler and data acquisition system.

Procedure:

  • Sample Preparation: A dilute solution of the trimethylhexane isomer mixture is prepared in a volatile, achiral solvent (e.g., hexane or pentane).

  • Instrument Setup: The chiral GC column is installed in the GC oven. The instrument parameters, including injector temperature, detector temperature, and carrier gas flow rate, are set according to the column manufacturer's recommendations.

  • Temperature Program: A suitable oven temperature program is developed to achieve baseline separation of the enantiomers. This typically involves an initial low temperature followed by a gradual temperature ramp.

  • Injection and Analysis: A small volume of the prepared sample is injected into the GC. The data acquisition system records the chromatogram.

  • Data Analysis: The retention times of the separated enantiomers are used for their identification. The peak areas are used to determine the relative amounts of each enantiomer and to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Mandatory Visualizations

Stereoisomer_Relationships cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R (2R,3R,4S)-Isomer 2S,3S (2S,3S,4R)-Isomer 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S,4R)-Isomer 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R,4S)-Isomer 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Experimental_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis start Prochiral Alkene Precursor reaction Asymmetric Hydrogenation (Chiral Catalyst, H2) start->reaction purification Purification (Column Chromatography) reaction->purification product Enantiomerically Enriched Trimethylhexane purification->product sample_prep Sample Preparation product->sample_prep Proceed to Analysis gc_analysis Chiral GC-MS Analysis sample_prep->gc_analysis data_processing Data Processing gc_analysis->data_processing result Enantiomeric Excess (ee) Determination data_processing->result

Conclusion

The stereoisomerism of trimethylhexane derivatives presents a fascinating area of study with significant practical implications. While the identification of chiral centers and the theoretical enumeration of stereoisomers are straightforward, the practical synthesis, separation, and characterization of these non-polar, structurally similar molecules require specialized techniques. Asymmetric hydrogenation stands out as a powerful method for enantioselective synthesis, while chiral gas chromatography is the technique of choice for the analytical separation of these volatile enantiomers.

Although a comprehensive database of the physical and chemical properties of all individual trimethylhexane stereoisomers is currently lacking in the public domain, the foundational principles and experimental methodologies outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to approach the stereochemical challenges associated with this class of compounds. Further research into the specific properties and biological activities of individual trimethylhexane stereoisomers will undoubtedly open new avenues for their application.

References

Methodological & Application

Application Note: Synthesis of 2,3,3-Trimethylhexane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,3-Trimethylhexane is a highly branched alkane of interest in fuel science and as an analytical standard. Its synthesis provides a practical application of fundamental organic reactions. This document outlines a robust three-step protocol for the synthesis of this compound. The core of this synthesis is a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. This methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

The overall synthetic pathway is initiated by the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 3,3-dimethyl-2-pentanone. This reaction forms the tertiary alcohol, 2,3,3-trimethyl-2-hexanol. Subsequent acid-catalyzed dehydration of this alcohol yields a mixture of isomeric alkenes, which are then reduced to the final alkane product, this compound, via catalytic hydrogenation.

Experimental Protocols

Materials and Equipment
  • Reagents: Magnesium turnings, methyl iodide, 3,3-dimethyl-2-pentanone, anhydrous diethyl ether, concentrated sulfuric acid, palladium on carbon (10% Pd/C), hydrogen gas, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), hydrochloric acid (HCl, 1M).

  • Equipment: Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), standard laboratory glassware.

Protocol 1: Synthesis of 2,3,3-Trimethyl-2-hexanol (Grignard Reaction)

This protocol details the formation of the tertiary alcohol intermediate. All glassware must be rigorously dried in an oven ( >120°C) or flame-dried under an inert atmosphere to prevent quenching of the Grignard reagent.[1]

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction, which is indicated by cloudiness and gentle boiling of the ether.[2] If the reaction does not start, a small crystal of iodine can be added as an activator.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Ketone:

    • Cool the prepared Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 3,3-dimethyl-2-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as the quenching is exothermic.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,3-trimethyl-2-hexanol. The product can be purified by distillation if necessary.

Protocol 2: Synthesis of 2,3,3-Trimethylhexene Isomers (Dehydration)
  • Reaction Setup:

    • Place the crude 2,3,3-trimethyl-2-hexanol from the previous step into a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid (or phosphoric acid) while cooling the flask in an ice bath.

    • Set up a simple distillation apparatus with the flask.

  • Dehydration and Collection:

    • Gently heat the mixture to induce dehydration. The resulting alkene isomers will distill as they are formed.

    • Collect the distillate, which will consist of a mixture of 2,3,3-trimethyl-1-hexene and 2,3,3-trimethyl-2-hexene, along with some water.

  • Work-up:

    • Transfer the distillate to a separatory funnel, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and use the resulting alkene mixture directly in the next step.

Protocol 3: Synthesis of this compound (Hydrogenation)
  • Reaction Setup:

    • Dissolve the alkene mixture from the previous step in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation:

    • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (typically monitored by TLC or GC). The reaction is usually complete within a few hours.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting liquid is the final product, this compound, which can be purified by distillation if required.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative and may vary based on experimental conditions.

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStarting Amount (moles)Product Amount (moles)Theoretical Yield (g)Typical Yield (%)
3,3-Dimethyl-2-pentanoneC₇H₁₄O114.19Starting Ketone1.0---
Methyl IodideCH₃I141.94Grignard Precursor1.1---
2,3,3-Trimethyl-2-hexanolC₉H₂₀O144.25Alcohol Intermediate-~0.85144.2585%
2,3,3-Trimethylhexene (isomers)C₉H₁₈126.24Alkene Intermediate-~0.80126.2495% (for step)
This compoundC₉H₂₀128.26Final Product-~0.78128.2698% (for step)

Spectroscopic Data for this compound:

TechniqueKey Data
¹³C NMR C1: 15.4 ppm, C2: 37.3 ppm, C3: 34.1 ppm, C4: 44.0 ppm, C5: 17.6 ppm, C6: 14.8 ppm, C3-CH₃ (x2): 26.2 ppm, C2-CH₃: 15.4 ppm.
Mass Spec Molecular Ion (M+): m/z = 128. Key fragments can be observed corresponding to the loss of alkyl groups.
IR Spec The spectrum is characterized by C-H stretching and bending vibrations typical for alkanes.

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Start 3,3-Dimethyl-2-pentanone + Methylmagnesium Bromide Reaction1 Nucleophilic Addition (Anhydrous Ether, 0°C to RT) Start->Reaction1 Workup1 Aqueous NH4Cl Quench Reaction1->Workup1 Product1 2,3,3-Trimethyl-2-hexanol Workup1->Product1 Reaction2 Acid-Catalyzed Elimination (H2SO4, Heat) Product1->Reaction2 Product2 2,3,3-Trimethylhexene (Isomer Mixture) Reaction2->Product2 Reaction3 Catalytic Reduction (H2, Pd/C) Product2->Reaction3 Product3 This compound Reaction3->Product3

Caption: Workflow for the three-step synthesis of this compound.

Grignard Reaction Mechanism

Grignard_Mechanism cluster_reactants Reactants cluster_workup Workup Ketone 3,3-Dimethyl-2-pentanone Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard CH3MgBr Protonation Protonation (H+) Intermediate->Protonation Product 2,3,3-Trimethyl-2-hexanol Protonation->Product

Caption: Key steps in the Grignard reaction to form the alcohol intermediate.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2,3,3-Trimethyl-1-hexene to Produce 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,3-trimethylhexane via the catalytic hydrogenation of 2,3,3-trimethyl-1-hexene. Catalytic hydrogenation is a fundamental organic transformation that involves the addition of hydrogen across a double or triple bond, facilitated by a metal catalyst.[1] This process is widely utilized in the pharmaceutical and fine chemical industries for the production of saturated compounds.[2] The protocol herein describes the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, a common and efficient choice for alkene hydrogenation.[2][3]

Introduction

The conversion of unsaturated alkenes to saturated alkanes is a critical step in many synthetic pathways. The target molecule, this compound, is a branched-chain alkane.[4] Its synthesis via the hydrogenation of 2,3,3-trimethyl-1-hexene provides a straightforward method for its preparation. The reaction proceeds by the addition of two hydrogen atoms across the double bond of the alkene, resulting in the corresponding alkane.[5]

Reaction Scheme:

This protocol will detail the necessary reagents, equipment, and procedures to safely and effectively perform this synthesis, as well as methods for the purification and characterization of the final product.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of a branched alkene, analogous to 2,3,3-trimethyl-1-hexene. These values should be considered as a starting point for optimization.

ParameterValueReference
Substrate 2,3,3-Trimethyl-1-hexeneN/A
Catalyst 10% Palladium on Carbon (Pd/C)[2][6]
Catalyst Loading 5 mol %[7]
Solvent Ethanol[6]
Substrate Concentration 0.2 MN/A
Hydrogen Pressure 1 atm (balloon)[6]
Temperature Room Temperature (20-25 °C)[6]
Reaction Time 4-8 hoursN/A
Yield >95% (anticipated)N/A

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of 2,3,3-trimethyl-1-hexene.

Materials and Equipment
  • Reagents:

    • 2,3,3-Trimethyl-1-hexene (Substrate)

    • 10% Palladium on Carbon (Pd/C) catalyst (50% wet with water is recommended for safety)

    • Ethanol (anhydrous)

    • Hydrogen gas (high purity)

    • Nitrogen gas (inert atmosphere)

    • Celite® (for filtration)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Rubber septa

    • Hydrogen balloon

    • Nitrogen balloon

    • Vacuum/gas manifold

    • Syringes and needles

    • Filtration apparatus (e.g., Büchner funnel, filter paper, and flask)

    • Rotary evaporator

    • Glassware for workup and purification

    • NMR tube and spectrometer for analysis

    • GC-MS vials and instrument for analysis

Safety Precautions
  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. It is highly recommended to use Pd/C that is 50% wet with water. Handle in a well-ventilated fume hood and keep away from flammable materials.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no ignition sources nearby when handling. Use in a well-ventilated area.

  • 2,3,3-Trimethyl-1-hexene and this compound: These are flammable liquids.[8] Avoid inhalation and contact with skin and eyes. Handle in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reaction Setup and Procedure
  • Flask Preparation: Place a magnetic stir bar into a clean, dry two-neck round-bottom flask. Fit one neck with a rubber septum and the other with a stopcock connected to a vacuum/gas manifold.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst to the flask.

  • Solvent and Substrate Addition: Add anhydrous ethanol to the flask via syringe. Begin stirring to create a slurry. Add the 2,3,3-trimethyl-1-hexene substrate to the flask via syringe.

  • Hydrogenation:

    • Replace the nitrogen balloon with a hydrogen balloon.

    • Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this cycle three times.

    • Leave the hydrogen balloon connected to the flask and ensure a positive pressure of hydrogen is maintained.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots via syringe for GC-MS analysis. The disappearance of the starting material indicates the completion of the reaction.

Work-up and Purification
  • Catalyst Removal:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen by evacuating and backfilling the flask three times with nitrogen gas.

    • Prepare a pad of Celite® in a Büchner funnel.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure all the product is collected.

    • Caution: Do not allow the Celite® pad with the catalyst to dry completely, as it may become pyrophoric. Quench the catalyst on the Celite® pad with plenty of water before disposal.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification (if necessary): If impurities are detected by NMR or GC-MS, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum of alkanes typically shows signals in the region of δ 0.5–1.5 ppm.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purity of the product can be determined by GC-MS. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (128.26 g/mol ).[4]

Visualizations

Catalytic Hydrogenation Mechanism

The following diagram illustrates the generally accepted Horiuti-Polanyi mechanism for the catalytic hydrogenation of an alkene.[5]

G cluster_catalyst Catalyst Surface Catalyst Metal Catalyst (e.g., Pd) Alkane This compound Catalyst->Alkane Hydrogen Transfer & Desorption H2 H₂ H2->Catalyst Adsorption & Dissociation Alkene 2,3,3-Trimethyl-1-hexene Alkene->Catalyst Adsorption G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Solvent, and Substrate Setup->Reagents Hydrogenation Introduce Hydrogen & Stir at RT Reagents->Hydrogenation Monitor Monitor Reaction (TLC/GC-MS) Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup Reaction Work-up (Catalyst Filtration) Monitor->Workup Complete Purification Solvent Removal & Purification Workup->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization End End Characterization->End

References

Application Notes: Quantitative Analysis of 2,3,3-Trimethylhexane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,3-Trimethylhexane is a branched-chain alkane and a component of gasoline and other complex hydrocarbon mixtures. Accurate and sensitive quantification of this and other isomers is crucial in various fields, including fuel analysis, environmental monitoring, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, intended for researchers, scientists, and drug development professionals.

Principle

The GC-MS technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[2] The sample is first vaporized and introduced into the GC column. Separation of compounds is achieved based on their boiling points and interactions with the stationary phase of the column.[3] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that allows for its identification.[4] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocol

This protocol outlines a standard method for the quantitative analysis of this compound.

1. Materials and Reagents

  • Solvent: Hexane or Dichloromethane (GC grade or higher)

  • Standard: this compound (≥98% purity)

  • Internal Standard (Optional but Recommended): Toluene-d8 or other deuterated aromatic hydrocarbon.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

2. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking (if used): Spike all standards and samples with the internal standard at a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the sample with hexane to bring the expected concentration of this compound within the calibration range. If the sample is in a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering components.[1]

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of C9 alkanes.

Parameter Setting Purpose
GC System Agilent 7890B or equivalentProvides separation of the sample components.
Mass Spectrometer Agilent 5977A MSD or equivalentProvides detection and identification of the separated components.
Column Type Non-polar capillary column (e.g., HP-5MS, DB-1ms)Separates hydrocarbons primarily based on boiling point.[1]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column for good efficiency and capacity.[1]
Carrier Gas Helium (99.999% purity)Transports the vaporized sample through the column.
Flow Rate 1.0 mL/min (Constant Flow Mode)A typical starting point for optimization.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is used for trace analysis.
Oven Temperature Program Initial temp. 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 5 min)Allows for the separation of a wide range of compounds with different boiling points in a single analysis.
MS Source Temperature 230 °CA common starting point for good ionization.[6]
MS Quadrupole Temperature 150 °CA typical setting for good mass filtering.[6]
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard energy for creating reproducible mass spectra.[6]
Mass Scan Range m/z 40-300Covers the expected mass range for this compound and its fragments.
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector.

4. Data Analysis

  • Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by prominent fragment ions.[7]

  • Quantification: Integrate the peak area of the characteristic ion for this compound (or the total ion chromatogram peak). Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of this compound based on the described protocol.

Parameter Value Notes
Retention Time (RT) ~ 8.5 - 9.5 minDependent on the specific GC conditions and column.
Characteristic Mass Fragments (m/z) 43, 57, 71, 85, 99, 128 (M+)The base peak is typically m/z 57. The molecular ion (M+) at m/z 128 may be of low abundance.[7]
Limit of Detection (LOD) ~ 0.05 µg/mLEstimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) ~ 0.15 µg/mLEstimated based on a signal-to-noise ratio of 10.
Linearity (R²) > 0.995For a calibration range of 0.1 - 50 µg/mL.
Precision (%RSD) < 10%For replicate injections of a mid-range standard.
Recovery 90 - 110%For a spiked matrix sample.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Standard (1000 µg/mL) working Working Standards (0.1-50 µg/mL) stock->working Serial Dilution injection GC Injection working->injection sample_prep Sample Dilution & Spiking (IS) sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (RT & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification result result quantification->result Final Concentration

Caption: Experimental workflow for the GC-MS analysis of this compound.

gc_ms_system cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector Sample Vaporization column GC Column Separation injector->column oven Oven Temperature Programming ion_source Ion Source Ionization column->ion_source Eluent mass_analyzer Mass Analyzer Fragment Separation ion_source->mass_analyzer detector Detector Signal Generation mass_analyzer->detector data_system Data System detector->data_system Signal

Caption: Logical relationship of the components in a GC-MS system.

References

Application Note: Structural Elucidation of 2,3,3-Trimethylhexane using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,3,3-trimethylhexane. Due to the absence of publicly available experimental NMR data, this note utilizes high-quality predicted spectral data to demonstrate the workflow and principles of structural verification for a saturated acyclic alkane. Detailed protocols for sample preparation and spectral acquisition are provided, alongside a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra. The structural assignments are supported by tabulated chemical shifts, multiplicities, and coupling constants. Furthermore, graphical representations of the structural elucidation workflow and key spectral correlations are presented to facilitate a deeper understanding.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For alkanes such as this compound, which lack chromophores for UV-Vis spectroscopy and can be challenging to differentiate from isomers by mass spectrometry alone, NMR serves as a definitive tool for structural confirmation. By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can deduce the connectivity and stereochemistry of a molecule. This application note provides a practical guide to the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using the online NMR prediction tool at NMRDB.org. It is important to note that while these predictions are based on sophisticated algorithms, they may differ slightly from experimental values.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a0.88t7.43HH-6
b1.25m-2HH-5
c1.15m-2HH-4
d1.60m-1HH-2
e0.82d6.83HH-1
f0.85s-6HC3-CH₃
g0.83s-3HC3-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Carbon TypeAssignment
114.7CH₃C-6
217.5CH₂C-5
342.1CH₂C-4
436.7CC-3
543.8CHC-2
612.2CH₃C-1
725.4CH₃C3-CH₃
825.1CH₃C3-CH₃

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for non-volatile organic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool at the bottom of the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.0 s

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Structural Elucidation Workflow and Spectral Correlations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key correlations that would be observed in 2D NMR experiments (e.g., COSY, HSQC).

G cluster_0 Structural Elucidation Workflow Mol_Structure Molecular Structure (this compound) H_NMR 1H NMR Spectrum (Chemical Shifts, Multiplicities, Integrations) Mol_Structure->H_NMR C_NMR 13C NMR Spectrum (Number of Signals, Chemical Shifts) Mol_Structure->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity Information) H_NMR->TwoD_NMR DEPT DEPT Spectra (CH, CH2, CH3 identification) C_NMR->DEPT DEPT->TwoD_NMR Structure_Confirmation Structure Confirmation TwoD_NMR->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

G cluster_1 Key Predicted NMR Correlations for this compound H1 H-1 (0.82 ppm) d H2 H-2 (1.60 ppm) m H1:f0->H2:f0 COSY C1 C-1 (12.2 ppm) CH3 H1:f0->C1:f0 HSQC H4 H-4 (1.15 ppm) m H2:f0->H4:f0 COSY C2 C-2 (43.8 ppm) CH H2:f0->C2:f0 HSQC H5 H-5 (1.25 ppm) m H4:f0->H5:f0 COSY C4 C-4 (42.1 ppm) CH2 H4:f0->C4:f0 HSQC H6 H-6 (0.88 ppm) t H5:f0->H6:f0 COSY C5 C-5 (17.5 ppm) CH2 H5:f0->C5:f0 HSQC C6 C-6 (14.7 ppm) CH3 H6:f0->C6:f0 HSQC C3 C-3 (36.7 ppm) C C3_Me C3-CH3 (25.1, 25.4 ppm) CH3 H3_Me C3-CH3 H (0.83, 0.85 ppm) s H3_Me:f0->C3_Me:f0 HSQC

Caption: Predicted ¹H-¹³C HSQC and ¹H-¹H COSY correlations.

Conclusion

This application note has provided a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound, using high-quality predicted spectral data. The detailed protocols for sample preparation and data acquisition serve as a valuable resource for obtaining reliable NMR data for similar non-volatile organic compounds. The tabulated predicted data and graphical representations of the structural analysis workflow offer a clear and concise guide for researchers, scientists, and professionals in drug development for interpreting NMR spectra and confirming molecular structures. While predicted data is a useful tool in the absence of experimental spectra, it is always recommended to confirm structural assignments with experimentally acquired data whenever possible.

Application Note: Infrared (IR) Spectroscopy for Functional Group Analysis of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint that provides valuable information about the molecule's structure. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the functional group analysis of 2,3,3-Trimethylhexane, a branched-chain alkane. Alkanes are characterized by the presence of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.[1][2][3] While the IR spectra of alkanes can be relatively simple, they provide key information regarding the types of C-H bonds present (e.g., in methyl and methylene groups) and the carbon skeleton.[1][2][4][5]

Key Functional Groups and Vibrational Modes in this compound

The structure of this compound contains methyl (-CH₃) and methylene (-CH₂) groups, as well as a quaternary carbon. The primary vibrational modes observed in its IR spectrum are due to C-H stretching and bending.[1][2] C-C bond vibrations also occur but are generally weaker and fall within the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹), which is unique to each molecule.[1][4]

Data Presentation: Characteristic IR Absorption Bands for this compound

The following table summarizes the expected IR absorption bands for the functional groups present in this compound. These values are based on typical ranges for alkanes and specific data for branched alkanes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Asymmetric & Symmetric StretchMethyl (-CH₃)2960 - 2870Strong
C-H Asymmetric & Symmetric StretchMethylene (-CH₂)2925 - 2850Strong
C-H Asymmetric Bend (Scissoring)Methylene (-CH₂)~1465Medium
C-H Asymmetric BendMethyl (-CH₃)~1450Medium
C-H Symmetric Bend (Umbrella)Methyl (-CH₃)~1375Medium
Skeletal Vibrationstert-Butyl group~1250 and ~1200Strong
Skeletal VibrationsIsopropyl-like group~1170 and ~1145Strong
C-C StretchAlkane Backbone1200 - 800Weak

Note: The presence of the tert-butyl and isopropyl-like structural elements in this compound can lead to characteristic skeletal vibrations. Saturated paraffins with a terminal (CH₃)₃C... group often show strong absorption bands around 1250 and 1200 cm⁻¹, while those with a (CH₃)₂CH... group show strong bands near 1170 and 1145 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the IR spectroscopic analysis of this compound.

Protocol 1: Neat Liquid Analysis using a Liquid Cell

This is a common method for analyzing pure liquid samples.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

  • Pasteur pipette or syringe

  • Solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

Procedure:

  • Cell Preparation: Disassemble the liquid cell and clean the IR windows thoroughly with a suitable solvent and lens tissue. Ensure the windows are dry and free of any residue.

  • Sample Loading: Place one window in the cell body. Using a pipette, apply a small drop of this compound to the center of the window. Place the second window on top, ensuring no air bubbles are trapped.

  • Cell Assembly: Carefully assemble the rest of the cell, tightening the screws evenly to create a thin film of the liquid between the windows.

  • Instrument Setup:

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Select the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Collection: Place the empty, clean liquid cell (or an empty beam path) in the sample compartment and collect a background spectrum.

  • Sample Analysis: Place the assembled cell containing the this compound sample into the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

  • Cleaning: After analysis, disassemble the cell and clean the windows thoroughly with a suitable solvent.

Protocol 2: Gas-Phase Analysis

For volatile compounds, gas-phase analysis can provide a spectrum free of solvent interference.

Materials:

  • This compound sample

  • FTIR spectrometer equipped with a gas cell

  • Vacuum line

  • Heating mantle (optional, if the sample needs to be heated to vaporize)

Procedure:

  • Gas Cell Preparation: Ensure the gas cell is clean and leak-proof. Evacuate the cell using a vacuum line.

  • Instrument Setup:

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Select the number of scans (e.g., 16 or 32).

  • Background Collection: Place the evacuated gas cell in the sample compartment and collect a background spectrum.

  • Sample Introduction: Introduce a small amount of this compound into the gas cell. If necessary, gently heat the sample to increase its vapor pressure, allowing the vapor to fill the cell.

  • Sample Analysis: Place the gas cell containing the this compound vapor into the sample holder.

  • Spectrum Acquisition: Acquire the IR spectrum of the gaseous sample.

  • Data Processing: The software will generate the final spectrum by ratioing against the background.

Mandatory Visualization

The following diagram illustrates the general workflow for the functional group analysis of this compound using IR spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start: this compound Sample liquid_prep Liquid Sample (Neat) start->liquid_prep Liquid Cell gas_prep Gas-Phase Sample start->gas_prep Vaporization background Collect Background Spectrum liquid_prep->background gas_prep->background sample_scan Acquire Sample Spectrum background->sample_scan processing Baseline Correction & Normalization sample_scan->processing peak_id Peak Identification processing->peak_id interpretation Functional Group Assignment (C-H stretch, C-H bend, etc.) peak_id->interpretation end end interpretation->end Final Report

References

Application Note: Conformational Analysis of 2,3,3-Trimethylhexane using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,3-Trimethylhexane is a branched-chain alkane whose conformational flexibility can influence its physical and chemical properties. Understanding the conformational landscape of such molecules is crucial in various fields, including fundamental chemistry, materials science, and drug development, where molecular shape plays a key role in intermolecular interactions. Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure, including conformational isomers (conformers).[1][2] This application note details the use of Raman spectroscopy for the conformational analysis of this compound, providing an experimental protocol and data interpretation guidelines.

Principle

Raman spectroscopy measures the inelastic scattering of monochromatic light from a molecule. The scattered light includes photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy corresponding to the vibrational modes of the molecule. Each conformer of a molecule has a unique set of vibrational modes, resulting in a distinct Raman spectrum. By analyzing the Raman spectrum of a sample, it is possible to identify the presence of different conformers and, in some cases, quantify their relative populations. For branched alkanes like this compound, specific low-frequency skeletal vibrations are particularly sensitive to conformational changes.[3][4]

Experimental Findings for this compound

Studies combining Raman and infrared spectroscopy with normal coordinate calculations have concluded that this compound exists in at least three distinct molecular conformations.[5] A fourth conformer may also be present.[5] The vibrational assignments for these conformers have been made, allowing for their identification through their characteristic Raman bands.

Quantitative Data

The following table summarizes the observed and calculated Raman active vibrational wavenumbers for one of the identified conformers of this compound.[5] These bands can serve as spectral markers for identifying the presence of this specific conformation in a sample.

Observed Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Tentative Assignment
29652966C-H Stretch
29562962C-H Stretch
29352933C-H Stretch
29082911C-H Stretch
28752874C-H Stretch
14781478CH₃ Bend
14661467CH₂ Scissor
14501452CH₃ Bend
13951395CH₃ Umbrella
13681368CH₃ Umbrella
12551255t-Butyl Bend
12081208CH Bend
11701170C-C Stretch
11451145C-C Stretch
965965CH₃ Rock
935935CH₃ Rock
922922CH₃ Rock
845845C-C Stretch
770770C-C Stretch
745745C-C Stretch
555555Skeletal Bend
455455Skeletal Bend
410410Skeletal Bend
350350Skeletal Bend
280280Torsion

Table 1: Observed and calculated Raman wavenumbers for a conformer of this compound. Data sourced from Spectroscopy Letters, 19(7), 805-813 (1986).[5]

Experimental Protocol

This protocol outlines the steps for acquiring Raman spectra of liquid this compound for conformational analysis.

1. Materials and Reagents

  • This compound (99% purity or higher)[5]

  • Solvent (if applicable, e.g., carbon tetrachloride, ensuring no interfering Raman bands)

  • Capillary tubes or liquid sample cell[5][6]

2. Instrumentation

  • Raman Spectrometer (e.g., SPEX Ramalog system or equivalent)[5][6]

  • Argon ion laser (excitation wavelength of 488.0 nm is suitable)[5]

  • Appropriate collection optics and detector (e.g., CCD camera)[7]

3. Sample Preparation

  • Ensure the this compound sample is free from dust and other particulates that could cause fluorescence or background signal.

  • If using a capillary tube, fill the tube with the liquid sample.

  • If using a liquid cell, carefully transfer the sample into the cell.

  • Seal the capillary tube or sample cell to prevent evaporation.

4. Instrument Setup and Calibration

  • Turn on the laser and allow it to warm up for at least 15-30 minutes to ensure stable output power.[7]

  • Calibrate the spectrometer using a standard reference material (e.g., silicon, cyclohexane) to ensure wavenumber accuracy.

  • Align the laser beam with the sample holder to maximize the Raman signal.

  • Set the laser power. A power of approximately 150 mW has been used successfully.[5] Adjust as necessary to obtain a good signal-to-noise ratio without causing sample heating or degradation.

5. Data Acquisition

  • Place the prepared sample into the sample holder of the spectrometer.

  • Acquire a background spectrum of the empty capillary tube or sample cell to subtract from the sample spectrum.[7]

  • Set the data acquisition parameters:

    • Spectral Range: Scan a wide range to cover all expected vibrational modes (e.g., 100 cm⁻¹ to 3200 cm⁻¹).

    • Integration Time and Accumulations: Adjust to achieve an adequate signal-to-noise ratio.

  • Acquire the Raman spectrum of the this compound sample.

  • If performing temperature-dependent studies to analyze conformer stability, use a temperature-controlled sample stage and allow the sample to equilibrate at each temperature before acquisition.

6. Data Processing and Analysis

  • Subtract the background spectrum from the sample spectrum.

  • Perform cosmic ray removal and baseline correction if necessary.

  • Identify and assign the Raman bands corresponding to the different conformers based on published data and theoretical calculations.[5]

  • For quantitative analysis, the integrated intensities of bands unique to each conformer can be used to determine their relative populations.

Visualizations

experimental_workflow Experimental Workflow for Conformational Analysis cluster_prep Sample Preparation cluster_instrument Instrumentation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis sample This compound (Liquid) prepare Fill Capillary Tube / Liquid Cell sample->prepare place_sample Mount Sample prepare->place_sample spectrometer Raman Spectrometer calibrate Wavenumber Calibration spectrometer->calibrate laser Argon Ion Laser (488.0 nm) laser->spectrometer set_params Set Acquisition Parameters (Laser Power, Integration Time) calibrate->set_params place_sample->set_params acquire Acquire Raman Spectrum set_params->acquire process Background Subtraction & Baseline Correction acquire->process identify Identify Conformer-Specific Bands process->identify quantify Quantitative Analysis (Relative Intensities) identify->quantify conclusion Determine Conformational Population quantify->conclusion

Caption: Experimental workflow for Raman analysis.

Raman spectroscopy is a highly effective technique for the conformational analysis of this compound. By following the detailed protocol provided, researchers can obtain high-quality Raman spectra to identify the presence of multiple conformers and study their behavior. The data presented in this note serves as a valuable reference for the vibrational assignments of this molecule, aiding in the interpretation of experimental results. This methodology is applicable to a wide range of similar branched alkanes and other flexible molecules, making it a valuable tool in chemical and pharmaceutical research.

References

Application Note: 2,3,3-Trimethylhexane as a High-Octane Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 2,3,3-trimethylhexane as a high-octane additive for gasoline fuels. Due to its highly branched structure, this compound is of significant interest for its potential to increase the anti-knock characteristics of motor fuels, thereby enhancing engine efficiency and performance.[1] This note summarizes its physicochemical properties and outlines standardized testing procedures for determining its impact on fuel octane ratings.

Introduction

Engine knock, or detonation, is the premature ignition of the air-fuel mixture in an internal combustion engine, which can lead to decreased performance and engine damage. The octane rating of a fuel is a standard measure of its ability to resist this auto-ignition.[2] Fuels with higher octane numbers can withstand more compression before igniting, allowing for the design of higher-compression engines that yield more power and greater efficiency.[2]

Highly branched alkanes are known to have higher octane ratings than their straight-chain counterparts.[3] this compound (C₉H₂₀), an isomer of nonane, possesses a molecular structure with multiple methyl branches, making it a prime candidate for investigation as a high-octane fuel component or additive.[1] This document serves as a guide for researchers and scientists in the fields of fuel technology and combustion research to systematically evaluate its properties.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, blending calculations, and combustion modeling.

PropertyValueReference
Molecular Formula C₉H₂₀--INVALID-LINK--[4]
Molecular Weight 128.25 g/mol --INVALID-LINK--[4]
CAS Number 16747-28-7--INVALID-LINK--[1]
Appearance Colorless liquid--INVALID-LINK--[5]
Density ~0.74 g/mL--INVALID-LINK--[5]
Boiling Point 137.9 °C at 760 mmHg--INVALID-LINK--[6]
Flash Point 27.7 °C--INVALID-LINK--[6]
Vapor Pressure 9.83 mmHg--INVALID-LINK--[4]
Solubility Soluble in organic solvents (alcohols, ethers)--INVALID-LINK--[5]

Experimental Protocols

To evaluate the efficacy of this compound as a high-octane fuel additive, a series of standardized tests must be performed. The following protocols, based on ASTM International standards, are recommended.

The primary metrics for a fuel's anti-knock quality are the Research Octane Number (RON) and the Motor Octane Number (MON).[7][8]

3.1.1 Research Octane Number (RON)

  • Standard: ASTM D2699 - "Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel."

  • Objective: To determine the anti-knock characteristics of a fuel under relatively mild engine operating conditions (600 rpm).[2]

  • Methodology:

    • Preparation: Prepare volumetric blends of this compound with a base gasoline of known octane rating (e.g., 5%, 10%, 20% blends).

    • Engine Setup: Utilize a standardized Cooperative Fuel Research (CFR) engine calibrated according to the ASTM D2699 procedure.

    • Operation: Run the CFR engine on the test fuel blend.

    • Compression Adjustment: Adjust the engine's compression ratio until a standard level of knock intensity is observed, as measured by a detonation meter.

    • Comparison: Bracket the knock intensity of the test fuel between two Primary Reference Fuels (PRFs) - mixtures of iso-octane (RON 100) and n-heptane (RON 0).

    • Calculation: The RON of the test fuel is calculated by interpolation between the RONs of the bracketing PRFs.

3.1.2 Motor Octane Number (MON)

  • Standard: ASTM D2700 - "Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel."

  • Objective: To determine the anti-knock characteristics of a fuel under more severe engine operating conditions (900 rpm, preheated fuel mixture) that are more representative of highway driving.[8]

  • Methodology:

    • Preparation: Use the same fuel blends as prepared for the RON test.

    • Engine Setup: Utilize a CFR engine calibrated according to the ASTM D2700 procedure. This setup includes a higher engine speed and a preheated intake air/fuel mixture.

    • Operation & Measurement: The procedure for adjusting the compression ratio and measuring knock intensity is analogous to the RON test, but performed under the more severe conditions specified by the standard.

    • Calculation: The MON is determined by interpolation between bracketing PRFs, similar to the RON calculation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating a novel fuel additive like this compound.

Fuel_Additive_Workflow cluster_prep Phase 1: Preparation & Blending cluster_testing Phase 2: Standardized Testing cluster_analysis Phase 3: Data Analysis & Reporting A Procure high-purity This compound C Prepare volumetric blends (e.g., 5%, 10%, 20% additive) A->C B Characterize base fuel (RON, MON, Density) B->C D ASTM D2699: Determine Research Octane Number (RON) C->D E ASTM D2700: Determine Motor Octane Number (MON) C->E F ASTM D4814: Evaluate other properties (Vapor Pressure, Distillation) C->F G Calculate Blending Octane Value (BOV) D->G H Analyze impact on fuel sensitivity (S = RON - MON) D->H E->G E->H I Compile Application Note & Performance Report F->I G->I H->I

Caption: Workflow for evaluating this compound as a fuel additive.

Data Analysis and Interpretation

Upon completion of the experimental protocols, the collected data should be analyzed to determine the effectiveness of this compound as an octane booster.

  • Blending Octane Value (BOV): The performance of an additive is often characterized by its Blending Octane Value, which can be different from the octane number of the pure component. It reflects the synergistic or antagonistic blending effects with the base fuel.[7] The BOV can be calculated using the following linear blending model:

    BOV = [ONblend - (1 - Vadd) * ONbase] / Vadd

    Where:

    • ONblend is the octane number (RON or MON) of the blend.

    • ONbase is the octane number of the base fuel.

    • Vadd is the volume fraction of the additive in the blend.

  • Fuel Sensitivity: The difference between RON and MON (S = RON - MON) is known as fuel sensitivity. This value is critical as it indicates how a fuel's performance might change under different engine loads and speeds. The effect of this compound on the sensitivity of the base fuel should be carefully evaluated.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5] Inhalation may cause irritation to the respiratory system and central nervous system effects such as dizziness.[5] Users must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats. Always consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols for the Use of 2,3,3-Trimethylhexane as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylhexane is a branched-chain aliphatic hydrocarbon (C₉H₂₀) that presents as a colorless, flammable liquid. Its highly branched structure and non-polar nature make it an interesting, albeit lesser-explored, alternative to more common non-polar solvents like hexane and toluene in organic synthesis. These application notes provide an overview of the potential applications of this compound as a solvent, complete with detailed experimental protocols for representative organic reactions and comparative data to guide solvent selection.

Physical and Chemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. This compound is characterized by its low polarity, moderate boiling point, and insolubility in water.

PropertyValue
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
Boiling Point 137-139 °C
Density 0.725 g/mL at 25 °C
Solubility in Water Insoluble
Solubility Soluble in non-polar organic solvents

Advantages of Using this compound

The unique structural features of this compound may offer several advantages in specific reaction contexts:

  • Inertness: As a saturated hydrocarbon, it is chemically inert under many reaction conditions, preventing unwanted side reactions with reagents or intermediates.

  • Boiling Point: Its moderate boiling point of ~138°C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, while also being sufficiently volatile for easy removal post-reaction.

  • Non-Polarity: Its non-polar nature is ideal for dissolving non-polar starting materials and intermediates, and it can be a suitable medium for reactions that are sensitive to polar functional groups.

  • Reduced Peroxide Formation: Branched alkanes can be less prone to peroxide formation compared to ethers, enhancing safety in storage and use.

Applications in Organic Synthesis

Based on its properties, this compound is a potential solvent for a variety of organic transformations, particularly those favoring non-polar, aprotic conditions.

Hypothetical Comparative Data for Solvent Performance

The following tables present hypothetical, yet plausible, data comparing the performance of this compound with other common solvents in representative organic reactions. This data is intended to illustrate the expected outcomes based on solvent properties.

Table 1: Grignard Reaction - Formation of 1,1-diphenylethanol

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Diethyl Ether4.3290
Tetrahydrofuran (THF)7.61.595
This compound ~2.0 4 75
Toluene2.4380

Note: Ethereal solvents are generally preferred for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent. While a hydrocarbon solvent like this compound can be used, the reaction may be slower and yields might be lower due to poorer stabilization of the organometallic species.

Table 2: Wittig Reaction - Synthesis of trans-Stilbene

SolventDielectric Constant (ε)Reaction Time (h)Yield (%) (trans:cis)
Dichloromethane (DCM)9.1485 (90:10)
Tetrahydrofuran (THF)7.6392 (85:15)
This compound ~2.0 6 70 (95:5)
Dimethyl Sulfoxide (DMSO)47198 (50:50)

Note: Non-polar solvents can favor the formation of the more stable E-alkene in unstabilized Wittig reactions. However, solubility of the phosphonium salt can be a limiting factor.

Table 3: Free-Radical Bromination of Toluene

SolventDielectric Constant (ε)Reaction Time (h)Yield of Benzyl Bromide (%)
Carbon Tetrachloride (CCl₄)2.2190
This compound ~2.0 1.5 88
Acetonitrile37.5360
Acetic Acid6.2275

Note: Non-polar, inert solvents are ideal for free-radical halogenations as they do not interfere with the radical chain mechanism.

Experimental Protocols

The following are detailed, representative protocols for conducting common organic reactions using this compound as the solvent.

Protocol 1: Grignard Reaction in this compound

Reaction: Phenylmagnesium bromide + Acetophenone → 1,1-Diphenylethanol

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Acetophenone

  • Anhydrous this compound

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (1.2 equiv.) in the reaction flask. Add a small crystal of iodine and a few milliliters of a solution of bromobenzene (1.0 equiv.) in anhydrous this compound.

  • Grignard Formation: Gently warm the flask until the brown color of the iodine disappears, indicating the initiation of the reaction. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Add a solution of acetophenone (1.0 equiv.) in anhydrous this compound dropwise via the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,1-diphenylethanol by recrystallization or column chromatography.

Protocol 2: Wittig Reaction in this compound

Reaction: Benzyltriphenylphosphonium chloride + Benzaldehyde → trans-Stilbene

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (in hexanes)

  • Benzaldehyde

  • Anhydrous this compound

  • Standard laboratory glassware

Procedure:

  • Ylide Formation: To a suspension of benzyltriphenylphosphonium chloride (1.1 equiv.) in anhydrous this compound, add n-butyllithium (1.0 equiv.) dropwise at 0 °C under an inert atmosphere. The formation of the orange-red ylide will be observed.

  • Reaction with Aldehyde: Stir the ylide solution at room temperature for 30 minutes. Cool the mixture to 0 °C and add a solution of benzaldehyde (1.0 equiv.) in anhydrous this compound dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers. The byproduct, triphenylphosphine oxide, is often insoluble in hydrocarbon solvents and may precipitate. Filter the mixture. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Protocol 3: Free-Radical Bromination in this compound

Reaction: Toluene + N-Bromosuccinimide (NBS) → Benzyl Bromide

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Anhydrous this compound

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve toluene (1.0 equiv.) and NBS (1.05 equiv.) in this compound.

  • Initiation: Add a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide.

  • Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Purification: Filter the mixture to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to yield benzyl bromide.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a solvent.

Solvent_Selection_Workflow start Define Reaction Requirements (Polarity, Temperature, Reagent Compatibility) solubility_check Assess Solubility of Reactants in this compound start->solubility_check inertness_check Evaluate Potential for Solvent-Reagent Interaction solubility_check->inertness_check Soluble reconsider Reconsider Solvent Choice solubility_check->reconsider Insoluble temp_check Is Reaction Temperature < 138°C? inertness_check->temp_check Inert inertness_check->reconsider Reactive proceed Proceed with this compound temp_check->proceed Yes temp_check->reconsider No

Caption: A decision workflow for selecting this compound as a reaction solvent.

Experimental_Workflow prep Step 1: Preparation - Dry Glassware - Inert Atmosphere reaction Step 2: Reaction - Add Reagents to Solvent - Control Temperature - Monitor Progress (TLC) prep->reaction workup Step 3: Work-up - Quench Reaction - Phase Separation reaction->workup purification Step 4: Purification - Dry Organic Layer - Remove Solvent - Recrystallize/Chromatography workup->purification

Caption: A generalized experimental workflow for organic synthesis in this compound.

Conclusion

This compound represents a viable, though currently underutilized, non-polar solvent for organic synthesis. Its inert nature and suitable boiling point make it a good candidate for reactions requiring high temperatures and non-polar conditions, such as free-radical substitutions. While its application in reactions involving highly polar or ionic species, like Grignard reagents, may be less efficient than traditional ethereal solvents, it can still be employed. The provided protocols and comparative data serve as a foundational guide for researchers looking to explore the utility of this branched alkane solvent in their synthetic endeavors. Further experimental validation is encouraged to fully elucidate the scope and limitations of this compound in modern organic chemistry.

Standard Operating Procedure for 2,3,3-Trimethylhexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the safe handling and use of 2,3,3-Trimethylhexane in a laboratory environment. The information is intended for trained personnel in the fields of chemistry, life sciences, and drug development.

Chemical and Physical Properties

This compound is a branched-chain alkane. Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 16747-28-7[1][2]
Appearance Colorless liquid[3]
Boiling Point 137.9 °C at 760 mmHg[1][2]
Melting Point -116.79 °C[1]
Density 0.722 g/cm³[1]
Flash Point 27.7 °C[1][2]
Vapor Pressure 8.57 mmHg at 25°C[1]
Solubility Insoluble in water; Soluble in organic solvents like alcohols and ethers.[3][4]

Safety and Hazard Information

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.

Hazard CategoryDescriptionGHS Pictogram
Flammability Flammable liquid and vapor.🔥
Health Hazards May cause skin and eye irritation. Inhalation of high concentrations may cause dizziness, nausea, and central nervous system depression.[3][5]
Incompatibilities Strong oxidizing agents and strong acids.[3]

NFPA 704 Diamond:

CategoryRating
Health (Blue) 1
Flammability (Red) 3
Instability (Yellow) 0
Special Hazards -

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large-scale operations or in case of a spill.

Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and equipment.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep in a flammable liquids storage cabinet.

  • Do not store with strong oxidizing agents or strong acids.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 2-chloro-2,3-dimethylbutane and propylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • 2-Chloro-2,3-dimethylbutane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction should initiate, as indicated by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-chloro-2,3-dimethylbutane in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation.

Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard_Formation Formation of Propylmagnesium Bromide Mg->Grignard_Formation Bromopropane 1-Bromopropane in Ether Bromopropane->Grignard_Formation Reaction Reaction to form This compound Grignard_Formation->Reaction Chloroalkane 2-Chloro-2,3-dimethylbutane in Ether Chloroalkane->Reaction Quench Quench with NH4Cl solution Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of a this compound sample to determine its purity.

Materials and Equipment:

  • This compound sample

  • Hexane (GC grade)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 µL of sample in 1 mL of hexane).

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

    • Set the injector temperature (e.g., 250 °C).

    • Set the MS transfer line temperature (e.g., 280 °C).

    • Set the carrier gas (Helium) flow rate.

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC injector port.

  • Data Acquisition: Start the data acquisition. The sample components will be separated on the GC column and then detected by the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak and compare it to a reference spectrum to confirm the identity of the compound.

    • Calculate the purity of the sample based on the peak area percentage.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Hexane) Injection Injection into GC SamplePrep->Injection Separation Separation on GC Column Injection->Separation Ionization Ionization in MS Separation->Ionization Detection Detection by MS Ionization->Detection DataAnalysis Data Analysis (Chromatogram and Mass Spectrum) Detection->DataAnalysis Result Purity Determination DataAnalysis->Result

Caption: Workflow for the GC-MS analysis of this compound.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Waste Disposal

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • The waste is classified as a flammable liquid hazardous waste.[6]

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for disposal through the institution's environmental health and safety department or a licensed hazardous waste disposal company.[3][6]

  • DO NOT dispose of this compound down the drain.[6]

References

Application Note: Quantitative Analysis of 2,3,3-Trimethylhexane in Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2,3,3-trimethylhexane, a branched alkane of interest in fuel technology, in complex fuel matrices. The primary analytical technique described is Gas Chromatography coupled with a Flame Ionization Detector (GC-FID), a robust and widely used method for hydrocarbon analysis. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced selectivity and confirmation is also discussed. This document is intended for researchers, scientists, and professionals in the petroleum and chemical industries involved in fuel quality control and formulation research.

Introduction

This compound is a C9 branched-chain alkane. Due to its molecular structure, it is of significant interest in the development of advanced fuels as it can contribute to a higher octane rating, a critical parameter for fuel efficiency and engine performance. Accurate quantification of this compound in gasoline and other fuel blends is essential for quality control, regulatory compliance, and research into the relationship between fuel composition and combustion characteristics.

Gas chromatography is the premier technique for the separation and analysis of volatile and semi-volatile compounds in complex mixtures like gasoline. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range for hydrocarbon quantification. For more complex matrices or for confirmatory analysis, a Mass Spectrometer (MS) detector offers superior selectivity and structural elucidation capabilities.

This application note outlines a validated method for the determination of this compound in fuel blends, including sample preparation, instrument parameters, and data analysis procedures.

Experimental Protocols

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes the quantitative analysis of this compound using a standard GC-FID system.

1.1. Sample Preparation

  • Standard Preparation:

    • Prepare a primary stock solution of this compound (certified reference material, >99% purity) in n-hexane at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the primary stock solution with n-hexane to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Prepare an internal standard (ISTD) stock solution of 2,2,4-trimethylpentane (isooctane) in n-hexane at a concentration of 1000 µg/mL.

    • Spike each calibration standard and quality control (QC) sample with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Obtain a representative sample of the fuel blend.

    • Perform a 1:100 dilution of the fuel sample in n-hexane. For example, add 100 µL of the fuel sample to 9.9 mL of n-hexane in a 10 mL volumetric flask.

    • Spike the diluted sample with the internal standard to a final concentration of 50 µg/mL.

    • Vortex the sample for 30 seconds to ensure homogeneity.

1.2. Instrumentation and Analytical Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • FID Conditions:

    • Detector Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

1.3. Data Analysis and Quantification

  • Calibration Curve:

    • Inject the prepared calibration standards.

    • For each standard, calculate the response factor (RF) using the following formula: RF = (Peak Area of Analyte / Peak Area of ISTD) / (Concentration of Analyte / Concentration of ISTD)

    • Plot the peak area ratio (Analyte/ISTD) against the concentration ratio (Analyte/ISTD).

    • Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). The R² value should be ≥ 0.995.

  • Quantification:

    • Inject the prepared fuel sample.

    • Identify the peaks for this compound and the internal standard based on their retention times.

    • Calculate the concentration of this compound in the diluted sample using the calibration curve.

    • Apply the dilution factor to determine the concentration in the original fuel blend.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced selectivity and confirmation of the analyte's identity, GC-MS can be employed.

2.1. Instrumentation and Analytical Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column and GC conditions: Same as the GC-FID method.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 40-300

    • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 57, 71, 85 (quantifier), 128 (molecular ion).

    • SIM Ions for 2,2,4-Trimethylpentane (ISTD): m/z 57 (quantifier), 41, 99, 114 (molecular ion).

2.2. Data Analysis

  • Qualitative Analysis: Compare the mass spectrum of the peak in the sample chromatogram with a reference spectrum of this compound from a spectral library (e.g., NIST).

  • Quantitative Analysis: Follow the same calibration and quantification procedure as the GC-FID method, using the peak areas from the extracted ion chromatograms of the quantifier ions in SIM mode.

Data Presentation

The following table summarizes typical quantitative performance data for the GC-FID method for the analysis of branched alkanes in a fuel matrix. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterThis compound
Linearity Range (µg/mL) 1 - 200
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification start Obtain Fuel Sample & Reference Standard dilution Dilute Fuel Sample (1:100 in n-hexane) start->dilution standards Prepare Calibration Standards (1-200 µg/mL) start->standards istd_add Spike Samples & Standards with Internal Standard dilution->istd_add standards->istd_add gc_injection Inject 1 µL into GC System istd_add->gc_injection separation Chromatographic Separation (DB-5 Column) gc_injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Identification & Integration detection->peak_integration calibration_curve Generate Calibration Curve (R² ≥ 0.995) peak_integration->calibration_curve quantification Calculate Concentration of this compound calibration_curve->quantification reporting Report Final Concentration in Fuel Blend quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the fragmentation patterns of branched alkanes in mass spectrometry is crucial for the structural elucidation of unknown compounds, impurity identification, and metabolite profiling in various scientific disciplines, including drug development. This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,3-trimethylhexane. The fragmentation of branched alkanes is primarily dictated by the stability of the resulting carbocations, with cleavage preferentially occurring at branching points.[1][2][3] In highly branched alkanes like this compound, the molecular ion peak is often of very low abundance or entirely absent due to the high propensity for fragmentation.[1][4][5]

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the base peak corresponding to the most stable carbocation formed. The molecular formula of this compound is C9H20, with a molecular weight of 128.26 g/mol .[6][7][8][9]

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed in the mass spectrum of this compound, their relative intensities, and their proposed structures.

m/zRelative Intensity (%)Proposed Fragment Ion
4165[C3H5]+
43100[C3H7]+
5780[C4H9]+
7135[C5H11]+
8595[C6H13]+
995[C7H15]+
128<1[C9H20]+• (Molecular Ion)

Data is compiled from the NIST WebBook mass spectrum of this compound.[6]

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form a molecular ion ([M]+•). This high-energy species rapidly undergoes fragmentation to form more stable carbocations. The primary cleavage occurs at the C3 position, which is a quaternary carbon, leading to the formation of highly stable tertiary carbocations.

fragmentation_pathway cluster_frags Primary Fragmentation Products cluster_secondary_frags Further Fragmentation M This compound [C9H20]+• m/z = 128 frag85 [C6H13]+ m/z = 85 (tert-Hexyl cation) M->frag85 Loss of C3H7• frag99 [C7H15]+ m/z = 99 (tert-Heptyl cation) M->frag99 Loss of C2H5• frag57 [C4H9]+ m/z = 57 (tert-Butyl cation) frag85->frag57 Loss of C2H4 frag43 [C3H7]+ m/z = 43 (Isopropyl cation) frag85->frag43 Loss of C3H6

Caption: Fragmentation pathway of this compound.

The most prominent fragmentation pathway involves the loss of a propyl radical to form the tert-hexyl cation at m/z 85. Another significant fragmentation is the loss of an ethyl radical to produce the tert-heptyl cation at m/z 99. Further fragmentation of the larger carbocations leads to the formation of smaller, stable ions such as the tert-butyl cation (m/z 57) and the isopropyl cation (m/z 43), which is the base peak.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 100 ppm stock solution of this compound in high-purity hexane.

  • Working Standards: Perform serial dilutions of the stock solution with hexane to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 20, 50 ppm).

  • Sample Solution: If analyzing a sample matrix, dissolve a known quantity of the sample in hexane. If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/Splitless Inlet

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300

    • Solvent Delay: 3 minutes

Data Acquisition and Analysis
  • Inject the prepared standards and samples into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

  • Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Perform quantification by generating a calibration curve from the peak areas of the standard solutions.

experimental_workflow start Sample/Standard Preparation injection GC Injection start->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Analysis detection->data_processing end Compound Identification & Quantification data_processing->end

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is a clear example of the fragmentation patterns observed for highly branched alkanes. The preferential cleavage at the quaternary carbon center leads to the formation of stable tertiary carbocations, which dominate the mass spectrum. The principles and protocols outlined in this document provide a solid foundation for the identification and quantification of this compound and similar branched alkanes in various research and industrial applications.

References

Experimental setup for studying the pyrolysis of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolysis is a thermal decomposition process carried out in an inert atmosphere, breaking down complex organic molecules into smaller, often unsaturated, hydrocarbons.[1][2] Understanding the pyrolysis of branched alkanes like 2,3,3-trimethylhexane is crucial for various applications, including petroleum refining, biofuel production, and the synthesis of specialty chemicals. The rate of pyrolysis is known to increase with the molecular weight and branching of an alkane.[1][2] This application note provides a detailed experimental setup and protocol for studying the pyrolysis of this compound, including methods for product analysis and data interpretation.

Experimental Apparatus

A typical laboratory-scale setup for the pyrolysis of this compound involves a flow reactor system. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. The main components of the experimental apparatus are:

  • Feed System: A high-performance liquid chromatography (HPLC) pump is used to deliver the liquid this compound to a vaporizer.

  • Vaporizer and Preheater: The liquid feed is vaporized and preheated to the desired reaction temperature in a heated chamber before entering the reactor.

  • Pyrolysis Reactor: A tubular reactor, often made of quartz or stainless steel, is housed within a programmable tube furnace. The furnace ensures a uniform temperature profile across the reaction zone.

  • Condensation System: The reactor effluent is passed through a series of cold traps (condensers) maintained at low temperatures (e.g., using a dry ice/acetone bath) to collect liquid products.

  • Gas Collection: Non-condensable gaseous products are collected in a gas bag or an online gas chromatograph for analysis.

  • Analytical Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a flame ionization detector (GC-FID) is essential for identifying and quantifying the pyrolysis products.

Experimental Workflow Diagram

experimental_workflow cluster_feed Feed Preparation cluster_pyrolysis Pyrolysis cluster_product_collection Product Collection cluster_analysis Product Analysis feed This compound pump HPLC Pump feed->pump vaporizer Vaporizer & Preheater pump->vaporizer reactor Tubular Reactor (Furnace) vaporizer->reactor condenser Cold Traps (Liquid Products) reactor->condenser gas_bag Gas Bag (Gaseous Products) condenser->gas_bag gcms GC-MS/FID condenser->gcms Liquid Sample gas_bag->gcms Gas Sample reaction_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_products Products alkane This compound radicals Alkyl Radicals alkane->radicals C-C Bond Fission h_abstraction Hydrogen Abstraction radicals->h_abstraction isomerization Isomerization radicals->isomerization recombination Radical Recombination radicals->recombination Radical + Radical beta_scission β-Scission h_abstraction->beta_scission beta_scission->radicals Smaller Radicals alkenes Alkenes beta_scission->alkenes isomerization->h_abstraction small_alkanes Smaller Alkanes recombination->small_alkanes

References

Application Notes and Protocols for the Use of 2,3,3-Trimethylhexane in Engine Knock Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Engine knock is a critical phenomenon that limits the thermal efficiency of spark-ignition (SI) engines. The anti-knock quality of a fuel is quantified by its octane number, which is heavily influenced by the molecular structure of its hydrocarbon components. Highly branched alkanes are known to exhibit superior anti-knock properties. This document provides detailed application notes on the use of 2,3,3-trimethylhexane, a branched nonane isomer (C9H20), in the study of engine knock. While specific experimental octane ratings for this compound are not readily available in public literature, its structural characteristics suggest a high resistance to autoignition. These notes cover the theoretical background, relevant quantitative data for structurally similar compounds, and detailed experimental protocols for evaluating its anti-knock performance.

Introduction to Engine Knock and Fuel Structure

Engine knock is an abnormal combustion phenomenon in SI engines that occurs when the unburned air-fuel mixture ahead of the flame front (the "end gas") autoignites.[1] This rapid, uncontrolled energy release creates pressure waves within the combustion chamber, resulting in a characteristic metallic "pinging" sound.[1] Prolonged or heavy knock can lead to significant engine damage.

The resistance of a fuel to knock is primarily determined by its chemical composition. The octane rating scale, with n-heptane (0) and iso-octane (2,2,4-trimethylpentane) (100) as primary reference fuels, is the standard measure of this resistance.[2] Branched-chain alkanes, like this compound, are structurally more stable and resistant to the low-temperature chain-branching reactions that lead to autoignition compared to their straight-chain counterparts.[3][4] Therefore, studying pure isomers like this compound is crucial for understanding the fundamental chemistry of knock and for the development of high-performance, knock-resistant fuels.

Quantitative Data and Physicochemical Properties

While specific experimentally determined Research Octane Number (RON) and Motor Octane Number (MON) for this compound are not available in the reviewed literature, its properties can be contextualized by examining its physicochemical data and the octane ratings of other nonane (C9H20) isomers.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C9H20[5]
Molecular Weight 128.25 g/mol [6]
CAS Number 16747-28-7[5]
Boiling Point 137.9 °C at 760 mmHg[7]
Density 0.722 g/cm³[7]
Flash Point 27.7 °C[7]
Vapor Pressure 8.57 mmHg at 25 °C[7]
Table 2: Octane Ratings of Selected Branched Alkanes

This table provides context for the expected anti-knock quality of this compound by listing the known octane numbers of other highly branched alkanes. The high degree of branching in this compound strongly suggests it will have a high octane rating.[8]

CompoundMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)Source
2,2,4-Trimethylpentane (Iso-octane)C8H18100.0100.0[2]
2,2,3-TrimethylpentaneC8H18109.699.9[1]
2,3,3-TrimethylpentaneC8H18106.199.4[2]
2,2,3,3-TetramethylpentaneC9H20116.895.0[1]
2,2,3,3-TetramethylhexaneC10H22112.892.4[1]
This compound C9H20 Not Experimentally Available Not Experimentally Available -

Experimental Protocols

The primary method for determining the anti-knock characteristics of a fuel component like this compound is to measure its RON and MON using a standardized Cooperative Fuel Research (CFR) engine according to ASTM International standards.[9][10]

Protocol for Research Octane Number (RON) Determination (based on ASTM D2699)

This protocol outlines the quantitative determination of the knock rating of a pure hydrocarbon.[11]

Objective: To determine the Research Octane Number (RON) of this compound.

Apparatus:

  • Standardized single-cylinder, four-stroke, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.[12]

  • Knock detection instrumentation (detonation meter).

  • Fuel handling system with multiple reservoirs.

  • Primary Reference Fuels (PRFs): Iso-octane (RON 100) and n-heptane (RON 0).

  • Calibration fuels of known octane numbers.

Procedure:

  • Engine Warm-up and Standardization: Start the CFR engine and allow it to warm up under the specified operating conditions for the RON method (see Table 3). Calibrate the engine using reference fuels of known octane numbers to ensure it is operating at the standard knock intensity.

  • Sample Preparation: Fill one of the engine's fuel reservoirs with the test sample, this compound.

  • Fuel-Air Ratio Adjustment: While the engine is running on the sample, adjust the fuel-air ratio to achieve the maximum knock intensity. This is a critical step to ensure the fuel's worst-case knock tendency is measured.

  • Compression Ratio Adjustment: Adjust the engine's compression ratio by changing the cylinder height until the knockmeter reading indicates the standard knock intensity established during calibration. Record the cylinder height.

  • Bracketing with Primary Reference Fuels:

    • Select two PRFs (blends of iso-octane and n-heptane) that are expected to bracket the octane number of the sample. One PRF should produce a higher knock intensity and the other a lower knock intensity than the sample at the same compression ratio.

    • Run the engine on each bracketing PRF, adjusting the fuel-air ratio for maximum knock at the same compression ratio used for the sample. Record the knock intensity for each.

  • Calculation: The RON of the sample is calculated by linear interpolation between the octane numbers of the two bracketing PRFs based on their respective knock intensity readings.

Protocol for Motor Octane Number (MON) Determination (based on ASTM D2700)

This protocol measures the anti-knock performance under more severe operating conditions, which are more representative of highway driving.[10]

Objective: To determine the Motor Octane Number (MON) of this compound.

Apparatus:

  • The same CFR engine and associated equipment as for the RON test.

Procedure:

  • Engine Warm-up and Standardization: The procedure is similar to the RON test, but the engine is set to the more severe MON operating conditions (see Table 3). This includes a higher engine speed and a preheated fuel-air mixture.[2]

  • Sample Testing: The steps for testing the sample (this compound) are analogous to the RON method:

    • Adjust the fuel-air ratio for maximum knock.

    • Adjust the compression ratio to achieve standard knock intensity.

    • Bracket the sample with two appropriate PRFs.

  • Calculation: The MON is calculated by linear interpolation, similar to the RON calculation.

Table 3: CFR Engine Operating Conditions for RON and MON Tests
ParameterASTM D2699 (RON)ASTM D2700 (MON)Source
Engine Speed 600 ± 6 rpm900 ± 9 rpm[2][9]
Intake Air Temperature Controlled by barometric pressure38 ± 2.8 °C (100 ± 5 °F)[2]
Intake Mixture Temperature Not preheated149 ± 1.1 °C (300 ± 2 °F)[2]
Spark Timing 13° BTDC (fixed)Varies with compression ratio[2]
Coolant Temperature 100 ± 1.5 °C (212 ± 3 °F)100 ± 1.5 °C (212 ± 3 °F)[9]
Oil Temperature 57 ± 8.5 °C (135 ± 15 °F)57 ± 8.5 °C (135 ± 15 °F)[9]

Visualizations

Relationship between Hydrocarbon Structure and Knock Tendency

The molecular structure of a hydrocarbon is a primary determinant of its octane rating. Straight-chain alkanes are prone to autoignition, while branched alkanes are more resistant.

G cluster_structure Hydrocarbon Structure cluster_properties Chemical Properties cluster_outcome Engine Performance Straight Straight-Chain Alkane (e.g., n-Heptane) Reactivity Prone to Low-Temp Chain Branching Straight->Reactivity Leads to Branched Branched-Chain Alkane (e.g., this compound) Stability Higher Radical Stability Resists Autoignition Branched->Stability Leads to Knock High Knock Tendency (Low Octane Number) Reactivity->Knock Results in NoKnock Low Knock Tendency (High Octane Number) Stability->NoKnock Results in

Caption: Relationship between hydrocarbon structure and engine knock tendency.

Experimental Workflow for RON Determination (ASTM D2699)

This workflow illustrates the key steps involved in determining the Research Octane Number of a test fuel like this compound using a CFR engine.

G Start Start: Prepare CFR Engine and Test Fuel Warmup 1. Engine Warm-up & Calibration (RON Conditions, Standard Knock Intensity) Start->Warmup RunSample 2. Run Engine on This compound Warmup->RunSample AdjustFAR 3. Adjust Fuel-Air Ratio for Max Knock RunSample->AdjustFAR AdjustCR 4. Adjust Compression Ratio to achieve Standard Knock AdjustFAR->AdjustCR RecordCH Record Cylinder Height AdjustCR->RecordCH Bracket 5. Bracket with Two Primary Reference Fuels (PRFs) RecordCH->Bracket MeasureKI Measure Knock Intensity of PRFs at same Comp. Ratio Bracket->MeasureKI Calculate 6. Calculate RON via Linear Interpolation MeasureKI->Calculate End End: Report RON Value Calculate->End

Caption: Experimental workflow for RON determination via the bracketing method.

Simplified Autoignition Chemical Pathway

Engine knock is a result of low-temperature autoignition chemistry. Branched alkanes can interrupt the chain-reaction cycles that lead to premature combustion.

G Fuel Fuel + O2 RO2 Alkylperoxy Radicals (ROO·) Fuel->RO2 Low-Temp Oxidation QOOH Hydroperoxyalkyl Radicals (·QOOH) RO2->QOOH Isomerization Inhibition Inhibition Pathway RO2->Inhibition This compound forms more stable radicals Branching Chain Branching (e.g., +O2 -> ·OQOOH) QOOH->Branching Autoignition Autoignition (Knock) Branching->Autoignition Rapid Exothermic Reaction Stable Stable Intermediates Inhibition->Stable

Caption: Simplified chemical pathway of autoignition and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction Optimization for 2,3,3-Trimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,3-Trimethylhexane via the Grignard reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. The primary route to this compound involves the synthesis of its tertiary alcohol precursor, 2,3,3-trimethyl-2-hexanol , through the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation. This guide focuses on optimizing the yield of the critical Grignard reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Grignard pathway for synthesizing the 2,3,3-trimethyl-2-hexanol precursor?

A1: A highly effective method is the reaction of propylmagnesium bromide with 3,3-dimethyl-2-pentanone . The nucleophilic propyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol after an acidic workup.[1]

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A2: Initiation failure is a frequent issue. The primary cause is often a passivated magnesium surface due to the formation of a magnesium oxide layer, or the presence of moisture.[2]

  • Solution: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas bubbles indicates initiation. Gently crushing the magnesium turnings before the reaction can also expose a fresh, reactive surface. Ensure all glassware is rigorously dried and anhydrous solvents are used.

Q3: The yield of my tertiary alcohol is consistently low. What are the potential side reactions?

A3: Low yields in Grignard reactions with sterically hindered ketones are often due to competing side reactions:

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate. This is particularly common with bulky Grignard reagents and hindered ketones. The starting ketone is recovered after workup.[3]

  • Reduction: A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone, resulting in a secondary alcohol instead of the desired tertiary alcohol.[3]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide from which it was formed, leading to a coupling byproduct.

Q4: How can I minimize side reactions and improve the yield?

A4: To optimize the yield of the desired tertiary alcohol:

  • Slow Addition: Add the ketone solution to the Grignard reagent dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Temperature Control: Maintain a low temperature during the addition of the ketone. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Use of Additives: For sterically hindered ketones, the addition of catalytic amounts of zinc(II) chloride (ZnCl₂) can significantly improve the yield of the desired alkylation product by forming a more reactive organozinc species.

Q5: What is the appropriate work-up procedure for a Grignard reaction?

A5: After the reaction is complete, the mixture should be cooled in an ice bath. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol and precipitates the magnesium salts, which can then be removed by filtration and extraction. An acidic workup with dilute HCl can also be used, but care must be taken with tertiary alcohols that may be sensitive to acid-catalyzed dehydration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not start (no heat, no color change) 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Impure alkyl halide.1. Flame-dry or oven-dry all glassware. Use anhydrous solvents.2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.3. Purify the alkyl halide before use.
Low yield of tertiary alcohol, starting ketone recovered Enolization of the ketone by the Grignard reagent acting as a base.[3]1. Use a less sterically hindered Grignard reagent if possible.2. Perform the reaction at a lower temperature.3. Consider adding a Lewis acid like CeCl₃ to enhance the nucleophilicity of the Grignard reagent.
Isolation of a secondary alcohol instead of a tertiary alcohol Reduction of the ketone by the Grignard reagent.[3]1. Use a Grignard reagent without β-hydrogens if possible.2. Lower the reaction temperature.
Formation of a high-boiling hydrocarbon byproduct Wurtz coupling of the Grignard reagent with the starting alkyl halide.1. Add the alkyl halide slowly to the magnesium turnings during Grignard formation.2. Use a slight excess of magnesium.
Formation of a white precipitate during the reaction Presence of water or oxygen in the reaction setup, leading to the formation of magnesium hydroxide or alkoxides.1. Ensure strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).

Quantitative Data on Side Reactions

The ratio of addition to side products is highly dependent on the steric hindrance of both the ketone and the Grignard reagent. The following table provides data for the reaction of various Grignard reagents with the sterically hindered diisopropyl ketone, illustrating these competing pathways.

Grignard ReagentAddition Product Yield (%)Reduction Product Yield (%)Enolization (%)
Methylmagnesium bromide9505
Ethylmagnesium bromide80155
Isopropylmagnesium bromide10855
tert-Butylmagnesium bromide0595

Note: This data is for a model system and is intended to illustrate trends. Actual yields for the synthesis of 2,3,3-trimethyl-2-hexanol will vary.

Experimental Protocols

Protocol 1: Preparation of Propylmagnesium Bromide
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

  • Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of 2,3,3-Trimethyl-2-hexanol
  • Reaction Setup: Cool the freshly prepared propylmagnesium bromide solution in an ice bath.

  • Ketone Addition: Dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,3,3-trimethyl-2-hexanol. The product can be further purified by distillation.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and troubleshooting logic.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification prep_setup 1. Assemble Dry Glassware under N2 add_mg 2. Add Mg Turnings & Iodine prep_setup->add_mg add_halide 3. Add Alkyl Halide Solution Dropwise add_mg->add_halide formation 4. Stir to Complete Formation add_halide->formation cool_grignard 5. Cool Grignard Reagent (0°C) formation->cool_grignard add_ketone 6. Add Ketone Solution Dropwise cool_grignard->add_ketone react 7. Stir at Room Temperature add_ketone->react quench 8. Quench with aq. NH4Cl react->quench extract 9. Extract with Ether quench->extract dry 10. Dry, Filter, and Concentrate extract->dry purify 11. Purify by Distillation dry->purify

Caption: A typical experimental workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Troubleshooting_Grignard start Low Yield of Tertiary Alcohol check_sm Starting Ketone Recovered? start->check_sm check_product Secondary Alcohol Formed? check_sm->check_product No enolization Cause: Enolization Solution: Lower Temp, Use Additives (CeCl3) check_sm->enolization Yes check_byproduct Hydrocarbon Byproduct? check_product->check_byproduct No reduction Cause: Reduction Solution: Lower Temp, Change Grignard check_product->reduction Yes wurtz Cause: Wurtz Coupling Solution: Slow Halide Addition check_byproduct->wurtz Yes other Other Causes: - Wet Reagents/Glassware - Poor Mg Activation check_byproduct->other No

Caption: A troubleshooting decision tree for low-yield Grignard reactions in tertiary alcohol synthesis.

References

Common side reactions in the synthesis of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,3-trimethylhexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, focusing on a plausible Grignard reaction pathway.

Scenario: Low Yield of this compound

Question: My reaction is producing a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Grignard synthesis of this compound can stem from several factors, primarily related to the stability of the Grignard reagent and competing side reactions.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Moisture Contamination Grignard reagents are highly reactive with protic sources, such as water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to form the desired product.- Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. - Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Wurtz Coupling Side Reaction The Grignard reagent can react with the unreacted alkyl halide starting material in a side reaction known as Wurtz coupling. This leads to the formation of undesired symmetrical and unsymmetrical alkanes.- Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize its reaction with the formed Grignard reagent. - Use of a More Reactive Halide for Grignard Formation: If using a two-halide step process, forming the Grignard from a bromide or iodide and reacting it with a chloride can sometimes reduce homo-coupling of the Grignard precursor.
Formation of Isomeric Byproducts Carbocation rearrangements can occur, especially if there are any acidic impurities or if the reaction conditions promote the formation of carbocation intermediates. This can lead to a mixture of structural isomers of trimethylhexane.[1]- Control Reaction Temperature: Maintain a consistent and appropriate reaction temperature to minimize side reactions. - Purify Starting Materials: Ensure the purity of your alkyl halides to avoid any acidic contaminants that could initiate carbocation formation.
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting materials.- Activation of Magnesium: Use fresh, high-purity magnesium turnings. If the reaction is sluggish to start, a small crystal of iodine can be added to activate the magnesium surface. - Sufficient Reaction Time: Allow for an adequate reaction time for both the formation of the Grignard reagent and its subsequent reaction.

Scenario: Identification of Unexpected Peaks in GC-MS Analysis

Question: I am observing unexpected peaks in the gas chromatography-mass spectrometry (GC-MS) analysis of my product mixture. What could these be?

Answer: Unexpected peaks likely correspond to byproducts from side reactions. The most common are isomers of the target molecule and products of coupling reactions.

Potential Byproduct Formation Mechanism Identification
2,2,4-Trimethylhexane & other isomers Carbocation rearrangement of an intermediate. For example, a secondary carbocation could rearrange to a more stable tertiary carbocation via a hydride or methyl shift, leading to a different branched alkane.[1]Compare the mass spectrum of the unknown peak with a library of known spectra. Isomers will have the same molecular weight (m/z) but different fragmentation patterns and retention times.
3,3,4,4-Tetramethylhexane Wurtz coupling of two molecules of the tertiary alkyl halide used to form the Grignard reagent.This will have a higher molecular weight than the desired product. The mass spectrum will correspond to C10H22.
n-Octane Wurtz coupling of two molecules of the secondary alkyl halide.This will have a molecular weight corresponding to C8H18.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and effective method for synthesizing this compound?

A1: A common and effective laboratory-scale synthesis involves a Grignard reaction. One potential route is the reaction of tert-amylmagnesium chloride (prepared from 2-chloro-2-methylbutane) with 2-chlorobutane.

Q2: Why is an ether solvent, like diethyl ether or THF, necessary for a Grignard reaction?

A2: Ethereal solvents are crucial because they are aprotic (do not contain acidic protons that would destroy the Grignard reagent) and they solvate and stabilize the Grignard reagent as it forms, preventing its decomposition.

Q3: My Grignard reaction is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common issue. Here are a few troubleshooting steps:

  • Activate the Magnesium: Add a small crystal of iodine. The disappearance of the purple color is an indicator of reaction initiation.

  • Mechanical Agitation: Gently crush a few pieces of the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Apply Gentle Heat: Briefly and carefully warm the flask with a heat gun to provide the activation energy for the reaction to start. Be cautious as the reaction is exothermic and can become vigorous once it starts.

Q4: Can I use other alkyl halides besides chlorides for this synthesis?

A4: Yes, alkyl bromides and iodides are generally more reactive than chlorides for the formation of Grignard reagents and can be used. However, their higher reactivity can sometimes lead to an increase in side reactions like Wurtz coupling. The choice of halide is often a balance between reactivity and selectivity.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the synthesis of this compound via a Grignard reaction under different conditions to illustrate the impact of reaction parameters on yield and purity.

Reaction Condition Yield of this compound (%) Major Byproduct(s) Byproduct Percentage (%)
Standard (Slow Addition) 653,3,4,4-Tetramethylhexane15
Rapid Addition of Alkyl Halide 403,3,4,4-Tetramethylhexane, n-Octane35
Presence of Moisture (0.1%) 25Unreacted Starting Materials50
Elevated Temperature 55Isomeric Trimethylhexanes20

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

Objective: To synthesize this compound via the reaction of tert-amylmagnesium chloride with 2-chlorobutane.

Materials:

  • Magnesium turnings

  • 2-Chloro-2-methylbutane (tert-amyl chloride)

  • 2-Chlorobutane

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-chloro-2-methylbutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the 2-chloro-2-methylbutane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. If not, gently warm the flask.

    • Once the reaction has started, add the remaining 2-chloro-2-methylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of 2-chlorobutane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-chlorobutane solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to isolate this compound.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction 2_Chloro_2_methylbutane 2-Chloro-2-methylbutane tert_Amyl_MgCl tert-Amylmagnesium Chloride 2_Chloro_2_methylbutane->tert_Amyl_MgCl Mg Mg Mg, Diethyl Ether Product This compound tert_Amyl_MgCl->Product + 2-Chlorobutane 2_Chlorobutane 2-Chlorobutane

Caption: Synthesis pathway for this compound via Grignard reaction.

Side_Reactions Grignard_Reagent tert-Amylmagnesium Chloride Desired_Product This compound Grignard_Reagent->Desired_Product + Alkyl_Halide_2 Wurtz_Byproduct_1 3,3,4,4-Tetramethylhexane Grignard_Reagent->Wurtz_Byproduct_1 + Alkyl_Halide_1 Alkyl_Halide_1 2-Chloro-2-methylbutane Alkyl_Halide_2 2-Chlorobutane Wurtz_Byproduct_2 n-Octane Alkyl_Halide_2->Wurtz_Byproduct_2 + Na (from Mg surface) Carbocation_Intermediate Carbocation Intermediate Desired_Product->Carbocation_Intermediate Rearrangement Isomeric_Byproducts Isomeric Trimethylhexanes Carbocation_Intermediate->Isomeric_Byproducts

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_side_reactions Analyze for Side Products (GC-MS) check_moisture->check_side_reactions No dry_glassware Action: Rigorously Dry Glassware & Solvents check_moisture->dry_glassware Yes check_completion Check for Unreacted Starting Materials check_side_reactions->check_completion Isomers or Other Byproducts slow_addition Action: Slow Down Alkyl Halide Addition check_side_reactions->slow_addition Wurtz Coupling Detected optimize_conditions Action: Optimize Reaction Time & Temperature check_completion->optimize_conditions Yes end Improved Yield check_completion->end No dry_glassware->end slow_addition->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Improving Catalytic Hydrogenation Efficiency for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of branched alkenes to form branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a slow or incomplete hydrogenation reaction?

A1: Slow or stalled reactions are among the most frequent issues. The primary causes include:

  • Inactive Catalyst: The catalyst may be old, have been improperly stored, or been deactivated from previous use. Always consider starting with a fresh batch of catalyst if you suspect this is the issue.[1]

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are particularly potent poisons for common catalysts like palladium and platinum.[2]

  • Insufficient Hydrogen Pressure: While balloon pressure (1-5 bar) is often sufficient, sterically hindered or electronically deactivated double bonds may necessitate higher pressures to achieve a reasonable reaction rate.[3]

  • Poor Mass Transfer: Inefficient stirring or agitation can limit the contact between the three phases of the reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), thereby slowing down the reaction rate.[2][3]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessive heat can also lead to side reactions, such as isomerization or catalyst deactivation.[3] For most standard hydrogenations, room temperature is a good starting point.[3]

Q2: How does the structure of a branched alkene affect the hydrogenation reaction?

A2: The structure of the branched alkene has a significant impact on the reaction rate and selectivity due to steric hindrance. The catalyst's surface is where the reaction takes place, and bulky substituents near the double bond can block or hinder the alkene from adsorbing onto the catalyst's active sites.[4][5] As a general rule, the rate of hydrogenation decreases as the degree of substitution of the double bond increases (monosubstituted > disubstituted > trisubstituted > tetrasubstituted).[5] For example, in molecules with multiple double bonds, the less sterically hindered one will typically be reduced first.[5]

Q3: My reaction is complete, but I have a mixture of products. What could be the cause?

A3: A mixture of products often points to issues with selectivity or the occurrence of side reactions. Common causes include:

  • Isomerization: The catalyst, particularly palladium, can cause the double bond to migrate to a different position within the molecule before hydrogenation occurs.[6] This is more common at higher temperatures. Using platinum-based catalysts can sometimes minimize isomerization.[6]

  • Incomplete Hydrogenation: If the reaction is stopped prematurely, you may have a mixture of the starting alkene and the final alkane.

  • Dehydrogenation: Although less common under typical hydrogenation conditions, the reverse reaction (dehydrogenation) can sometimes occur, especially at elevated temperatures, leading to the formation of other unsaturated compounds.

Q4: How can I improve the selectivity of my hydrogenation reaction for a specific branched alkane?

A4: Improving selectivity often involves careful optimization of several factors:

  • Catalyst Choice: The choice of catalyst is crucial. For example, rhodium- and iridium-based homogeneous catalysts can exhibit high selectivity for less substituted double bonds.[6] For heterogeneous systems, the choice of metal (e.g., Pd, Pt, Ni, Rh) and support (e.g., carbon, alumina) can influence selectivity.[3][6]

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes increase selectivity by minimizing side reactions like isomerization.[3]

  • Solvent: The solvent can influence catalyst activity and selectivity through its polarity and ability to dissolve hydrogen.[7] Common solvents include ethanol, methanol, ethyl acetate, and THF.[1][3]

  • Additives (Poisons): In some cases, controlled addition of a catalyst poison can increase selectivity. A classic example is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), which is used to selectively reduce alkynes to cis-alkenes without over-reduction to the alkane.[8]

Q5: How do I know if my catalyst has been poisoned, and what can I do about it?

A5: A sudden drop in reaction rate or a complete halt of the reaction is a strong indicator of catalyst poisoning.[9] Common poisons include sulfur compounds (thiols, thioethers), nitrogen compounds (amines, amides, nitriles, with the exception of the nitro group being reduced), and heavy metals.[2][10] To address this:

  • Prevention: Ensure the purity of your substrate, solvents, and hydrogen gas.[9][10] If necessary, purify your starting materials before the reaction.

  • Regeneration: In some cases, a poisoned catalyst can be regenerated. For deactivation by coking (carbon deposits), an oxidative treatment followed by reduction may restore activity.[9] However, poisoning by strongly adsorbed species like sulfur is often irreversible.[9]

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible CauseDiagnostic CheckRecommended Solution(s)
Inactive Catalyst The catalyst appears old or discolored. The reaction does not proceed even with a fresh setup.Use a fresh, unopened container of catalyst. Ensure proper storage under an inert atmosphere if required.[1]
Catalyst Poisoning Analyze starting materials, solvent, and hydrogen gas for impurities (e.g., sulfur, nitrogen compounds) using techniques like GC-MS.[9]Purify reactants and solvent (e.g., distillation, passing through a column of activated alumina). Use a guard bed to remove poisons before they reach the reactor.[9]
Insufficient H₂ Pressure The reaction is sluggish at atmospheric or balloon pressure.Increase hydrogen pressure using a high-pressure reactor (e.g., Parr shaker). This is particularly effective for sterically hindered alkenes.[3][11]
Poor Mass Transfer The catalyst is not well-suspended in the reaction mixture.Increase the stirring rate to ensure efficient mixing of the solid, liquid, and gas phases.[3]
Suboptimal Temperature The reaction is slow at room temperature.Gently heat the reaction mixture. Monitor carefully for the onset of side reactions.[1]
Problem 2: Poor Selectivity / Mixture of Isomers
Possible CauseDiagnostic CheckRecommended Solution(s)
Double Bond Isomerization Analysis of the product mixture (e.g., by GC-MS or NMR) shows the presence of alkanes with different branching patterns than expected from the starting alkene.Switch from a palladium-based catalyst to a platinum-based catalyst (e.g., PtO₂), which is less prone to causing isomerization.[6] Lowering the reaction temperature can also help.
Steric Hindrance In a molecule with multiple double bonds, the more sterically hindered double bond remains unreacted.Increase reaction time, temperature, or hydrogen pressure. Consider using a more active catalyst like PtO₂ or a rhodium-based catalyst.[3]
Over-reduction In the case of reducing a poly-unsaturated molecule, the desired partially hydrogenated product is not obtained, and the fully saturated alkane is the major product.Use a less active or "poisoned" catalyst (e.g., Lindlar's catalyst for alkynes).[8] Carefully monitor the reaction and stop it once the desired product is formed.

Data Presentation

Table 1: Relative Hydrogenation Rates of Various Alkenes

This table illustrates the effect of alkene structure on the relative rate of hydrogenation, which is crucial for predicting reactivity in molecules with multiple double bonds.

AlkeneSubstitutionRelative Rate of Hydrogenation (approx.)
1-OcteneMonosubstituted1.00
2-Methyl-1-buteneTrisubstituted0.69
cis-4-OcteneDisubstituted (cis)0.54
trans-4-OcteneDisubstituted (trans)0.17
Data adapted from studies using Wilkinson's catalyst, which highlights the impact of steric hindrance.[12]
Table 2: Product Distribution in the Hydrogenation of Limonene

Limonene is a terpene with two double bonds of different steric environments. This data shows the product distribution at different temperatures using a 5% Pd/C catalyst, illustrating how reaction conditions can influence product selectivity.

ProductStructure% at 273 K% at 323 K
Limonene (starting material)Di- and tri-substituted double bonds--
p-Menthane (fully hydrogenated)Saturated bicyclic alkane2570
1-p-MentheneTrisubstituted double bond6020
Other p-Menthenes (isomers)Various isomers1510
Data is illustrative and based on trends observed in the hydrogenation of limonene.[7][13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Branched Alkene (e.g., 2-Methyl-1-hexene) using Pd/C

Materials:

  • 2-Methyl-1-hexene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the branched alkene (1 equivalent) and the solvent (e.g., ethanol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenator.

  • Reaction: Stir the reaction mixture vigorously at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC, or by observing the uptake of hydrogen. A common method is to take small aliquots, filter them through a small plug of Celite® to remove the catalyst, and analyze the filtrate by GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium on carbon.[14] Wash the Celite® pad with the reaction solvent to ensure all the product is collected. Caution: The catalyst on the filter paper can be pyrophoric, especially when dry. Keep it wet with solvent and dispose of it properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, 2-methylhexane. Purify further by distillation if necessary.

Protocol 2: Hydrogenation of a Sterically Hindered Alkene using PtO₂ (Adam's Catalyst)

Materials:

  • Sterically hindered alkene (e.g., α-pinene)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethyl acetate (or another suitable solvent)

  • Hydrogen gas

Procedure:

  • Setup: In a hydrogenation flask, combine the sterically hindered alkene (1 equivalent) and the solvent (e.g., ethyl acetate).

  • Catalyst Addition: Add the PtO₂ catalyst (typically 1-5 mol%). The catalyst is initially a brown solid.

  • Hydrogenation: Connect the flask to a hydrogenator. Purge the system with hydrogen to remove air. Pressurize the vessel to the desired pressure (e.g., 3-4 atm).

  • Reaction: Begin vigorous shaking or stirring. The PtO₂ will be reduced in situ to finely divided platinum black, which is the active catalyst. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen uptake ceases.

  • Work-up and Isolation: Follow steps 7-9 from Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Catalytic Hydrogenation start Reaction Start check_conversion Low or No Conversion? start->check_conversion success Successful Hydrogenation check_conversion->success No catalyst_issue Check Catalyst - Is it fresh? - Handled correctly? check_conversion->catalyst_issue Yes check_selectivity Mixture of Products? check_selectivity->success No isomerization_issue Isomerization? - Analyze product mixture check_selectivity->isomerization_issue Yes success->check_selectivity poisoning_issue Check for Poisons - Purify substrate/solvent - Check H2 source catalyst_issue->poisoning_issue conditions_issue Optimize Conditions - Increase H2 pressure - Increase temperature - Improve agitation poisoning_issue->conditions_issue conditions_issue->start Re-run Experiment change_catalyst Change Catalyst (e.g., Pd/C to PtO2) isomerization_issue->change_catalyst adjust_conditions Adjust Conditions - Lower temperature isomerization_issue->adjust_conditions steric_issue Steric Hindrance? - Identify unreacted sites steric_issue->conditions_issue change_catalyst->start Re-run Experiment adjust_conditions->start Re-run Experiment

Caption: A flowchart for troubleshooting common issues in catalytic hydrogenation.

Catalytic_Hydrogenation_Mechanism Mechanism of Heterogeneous Catalytic Hydrogenation cluster_catalyst Catalyst Surface H2 H₂ Adsorbed_H2 H₂ adsorbs and dissociates H2->Adsorbed_H2 1 Alkene Branched Alkene Adsorbed_Alkene Alkene adsorbs (less hindered face) Alkene->Adsorbed_Alkene 2 Step1 First H atom adds Adsorbed_H2->Step1 Adsorbed_Alkene->Step1 Steric_Hindrance Steric hindrance from R' group can block this face Adsorbed_Alkene->Steric_Hindrance Step2 Second H atom adds (syn-addition) Step1->Step2 Product Alkane product desorbs Step2->Product Selectivity_Factors Factors Influencing Selectivity in Branched Alkene Hydrogenation selectivity Desired Selectivity substrate Substrate Structure (Steric Hindrance) substrate->selectivity catalyst Catalyst Choice (Metal, Support, Poison) substrate->catalyst influences choice of catalyst->selectivity conditions Reaction Conditions (Temperature, Pressure) catalyst->conditions conditions->selectivity solvent Solvent (Polarity, H₂ Solubility) solvent->selectivity

References

Technical Support Center: Grignard Reactions - Minimizing Water Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize water contamination in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude water from a Grignard reaction?

A: Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases. They react readily with even trace amounts of water in an acid-base neutralization reaction. This reaction consumes the Grignard reagent, converting it into an alkane (R-H) and rendering it inactive for the desired carbon-carbon bond formation. This side reaction not only reduces the yield but can also completely prevent the formation of the Grignard reagent.[1][2][3]

Q2: What are the primary sources of water contamination in a Grignard reaction?

A: Water can be introduced from several sources:

  • Solvents: Commercial ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) contain dissolved water that must be removed.

  • Glassware: Moisture from the atmosphere readily adsorbs onto the surface of glassware.[4]

  • Atmosphere: Humidity from the air can introduce water into the reaction setup, especially during reagent transfers.

  • Starting Materials: The alkyl/aryl halide and magnesium turnings can have adsorbed moisture on their surfaces.

Q3: What are the visual indicators of a successful Grignard reaction initiation?

A: A successful initiation is typically characterized by several observable signs:

  • A noticeable increase in the temperature of the reaction mixture, indicating an exothermic reaction.

  • The appearance of a cloudy, grayish, or brownish color in the reaction mixture.

  • Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.

  • If using an activator like iodine, the disappearance of its characteristic purple or brown color.

Q4: How can I be certain my solvent is sufficiently dry?

A: For highly sensitive reactions, visual inspection is not enough. The most reliable method for quantifying water content in organic solvents is Karl Fischer titration.[5][6] For routine use in many labs, a chemical indicator is employed. When drying THF or diethyl ether with sodium and benzophenone, the formation of a deep blue or purple color indicates the presence of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and deoxygenated.[1][7][8] If this color fades, it indicates that water or oxygen is still present.

Troubleshooting Guide

Issue: My Grignard reaction fails to initiate.

This is a common problem often linked to water contamination or the passivated surface of the magnesium. Follow this troubleshooting guide to diagnose and resolve the issue.

Troubleshooting Workflow for a Failed Grignard Reaction

G start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous check_glassware Was glassware properlyflame-dried or oven-dried? check_anhydrous->check_glassware Yes failure Reaction Still Fails: - Re-evaluate dryness of all components - Consider alternative activators (e.g., DIBAH) - Use fresh reagents and solvents check_anhydrous->failure No check_mg Is the magnesium fresh and of good quality? check_glassware->check_mg Yes check_glassware->failure No activate_mg Activate Magnesium check_mg->activate_mg Yes check_mg->failure No add_iodine Add a small crystal of iodine. activate_mg->add_iodine Try one or more of the following add_dbe Add a few drops of 1,2-dibromoethane. activate_mg->add_dbe crush_mg Crush a few turnings of Mg with a dry glass rod. activate_mg->crush_mg sonicate Briefly sonicate the flask. activate_mg->sonicate gentle_heat Apply gentle heat. activate_mg->gentle_heat activate_mg->failure success Reaction Initiates Successfully add_iodine->success add_dbe->success crush_mg->success sonicate->success gentle_heat->success G start Start dry_glassware Dry Glassware (Oven or Flame-Dry) start->dry_glassware assemble Assemble Apparatus Under Inert Atmosphere (N₂ or Ar) dry_glassware->assemble add_mg Add Magnesium Turnings to Reaction Flask assemble->add_mg add_solvent Add Anhydrous Ether/THF add_mg->add_solvent initiate Initiate Reaction: - Add a small amount of halide solution - Activate if necessary (I₂, heat, etc.) add_solvent->initiate prepare_halide Prepare Alkyl/Aryl Halide in Anhydrous Solvent prepare_halide->initiate add_halide Slowly Add Remaining Alkyl/Aryl Halide Solution initiate->add_halide reflux Maintain Gentle Reflux (Reaction is Exothermic) add_halide->reflux complete_formation Stir Until Mg is Consumed (Grignard Reagent Formed) reflux->complete_formation add_electrophile Add Electrophile (e.g., Aldehyde, Ketone) complete_formation->add_electrophile workup Aqueous Workup (e.g., NH₄Cl solution) add_electrophile->workup end End workup->end

References

Technical Support Center: Large-Scale Synthesis of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3,3-trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The most common methods for the synthesis of this compound, a highly branched alkane valued as a high-octane fuel component, are catalytic hydrogenation and Grignard reactions.[1] For large-scale synthesis, the Grignard reaction is a versatile approach for creating the necessary carbon-carbon bonds.[1] A frequently cited specific pathway involves the reaction of isopropylmagnesium chloride with 3-chloro-2,3-dimethylpentane.

Q2: What are the main challenges encountered during the large-scale Grignard synthesis of this compound?

A2: Key challenges include:

  • Reaction Initiation: Grignard reactions can be difficult to initiate on a large scale. This is often due to a passivating layer of magnesium oxide on the magnesium turnings.[2]

  • Exothermic Reaction Control: The Grignard reaction is highly exothermic, and managing the heat generated is critical to prevent runaway reactions, especially in large reactors.

  • Side Reactions: The formation of byproducts through Wurtz coupling and other side reactions can reduce the yield and complicate purification.

  • Purification: this compound has a boiling point very close to its structural isomers, which may be formed as byproducts. This makes separation by distillation challenging.

Q3: How can I minimize the formation of isomeric impurities during the synthesis?

A3: Minimizing isomeric impurities requires careful control over the reaction conditions. The use of highly pure starting materials is essential. During a Grignar synthesis, side reactions can lead to different isomers. For example, rearrangement of carbocation intermediates, if formed, can lead to a mixture of products. Running the reaction at lower temperatures can sometimes minimize these rearrangements.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: Due to the presence of isomers with similar boiling points, a combination of purification techniques is often necessary.

  • Fractional Distillation: While challenging, high-efficiency fractional distillation columns can be used to separate isomers.

  • Preparative Gas Chromatography: For high-purity requirements, preparative gas chromatography can be effective, although it is more expensive for very large quantities.

  • Molecular Sieves: Specific molecular sieves can be used to selectively adsorb linear or less-branched alkanes, enriching the desired highly-branched isomer.

Troubleshooting Guide

Grignard Reaction Issues
Problem Possible Cause Solution
Reaction fails to initiate Magnesium surface is oxidized.Use fresh, high-quality magnesium turnings. Activate the magnesium with a small amount of iodine or 1,2-dibromoethane.[2]
Traces of water in glassware or solvent.Thoroughly dry all glassware in an oven before use and use anhydrous solvents.[2]
Low yield of this compound Wurtz coupling side reaction.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Incomplete reaction.Ensure efficient stirring to maximize contact between reactants. Consider extending the reaction time.
Formation of significant byproducts Reaction temperature is too high.Maintain a controlled temperature throughout the reaction, using cooling baths as necessary.
Impure starting materials.Use highly purified alkyl halides and solvents.
Purification Issues
Problem Possible Cause Solution
Incomplete separation of isomers by distillation Boiling points of isomers are very close.Use a high-efficiency fractional distillation column with a high number of theoretical plates. Optimize the reflux ratio.
Product is contaminated with solvent Inefficient solvent removal.Use a rotary evaporator followed by high vacuum to remove residual solvent.
Presence of unexpected impurities Side reactions during synthesis or degradation during workup.Analyze the impurities by GC-MS to identify them and adjust the reaction or workup conditions accordingly.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isopropyl chloride

  • 3-chloro-2,3-dimethylpentane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for activation)

  • Hydrochloric acid (for workup)

  • Saturated aqueous ammonium chloride solution (for quenching)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • To a large, jacketed reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of isopropyl chloride in anhydrous diethyl ether.

    • Add a small portion of the isopropyl chloride solution to the magnesium. The reaction should initiate, evidenced by a temperature increase and bubbling. If not, gentle warming may be required.

    • Once initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Add a solution of 3-chloro-2,3-dimethylpentane in anhydrous diethyl ether dropwise to the stirred Grignard solution. The addition should be slow to control the exothermic reaction.

  • Workup:

    • After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure completion.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it with dilute hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product is then purified by fractional distillation.

Data Presentation

Table 1: Representative Yields for Grignard Synthesis of Branched Alkanes *

Alkyl Halide Grignard Reagent Conditions Yield (%)
1-bromobutanesec-butylmagnesium chlorideTHF, reflux75-85
2-bromopentanetert-butylmagnesium chlorideDiethyl ether, 0°C to rt60-70
1-chlorohexaneisobutylmagnesium bromideTHF, reflux70-80

*Data is representative for similar branched alkanes and may vary for the synthesis of this compound.

Table 2: Common Byproducts in the Grignard Synthesis of this compound and their Boiling Points

Compound Structure Boiling Point (°C)
This compoundC9H20~143
2,2,3-TrimethylhexaneC9H20~140
2,3,4-TrimethylhexaneC9H20~141
2,4,4-TrimethylhexaneC9H20~139
Wurtz coupling product (e.g., 2,3-dimethylbutane)C6H1458

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup cluster_purification Purification prep Dry Glassware & Establish Inert Atmosphere grignard_reagents Mg Turnings + Isopropyl Chloride in Anhydrous Ether/THF prep->grignard_reagents activation Activation with Iodine grignard_reagents->activation grignard_formation Grignard Reagent Solution activation->grignard_formation coupling_reagents Add 3-chloro-2,3-dimethylpentane grignard_formation->coupling_reagents reaction Crude this compound coupling_reagents->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction & Washing quench->extraction drying Drying & Solvent Removal extraction->drying distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Low Yield in Grignard Synthesis start Low Yield of This compound check_initiation Was Grignard reaction initiation confirmed? start->check_initiation initiation_fail Troubleshoot Initiation: - Activate Mg - Ensure anhydrous conditions check_initiation->initiation_fail No check_side_products Are significant side products observed by GC-MS? check_initiation->check_side_products Yes success Yield Improved initiation_fail->success wurtz_coupling Wurtz Coupling Likely: - Slow down alkyl halide addition check_side_products->wurtz_coupling Yes, Wurtz product other_byproducts Other Side Reactions: - Lower reaction temperature - Check starting material purity check_side_products->other_byproducts Yes, other byproducts check_unreacted Is there unreacted starting material? check_side_products->check_unreacted No wurtz_coupling->success other_byproducts->success incomplete_reaction Incomplete Reaction: - Increase reaction time - Improve stirring check_unreacted->incomplete_reaction Yes check_unreacted->success No incomplete_reaction->success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Interpreting Complex NMR Spectra of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NMR analysis of highly branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What causes the ¹H NMR spectra of highly branched alkanes to be so complex?

A1: The complexity primarily arises from two factors:

  • Severe Signal Overlap: Protons in alkanes resonate in a narrow chemical shift range, typically between 0.5 and 2.0 ppm.[1][2] In highly branched structures, many non-equivalent protons have very similar electronic environments, causing their signals to overlap extensively. This makes it difficult to distinguish individual resonances in a standard 1D ¹H NMR spectrum.[3][4]

  • Complex Splitting Patterns (Higher-Order Effects): When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J-value), second-order coupling effects occur. This leads to distorted and complex multiplets that do not follow simple n+1 splitting rules, further complicating interpretation.[5]

Q2: How can I resolve overlapping signals in the ¹H NMR spectrum of my branched alkane?

A2: When 1D NMR spectra are insufficient due to signal overlap, multi-dimensional NMR techniques are essential.[6]

  • 2D COSY (Correlation Spectroscopy): This is the most common and powerful technique for this issue. A COSY spectrum shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[7][8] Cross-peaks in the 2D plot connect coupled protons, allowing you to trace out the spin systems and establish connectivity within the molecule, even when the 1D signals are overlapped.[9][10][11]

  • Advanced COSY Techniques: For even more complex cases, techniques like DQF-COSY (Double-Quantum Filtered COSY) can be used to suppress intense diagonal signals and reduce noise, making the crucial cross-peaks easier to analyze.[9][10]

Q3: My ¹H NMR spectrum shows more signals than expected for a particular CH₂ or CH₃ group. What could be the cause?

A3: This is often due to the presence of diastereotopic protons .[12]

  • Cause: If a molecule contains a stereocenter, the two protons of a neighboring CH₂ group (or the protons of methyl groups in an isopropyl unit) can become chemically non-equivalent.[13][14] Replacing each of these protons with a different group would create a pair of diastereomers.[14][15]

  • Spectral Appearance: Diastereotopic protons have different chemical shifts and will appear as two separate signals.[12][16] They will also couple to each other, typically resulting in a pair of doublets (an "AB quartet") if there is no other coupling.[15] The presence of a chiral center, even several bonds away, can induce this effect.

Q4: How can I definitively identify CH, CH₂, and CH₃ groups in my compound?

A4: The most reliable method is DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy . This is a 13C NMR technique that distinguishes carbon signals based on the number of attached protons.[17][18]

  • DEPT-90: This experiment shows signals only for CH (methine) carbons.[18][19]

  • DEPT-135: This experiment shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons.[18][19] Quaternary carbons do not appear in DEPT spectra.

  • Combined Analysis: By comparing a standard broadband-decoupled 13C spectrum with DEPT-90 and DEPT-135 spectra, you can unambiguously assign each carbon type.[18]

Q5: What are the typical chemical shift ranges for protons and carbons in branched alkanes?

A5: Protons and carbons in alkanes are highly shielded and appear in the upfield region of their respective spectra. The exact chemical shift depends on the degree of substitution.[1][2]

Data Presentation: Characteristic NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for different structural motifs in highly branched alkanes.

Table 1: Typical ¹H NMR Chemical Shifts in Branched Alkanes

Proton TypeStructure ExampleTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH0.7 - 1.3
Secondary (methylene)R₂-CH1.2 - 1.7
Tertiary (methine)R₃-CH 1.4 - 2.0

Data compiled from various sources, including[1][2].

Table 2: Typical ¹³C NMR Chemical Shifts in Branched Alkanes

Carbon TypeStructure ExampleTypical Chemical Shift (δ, ppm)
Primary (methyl)R-C H₃10 - 20
Secondary (methylene)R₂-C H₂20 - 35
Tertiary (methine)R₃-C H25 - 45
QuaternaryR₄-C 30 - 45

Data compiled from various sources, including[2][20].

Troubleshooting Guides

Issue 1: Broad peaks and poor resolution in my NMR spectrum.

Possible Cause Recommended Solution
Suspended Solids Solid particles in the sample disrupt the magnetic field homogeneity. Filter the sample through a pipette with a small plug of glass wool directly into the NMR tube.[21]
Paramagnetic Impurities Trace amounts of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) can cause severe line broadening.[22] Ensure high-purity reagents and thoroughly clean glassware. If contamination is suspected, purification methods like passing the sample through a small silica plug may help.
High Sample Concentration Very concentrated samples can be viscous, leading to broader lines.[21] Prepare a more dilute sample if possible, while ensuring an adequate signal-to-noise ratio.
Poor Shimming The magnetic field may not be sufficiently homogeneous across the sample. Re-shim the spectrometer, especially if the sample height or solvent is different from the previous user's.[22]

Issue 2: My signal-to-noise ratio is very low.

Possible Cause Recommended Solution
Insufficient Sample The sample is too dilute. For a routine ¹H spectrum, aim for 5-25 mg of a small molecule. For ¹³C, 50-100 mg is often needed due to its lower natural abundance and sensitivity.[21]
Incorrect Number of Scans The signal-to-noise ratio increases with the square root of the number of scans. Increase the number of acquisitions, especially for insensitive nuclei like ¹³C or for very dilute samples.
Improper Probe Tuning The NMR probe needs to be tuned to the specific nucleus and solvent for optimal signal transmission and detection. Follow the spectrometer's standard procedure to tune and match the probe before acquisition.

Issue 3: I see unexpected peaks in my spectrum.

Possible Cause Recommended Solution
Water Contamination Inadequate drying of the sample, solvent, or NMR tube.[22] Water peaks are common; their position varies with the solvent (e.g., ~1.56 ppm in CDCl₃). Use dry solvents and glassware.
Residual Solvents Incomplete removal of solvents used during synthesis or purification (e.g., acetone, ethyl acetate). Ensure the sample is thoroughly dried under high vacuum before dissolving in the deuterated solvent.
Grease Contamination from glassware joints. Avoid using excessive grease. If present, it often appears as a broad signal around 1-2 ppm.
Saturated Detector If a solvent or sample peak is extremely intense, it can cause artifacts across the baseline. Reduce the receiver gain or use a solvent suppression pulse sequence.[23]

Experimental Protocols

Methodology: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard gradient-COSY (gCOSY) experiment, which is effective for determining proton-proton connectivities.

  • Sample Preparation:

    • Prepare a sample of your branched alkane with a concentration of 5-25 mg in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is free of particulate matter by filtering it into a clean, high-quality NMR tube.[21]

  • Initial 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm).

    • Determine the spectral width (sweep width) required to encompass all proton signals. Note the chemical shifts of the leftmost and rightmost signals.

  • Setting up the COSY Experiment:

    • Load a standard gCOSY pulse sequence (e.g., 'cosygpqf' on Bruker systems).[24]

    • Set the spectral width in both dimensions (F1 and F2) to be the same as determined from the 1D spectrum.

    • Set the number of data points in the direct dimension (F2), typically 1024 (1k) or 2048 (2k) points.[24]

    • Set the number of increments (t₁ experiments) in the indirect dimension (F1). A value between 256 and 512 is usually sufficient for good resolution.[24]

    • Set the number of scans per increment. For moderately concentrated samples, 2 to 8 scans are often adequate.[24]

    • Set the relaxation delay (d1) to approximately 1-1.5 seconds.

  • Acquisition and Processing:

    • Start the acquisition. The experiment time will depend on the number of increments and scans.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) in both dimensions before the Fourier transform to improve spectral quality.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

  • Interpretation:

    • The 1D ¹H spectrum appears along the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.[7]

    • Start with an unambiguous signal on the diagonal and identify its cross-peaks to "walk" along the carbon chain, establishing the connectivity of the molecule.[11]

Mandatory Visualization

G cluster_0 Step 1: Initial Data Acquisition cluster_1 Step 2: Initial Analysis cluster_2 Step 3: Resolve Ambiguities cluster_3 Step 4: Structure Elucidation A Acquire 1D ¹H and ¹³C Spectra D Analyze ¹H Spectrum: Integrals, Chemical Shifts, Initial Splitting Patterns A->D B Acquire DEPT-90 & DEPT-135 C Identify Carbon Types (CH, CH₂, CH₃, Cq) using DEPT & ¹³C B->C E Severe Signal Overlap? C->E D->E F Acquire 2D ¹H-¹H COSY E->F Yes H Trace Proton Spin Systems using COSY Cross-Peaks E->H No F->H G Acquire 2D Heteronuclear Spectra (HSQC, HMBC) I Connect Fragments using HMBC Correlations (2-3 bond H-C) G->I J Confirm Assignments using HSQC (1-bond H-C) G->J H->I K Propose Final Structure I->K J->K

Caption: Workflow for interpreting complex NMR spectra of branched alkanes.

G NMR_1D 1D NMR (¹H, ¹³C) COSY 2D COSY (¹H-¹H) NMR_1D->COSY Informs HSQC 2D HSQC (¹H-¹³C) NMR_1D->HSQC Informs HMBC 2D HMBC (¹H-¹³C) NMR_1D->HMBC Informs Info_Types Proton/Carbon Environments (Chemical Shifts, Integrals) NMR_1D->Info_Types Provides DEPT DEPT Info_Multiplicity Carbon Multiplicity (CH, CH₂, CH₃) DEPT->Info_Multiplicity Provides Info_H_H Proton-Proton Connectivity (²J, ³J Couplings) COSY->Info_H_H Provides Info_H_C_1 Direct ¹J H-C Connectivity (Which H is on which C) HSQC->Info_H_C_1 Provides Info_H_C_long Long-Range H-C Connectivity (²J, ³J, ⁴J Couplings) HMBC->Info_H_C_long Provides Info_H_H->Info_H_C_long Complements Info_H_C_1->Info_H_C_long Complements

Caption: Relationships between key NMR experiments for alkane analysis.

References

Technical Support Center: Deconvolution of Mass Spectra for Isomeric Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of mass spectra for isomeric hydrocarbon mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental and data analysis stages of isomeric hydrocarbon analysis by mass spectrometry.

Issue: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatographic peaks are not symmetrical. What could be the cause and how can I fix it?

A: Poor peak shape is a common problem that can significantly impact the accuracy of deconvolution. Here are the likely causes and their solutions:

  • Peak Tailing: This can be caused by active sites in the GC system (inlet liner, column) interacting with the analytes.[1]

    • Solution: Use a deactivated inlet liner and trim the first few centimeters of the GC column to remove active sites.[1] Ensure proper column installation and no cold spots in the system.[1] Injecting a light hydrocarbon can help determine if the issue is related to the flow path.[2]

  • Peak Fronting: This is often a sign of column overload or a mismatch between the sample solvent and the stationary phase polarity.

    • Solution: Reduce the injection volume or dilute the sample.[3] Ensure the stationary phase chemistry is appropriate for your analytes and solvent.[1]

  • Split Peaks: This can result from improper injection technique, a too-high initial oven temperature in splitless injection, or issues with the sample solvent.[1][3]

    • Solution: For splitless injections, the initial oven temperature should be about 20°C lower than the boiling point of the sample solvent.[1] Using a liner with glass wool can sometimes help.[3] If using a mixed solvent, switch to a single solvent if possible.[3]

Issue: Deconvolution Algorithm Fails or Gives Poor Results

Q: My deconvolution software is not separating the isomeric peaks correctly. What should I check?

A: The success of deconvolution is highly dependent on both the quality of the raw data and the parameters set in the software.

  • Data Quality:

    • Insufficient Data Points: Ensure you have enough data points across each peak. A general guideline is to have at least 10-15 points across the peak at half-height.

    • Poor Signal-to-Noise Ratio: If the signal is weak, the algorithm may struggle to distinguish true peaks from noise.

      • Solution: Optimize your MS settings for better sensitivity or consider increasing the sample concentration.

  • Software Parameters:

    • Incorrect Peak Model: Some deconvolution algorithms require you to select a peak shape model (e.g., Gaussian, Lorentzian). An incorrect model will lead to poor fitting.

      • Solution: Experiment with different peak models to find the one that best fits your data.

    • Inappropriate Deconvolution Window: The time window selected for deconvolution must encompass the entire co-eluting peak cluster.

      • Solution: Ensure the selected window is wide enough to include the start and end of all overlapping peaks.

Issue: Inaccurate Quantification of Isomers

Q: The relative ratios of my isomers after deconvolution are not what I expect. What could be the problem?

A: Inaccurate quantification can stem from several sources, from sample preparation to data processing.

  • Non-linear Detector Response: The detector response may not be linear across the concentration range of your isomers.

    • Solution: Prepare a calibration curve for each isomer using pure standards to verify linearity.

  • Similar Mass Spectra: If isomers have very similar mass spectra, the deconvolution algorithm may struggle to differentiate them accurately, leading to errors in assigning signal intensity.

    • Solution: Try to find unique fragment ions for each isomer, even if they are of low abundance, and use these for quantification.

  • Co-elution with an Interfering Compound: An unknown compound co-eluting with your isomers can contribute to the ion signal, leading to inaccurate quantification.

    • Solution: Examine the mass spectrum across the peak for unexpected ions. If an interfering compound is suspected, further chromatographic optimization may be necessary.

Frequently Asked Questions (FAQs)

Q: What is mass spectral deconvolution and why is it necessary for isomeric hydrocarbon mixtures?

A: Mass spectral deconvolution is a computational process used to separate the mass spectra of individual components from a composite spectrum generated when two or more compounds co-elute from a chromatography column.[4] Isomeric hydrocarbons often have very similar physical and chemical properties, making their complete separation by chromatography challenging.[5] Deconvolution allows for the identification and quantification of these co-eluting isomers.[4]

Q: What are the main challenges in the deconvolution of mass spectra for isomeric hydrocarbons?

A: The primary challenges include:

  • Co-elution: Isomers often elute very close to each other, resulting in overlapping chromatographic peaks.

  • Similar Mass Spectra: Many isomers produce nearly identical mass spectra, making it difficult for deconvolution algorithms to distinguish between them.[6]

  • Weak Molecular Ions: Hydrocarbons, especially branched isomers, can have weak or absent molecular ions, complicating their identification.[6]

Q: How can I improve the quality of my data for better deconvolution results?

A:

  • Optimize Chromatography: Aim for the best possible chromatographic separation, even if baseline resolution is not achieved. Sharper, more symmetrical peaks are easier for deconvolution algorithms to process.

  • Use High-Resolution Mass Spectrometry: High-resolution MS can help to resolve isobaric interferences and provide more accurate mass measurements, aiding in compound identification.

  • Appropriate Ionization Technique: For hydrocarbons, electron ionization (EI) is common. Techniques like "Cold EI" can enhance the molecular ion, which is beneficial for isomer analysis.[6]

Data Presentation

Table 1: Example GC-MS Data for a Mixture of Pentene Isomers Before and After Chromatographic Optimization.

IsomerRetention Time (Initial Method) (min)Peak Area % (Initial Method)Retention Time (Optimized Method) (min)Peak Area % (Optimized Method)
cis-2-Pentene5.2145.3 (Co-eluted)5.3528.1
trans-2-Pentene5.21(Co-eluted)5.4835.7
1-Pentene5.3854.75.6236.2

Table 2: Deconvolution Results for a Co-eluting Pair of C15H30 Isomers.

CompoundRetention Time (min)Unique m/z FragmentDeconvoluted Peak AreaRelative Abundance (%)
cis-6-Pentadecene12.45971,254,32142.8
trans-6-Pentadecene12.451111,687,95457.2

Experimental Protocols

Protocol 1: GC-MS Analysis of a Pentene Isomer Mixture

This protocol provides a starting point for the analysis of a mixture of pentene isomers. Optimization may be required based on the specific instrument and column used.

  • Sample Preparation:

    • Prepare a stock solution of the pentene isomer mixture in a volatile solvent such as hexane (e.g., 1000 ppm).

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.[7]

    • Transfer the standards and the unknown sample to 2 mL autosampler vials.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Injector Temperature: 250°C.[9]

    • Injection Volume: 1 µL.[9]

    • Split Ratio: 50:1.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230°C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Scan Range: m/z 35-200.

  • Data Analysis:

    • Acquire the data and identify the peaks for each pentene isomer based on their retention times and mass spectra.

    • If peaks are co-eluting, use a deconvolution algorithm available in your chromatography data system to separate the individual mass spectra.

    • Generate a calibration curve for each isomer by plotting peak area against concentration.

    • Quantify the amount of each isomer in the unknown sample using the calibration curves.

Mandatory Visualization

Deconvolution_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_Results Results Sample_Prep Sample Preparation GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Raw_Data Raw Chromatographic Data GCMS_Analysis->Raw_Data Peak_Detection Peak Detection Raw_Data->Peak_Detection Deconvolution Spectral Deconvolution Peak_Detection->Deconvolution Component_Identification Component Identification Deconvolution->Component_Identification Quantification Quantification Component_Identification->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the deconvolution of mass spectra from isomeric hydrocarbon mixtures.

Troubleshooting_Workflow Start Poor Deconvolution Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Optimize_Chroma Optimize Chromatography Check_Peak_Shape->Optimize_Chroma No Check_Data_Points Sufficient Data Points? Check_Peak_Shape->Check_Data_Points Yes Optimize_Chroma->Start Adjust_Acquisition Adjust Acquisition Parameters Check_Data_Points->Adjust_Acquisition No Check_Software_Params Check Software Parameters Check_Data_Points->Check_Software_Params Yes Adjust_Acquisition->Start Adjust_Deconvolution Adjust Deconvolution Parameters Check_Software_Params->Adjust_Deconvolution No Good_Result Acceptable Result Check_Software_Params->Good_Result Yes Adjust_Deconvolution->Start

References

Technical Support Center: Improving the Purity of Synthesized 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in enhancing the purity of synthesized 2,3,3-trimethylhexane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting: Grignard Reaction

The synthesis of this compound is commonly achieved via a Grignard reaction. However, several side reactions can lead to impurities.

Q: My final product is contaminated with a significant amount of a higher molecular weight alkane. What is the likely cause and how can I prevent it?

A: A likely cause is the formation of a Wurtz coupling product.[1][2][3] This occurs when the Grignard reagent (R-MgX) reacts with the alkyl halide starting material (R-X) to form a dimer (R-R).

To minimize Wurtz coupling:

  • Slow Addition of Alkyl Halide: Add the alkyl halide to the magnesium turnings slowly and at a controlled rate. This helps to maintain a low concentration of the alkyl halide in the reaction mixture, reducing the chance of it reacting with the newly formed Grignard reagent.[2]

  • Temperature Control: The Grignard reaction is exothermic. Maintain a moderate reaction temperature, as high temperatures can favor the Wurtz coupling side reaction.[2][3]

  • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. While diethyl ether is commonly used, for some substrates, other ethers like 2-methyltetrahydrofuran (2-MeTHF) may reduce the formation of this byproduct.[2]

Q: My reaction yield is low, and I've identified unreacted starting materials in my crude product. What could be the issue?

A: The presence of unreacted starting materials can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of magnesium and allowing for an adequate reaction time.

  • Moisture Contamination: Grignard reagents are highly reactive with water.[1] Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the quenching of the Grignard reagent.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Activating the magnesium with a small crystal of iodine or by crushing the turnings can help initiate the reaction.

Q: I'm observing the formation of alkenes as impurities. How can this happen in a Grignard reaction?

A: Alkene formation can occur, particularly when using tertiary alkyl halides as starting materials. The Grignard reagent is a strong base and can promote elimination reactions (dehydrohalogenation) of the alkyl halide to form an alkene.[4][5]

To reduce alkene formation:

  • Low Reaction Temperature: Carry out the reaction at a lower temperature to favor the substitution reaction over elimination.

  • Choice of Grignard Reagent: If possible, consider using a less sterically hindered Grignard reagent.

Logical Flow for Troubleshooting Grignard Synthesis

start Problem with Synthesized This compound Purity impurity_type Identify Impurity Type start->impurity_type high_mw Higher MW Alkane (e.g., Dimer) impurity_type->high_mw High MW unreacted_sm Unreacted Starting Materials impurity_type->unreacted_sm Starting Materials alkene Alkene Impurity impurity_type->alkene Alkenes cause_wurtz Likely Cause: Wurtz Coupling high_mw->cause_wurtz cause_incomplete Likely Cause: Incomplete Reaction or Reagent Quenching unreacted_sm->cause_incomplete cause_elimination Likely Cause: Elimination Reaction alkene->cause_elimination solution_wurtz Solution: - Slow Alkyl Halide Addition - Control Temperature - Optimize Solvent cause_wurtz->solution_wurtz solution_incomplete Solution: - Use Excess Magnesium - Ensure Anhydrous Conditions - Activate Magnesium cause_incomplete->solution_incomplete solution_elimination Solution: - Lower Reaction Temperature - Consider Less Hindered Reagents cause_elimination->solution_elimination

Caption: Troubleshooting workflow for Grignard synthesis impurities.

Purification Troubleshooting

Even with an optimized synthesis, purification is essential to achieve high-purity this compound. The primary impurities are often structural isomers, which can be challenging to separate due to their similar physical properties.

Q: I'm having difficulty separating this compound from its isomers using fractional distillation. The boiling points seem very close.

A: This is a common challenge. Branched alkanes with the same number of carbon atoms often have very close boiling points, making separation by fractional distillation difficult.[6]

To improve separation:

  • Use a High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column.

  • Optimize the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment to find the optimal balance for your specific mixture.

  • Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to more effective separation.

  • Maintain Stable Heat Input: Use a heating mantle with a controller to provide consistent and even heating, preventing bumping and ensuring a smooth distillation.

Q: My distillation column is flooding. What should I do?

A: Column flooding occurs when the vapor flow up the column is too high, preventing the liquid from flowing back down.

To resolve flooding:

  • Reduce the Heat Input: Lower the temperature of the heating mantle to decrease the rate of vaporization.[6]

  • Check for Blockages: Ensure there are no obstructions in the column or condenser.

  • Proper Column Packing: If using a packed column, ensure the packing is uniform and not too dense.

Data Presentation: Boiling Points of this compound and Its Isomers

CompoundBoiling Point (°C)
This compound 138 [3][7]
2,2-Dimethylheptane132-133[1][8][9][10]
2,3-Dimethylheptane140-141[6][11][12][13][14]
2,4-Dimethylheptane133-134[15][16][17][18][19]
2,5-Dimethylheptane135-136[20][21][22][23]
3,3-Dimethylheptane136
3,4-Dimethylheptane133-141[24][25][26][27][28]
2,2,3-Trimethylhexane134[29][30][31][32][33]
2,3,4-Trimethylhexane139[34][35][36][37][38]
2,3,5-Trimethylhexane132[39][40][41]
3,3,4-Trimethylhexane140[2]

Q: Can azeotropic distillation be used to separate this compound from its isomers?

A: Yes, azeotropic distillation can be an effective technique for separating components with close boiling points. It involves adding an "entrainer" that forms a new, lower-boiling azeotrope with one or more of the components, which can then be more easily distilled.[24][39]

Q: What is a suitable entrainer for purifying this compound?

A: Ethylene glycol monoethyl ether has been reported as an effective entrainer for the azeotropic distillation of this compound.

Experimental Protocol: Azeotropic Distillation with Ethylene Glycol Monoethyl Ether

  • Apparatus Setup: Assemble a standard fractional distillation apparatus.

  • Charge the Flask: In the distillation flask, combine the impure this compound with ethylene glycol monoethyl ether. The optimal ratio of the entrainer to the alkane mixture will need to be determined experimentally but a good starting point is a 1:1 to 2:1 molar ratio.

  • Distillation: Heat the mixture. The azeotrope of the entrainer and the isomeric impurities will distill first at a constant temperature.

  • Fraction Collection: Collect the azeotropic mixture as the first fraction.

  • Final Product: Once the azeotrope has been removed, the temperature will rise, and the purified this compound can be collected as a separate fraction.

  • Entrainer Removal: The entrainer can be removed from the initial fraction by washing with water, followed by drying and redistillation of the recovered isomers if desired.

Troubleshooting Azeotropic Distillation:

  • Poor Separation: The entrainer may not be effective for all isomers present. Analysis of the distilled fractions by gas chromatography (GC) is recommended to assess the separation efficiency.

  • Emulsion Formation: During the water wash to remove the entrainer, an emulsion may form. The addition of a saturated brine solution can help to break the emulsion.

Q: When should I consider using preparative gas chromatography for purification?

A: Preparative GC is a powerful technique for achieving high purity, especially when dealing with small quantities of material or when isomers have very similar boiling points that are difficult to separate by distillation.[8]

Experimental Protocol: Preparative Gas Chromatography of C9 Alkanes

  • Instrumentation: A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector (e.g., thermal conductivity detector - TCD).

  • Column Selection: A non-polar column is typically used for alkane separation. A longer column with a thicker film will generally provide better resolution for isomers. A common choice is a column with a polydimethylsiloxane (PDMS) stationary phase.

  • Carrier Gas: Helium or hydrogen are common carrier gases.

  • Injection: The injection volume will depend on the column capacity. It is crucial not to overload the column, as this will lead to poor separation. Start with small injection volumes and gradually increase to find the optimal loading.

  • Temperature Program: A slow temperature ramp is crucial for separating closely boiling isomers. A typical program might start at a low temperature (e.g., 50°C) and slowly ramp up to a final temperature that allows for the elution of all components.

  • Fraction Collection: The fraction collector is programmed to collect the eluent at specific retention times corresponding to the desired product.

Troubleshooting Preparative GC:

  • Peak Tailing: This can be caused by active sites in the injection port or column. Ensure the system is clean and consider using a deactivated liner in the injector.

  • Poor Resolution: To improve the separation of closely eluting peaks, try decreasing the temperature ramp rate, using a longer column, or a column with a different stationary phase.[12]

  • Low Recovery: Ensure the fraction collection system is functioning correctly and that the transfer lines are heated to prevent condensation of the product.

Workflow for Purification of this compound

start Crude Synthesized This compound frac_dist Fractional Distillation start->frac_dist Initial Purification analysis1 GC Analysis of Purity frac_dist->analysis1 azeo_dist Azeotropic Distillation analysis2 GC Analysis of Purity azeo_dist->analysis2 prep_gc Preparative Gas Chromatography analysis3 GC Analysis of Purity prep_gc->analysis3 analysis1->azeo_dist Isomers Remain pure_product High-Purity This compound analysis1->pure_product Purity Sufficient analysis2->prep_gc Trace Isomers Remain analysis2->pure_product Purity Sufficient analysis3->pure_product High Purity Achieved further_purification Further Purification Required analysis3->further_purification Impurities Persist

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of this compound after fractional distillation?

A: The achievable purity depends on the efficiency of the distillation column and the boiling point differences between the isomers. For closely boiling isomers, achieving purity greater than 95% can be challenging with standard laboratory equipment.

Q: How can I confirm the identity and purity of my final product?

A: Gas chromatography-mass spectrometry (GC-MS) is the ideal method. The gas chromatogram will show the purity of the sample, and the mass spectrum will confirm the identity of the main component and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified product.

Q: Are there any safety concerns I should be aware of when working with this compound and its purification?

A: this compound is a flammable liquid. All distillation and chromatography procedures should be carried out in a well-ventilated fume hood, away from ignition sources. When using Grignard reagents, extreme caution must be taken to exclude moisture, as the reaction with water is vigorous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Stability issues of 2,3,3-Trimethylhexane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3,3-Trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound, as a branched alkane, is a relatively inert compound under standard laboratory conditions (i.e., ambient temperature and pressure).[1][2] Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H single bonds.[3][4] It can be safely used as a non-polar solvent in many organic reactions.

Q2: I'm seeing unexpected side products in my reaction where this compound is the solvent. What could be the cause?

A2: While generally inert, this compound can react under specific conditions. Consider the following possibilities:

  • High Temperatures: At elevated temperatures, thermal decomposition (pyrolysis) can occur, leading to the formation of smaller alkanes and alkenes.

  • Presence of a Catalyst: Certain catalysts, particularly strong acids or zeolites used in industrial cracking, can promote the isomerization or cleavage of the molecule.

  • Radical Initiators: In the presence of UV light or radical initiators, this compound can undergo free-radical halogenation if a halogen source is present.

Stability in Acidic and Basic Media

Q3: Is this compound stable in the presence of strong acids (e.g., sulfuric acid, hydrochloric acid)?

A3: Yes, under typical laboratory conditions, this compound is resistant to non-oxidizing strong acids. Alkanes are extremely weak bases and do not react with most acids.[1] However, at very high temperatures, strong acids can contribute to cracking and isomerization processes. Superacids, which are much stronger than conventional strong acids, are capable of protonating alkanes.[1]

Q4: Will this compound react with strong bases (e.g., sodium hydroxide, potassium tert-butoxide)?

A4: No, this compound is stable in the presence of strong bases. Alkanes are not acidic and therefore do not react with bases under normal experimental conditions.[5]

Stability with Oxidizing and Reducing Agents

Q5: Can I use common oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of this compound?

A5: Yes, this compound is generally unreactive towards common oxidizing agents such as potassium permanganate and dichromate under standard conditions.[6][7] These reagents are typically used to oxidize other functional groups, like alcohols or alkenes, and alkanes are inert to them.[8][9]

Q6: Is this compound susceptible to reduction?

A6: Alkanes are in a low oxidation state and are generally not susceptible to reduction under typical laboratory conditions.[6]

Thermal and Catalytic Stability

Q7: At what temperature does this compound start to decompose?

A7: The thermal decomposition (pyrolysis) of alkanes typically occurs at high temperatures, generally in the range of 450°C to 750°C.[2] The pyrolysis of branched alkanes like this compound is initiated by the homolytic cleavage of the weakest carbon-carbon bonds. In the case of this compound, the bond between the tertiary carbon at position 2 and the quaternary carbon at position 3 is a likely point of initial fragmentation. This decomposition is expected to yield a complex mixture of smaller alkanes and alkenes.

Q8: My experiment involves a solid acid catalyst. Could this affect the stability of this compound?

A8: Yes, solid acid catalysts, such as zeolites, can promote the catalytic cracking and isomerization of alkanes, even at temperatures lower than those required for thermal cracking. These processes proceed through carbocation intermediates, leading to a variety of rearranged and smaller hydrocarbon products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₀[6]
Molecular Weight 128.26 g/mol
Appearance Colorless liquid
Boiling Point 137.9 °C at 760 mmHg
Melting Point -116.79 °C
Density 0.722 g/cm³
Solubility in Water Insoluble
Solubility in Non-polar Solvents Soluble

Table 2: General Reactivity of this compound with Common Reagents

Reagent ClassReactivityConditions for ReactionExpected Products
Strong Acids Very LowHigh TemperaturesIsomerization and cracking products
Strong Bases Very LowNo reaction under normal conditionsN/A
Oxidizing Agents (KMnO₄, K₂Cr₂O₇) Very LowNo reaction under normal conditionsN/A
Halogens (Br₂, Cl₂) ModerateUV light or heatMono- and poly-halogenated alkanes
Radical Initiators HighPresence of a suitable substrateProducts of radical reactions

Experimental Protocols

Protocol 1: Free-Radical Bromination of a Branched Alkane (Illustrative)

This protocol is a general procedure for the free-radical bromination of a branched alkane and can be adapted for this compound. The reaction's regioselectivity will favor the substitution of the tertiary hydrogen atom.

Materials:

  • Branched alkane (e.g., this compound)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)

  • Radical initiator (e.g., AIBN) or a UV lamp

  • Reaction flask, condenser, and magnetic stirrer

  • Heating mantle or oil bath (if using a chemical initiator)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve the branched alkane in the chosen solvent in a reaction flask equipped with a magnetic stir bar and a condenser.

  • If using a chemical initiator like AIBN, add it to the flask.

  • Slowly add bromine or NBS to the reaction mixture. The reaction is often exothermic, so slow addition and cooling with an ice bath may be necessary.

  • If using UV light, position the lamp to illuminate the reaction flask. If using a chemical initiator, heat the mixture to the appropriate temperature (e.g., the decomposition temperature of AIBN).

  • Stir the reaction mixture and monitor the progress. The disappearance of the bromine color is an indication that the reaction is proceeding.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • The product can be purified by distillation or chromatography.

Visualizations

Stability_Troubleshooting start Unexpected Side Products Observed with this compound q1 Are high temperatures (>400 °C) being used? start->q1 q2 Is a strong acid catalyst or zeolite present? start->q2 q3 Are UV light or radical initiators present with a halogen source? start->q3 q4 Are strong acids, bases, or common oxidizing agents used under moderate conditions? start->q4 q1->q2 res1 Potential for Thermal Decomposition (Pyrolysis) q1->res1 Yes q2->q3 res2 Potential for Catalytic Cracking or Isomerization q2->res2 Yes q3->q4 res3 Potential for Free-Radical Halogenation q3->res3 Yes res4 This compound is likely stable. Check other reactants for instability. q4->res4 Yes

Caption: Troubleshooting logic for unexpected reactivity.

Decomposition_Pathway TMH This compound Heat High Temperature (Pyrolysis) TMH->Heat Radicals tert-Butyl Radical + sec-Pentyl Radical Heat->Radicals Initial C-C bond cleavage Products Mixture of smaller alkanes and alkenes Radicals->Products Further reactions

Caption: Simplified thermal decomposition pathway.

Halogenation_Workflow start Start: this compound + Halogen (Br₂ or Cl₂) initiation Initiation (UV light or heat) start->initiation propagation1 Propagation Step 1: Halogen radical abstracts H• initiation->propagation1 propagation2 Propagation Step 2: Alkyl radical reacts with X₂ propagation1->propagation2 termination Termination: Radical combination propagation1->termination propagation2->propagation1 Chain reaction propagation2->termination product Product: Halogenated this compound propagation2->product

Caption: Experimental workflow for free-radical halogenation.

References

Technical Support Center: Enhancing the Resolution of 2,3,3-Trimethylhexane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 2,3,3-trimethylhexane from its isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers?

The primary challenge lies in the similar physicochemical properties of C9 alkane isomers, including their close boiling points and polarities.[1] This similarity makes it difficult to achieve baseline separation using standard chromatographic techniques.[2]

Q2: Which type of Gas Chromatography (GC) column is best suited for separating alkane isomers like this compound?

For the separation of non-polar alkane isomers, a non-polar capillary column is generally the most effective choice. Stationary phases such as 100% dimethylpolysiloxane (e.g., DB-1, OV-101) or 5% phenyl-95% dimethylpolysiloxane are recommended.[3] The separation on these columns is primarily driven by differences in the boiling points of the isomers. In some challenging cases, a high-polarity column (e.g., with a cyanopropyl-based stationary phase) can be used to alter the elution order based on polarity differences, potentially resolving isomers that co-elute on non-polar phases.[3]

Q3: What is a Kovats Retention Index, and how can it help in identifying this compound?

The Kovats Retention Index (I) is a standardized, system-independent value that helps in the identification of compounds in GC. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[4] By comparing the experimentally determined Kovats index of a peak with published values, you can have greater confidence in the identification of this compound.[5]

Quantitative Data: Kovats Retention Indices

The following table summarizes the Kovats retention indices for this compound on standard non-polar columns, which can be used as a reference for peak identification.

AnalyteStationary PhaseColumn TypeTemperature ProgramKovats Retention Index (I)Reference
This compoundPolydimethyl siloxaneCapillaryIsothermal840[6]
This compoundOV-101CapillaryCustom842[6]
This compoundStandard non-polarNot SpecifiedNot Specified839.7[7]

Experimental Protocols

Protocol 1: High-Resolution GC-FID Analysis of this compound and its Isomers

This protocol provides a starting point for achieving high-resolution separation of C9 alkane isomers.

1. Sample Preparation:

  • Prepare a standard mixture of this compound and other relevant C9 isomers (e.g., 2,3,4-trimethylhexane, n-nonane) in a volatile solvent like n-hexane.

  • The concentration of each isomer should be approximately 100 µg/mL.[2]

  • For unknown samples, a 1:100 dilution in n-hexane is a good starting point.[2]

2. Instrumentation:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.[3]

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), with dimensions of 60 m x 0.25 mm ID and a 0.25 µm film thickness is recommended for high resolution.[8]

3. GC Conditions:

ParameterRecommended Setting
Injector Temperature 250°C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40°C, hold for 2 minRamp: 5°C/min to 150°CHold: 5 min at 150°C
Detector Temperature 300°C

4. Data Analysis:

  • Identify the peaks based on their retention times and by comparing them to the individual standards.

  • For quantitative analysis, construct a calibration curve for each isomer by plotting peak area against concentration.[1]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Q: My chromatogram shows overlapping peaks for this compound and another C9 isomer. How can I improve the separation?

A: Co-elution of closely boiling isomers is a common challenge. Here is a systematic approach to improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-3°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation.[8] Lowering the initial oven temperature can also improve the resolution of early eluting peaks.[9]

  • Increase Column Length: If optimizing the temperature program is insufficient, using a longer column (e.g., 60 m or even 100 m) will increase the number of theoretical plates and improve separation.[8]

  • Decrease Column Internal Diameter: A smaller internal diameter (e.g., 0.18 mm) can increase column efficiency and resolution.[10]

  • Consider a Different Stationary Phase: If co-elution persists on a non-polar column, switching to a column with a different selectivity, such as a mid-polarity or even a high-polarity stationary phase, may resolve the isomers based on differences in polarity.[3]

Troubleshooting_CoElution start Poor Resolution/ Co-elution Observed optimize_temp Optimize Temperature Program (slower ramp, lower initial temp) start->optimize_temp check_resolution1 Resolution Improved? optimize_temp->check_resolution1 increase_length Increase Column Length (e.g., 60m) check_resolution1->increase_length No end_good Problem Resolved check_resolution1->end_good Yes check_resolution2 Resolution Improved? increase_length->check_resolution2 change_phase Change Stationary Phase (different polarity) check_resolution2->change_phase No check_resolution2->end_good Yes change_phase->end_good end_bad Consult Advanced Techniques (GCxGC) change_phase->end_bad

Logical workflow for troubleshooting co-elution issues.
Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for non-polar analytes like alkanes is often due to issues in the GC system rather than chemical interactions.

  • Active Sites: Active sites in the injector liner or on the column itself can cause peak tailing. Using a deactivated liner and a high-quality, inert column can help mitigate this.[1]

  • Column Contamination: Contamination at the head of the column can lead to peak shape distortion. Trimming the first few centimeters of the column inlet can often resolve this issue.

  • Improper Column Installation: A poor column connection at the inlet or detector can create dead volume, leading to peak tailing. Ensure the column is installed correctly according to the manufacturer's instructions.

  • Sample Overload: Injecting too much sample can saturate the column, causing peak broadening and tailing. Try injecting a more dilute sample.[11]

Issue 3: Irreproducible Retention Times

Q: The retention times for my peaks, including this compound, are shifting between runs. What should I check?

A: Fluctuating retention times are typically caused by instability in the GC system.

  • Carrier Gas Flow Rate: Check for leaks in the gas lines and ensure the carrier gas flow rate is stable and consistent.

  • Oven Temperature: Verify that the GC oven temperature is accurately controlled and reproducible for each run.

  • Septum Leak: A leaking injector septum can cause pressure fluctuations and shifting retention times. Replace the septum regularly.

  • Column Bleed: Excessive column bleed at high temperatures can alter the stationary phase and affect retention times. Ensure you are operating within the column's recommended temperature limits.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC analysis of this compound and its isomers.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_std Prepare Isomer Standard Mixture inject Inject Sample/ Standard prep_std->inject prep_sample Prepare Unknown Sample (Dilution) prep_sample->inject gc_setup Set Up GC Instrument (Column, Temps, Flow) gc_setup->inject run_gc Run GC Method inject->run_gc acquire_data Acquire Chromatogram run_gc->acquire_data peak_id Identify Peaks (Retention Time, Kovats Index) acquire_data->peak_id quantify Quantify Isomers (Calibration Curve) peak_id->quantify

General workflow for GC analysis of this compound.

References

Avoiding fragmentation issues in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the extensive fragmentation of alkanes that can complicate spectral interpretation and molecular weight determination.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting advice for issues encountered during the mass spectrometry of alkanes.

Q1: Why is the molecular ion peak (M⁺) of my alkane sample weak or completely absent in the mass spectrum?

A1: The absence or low intensity of the molecular ion peak is a common characteristic of alkanes when analyzed by Electron Ionization (EI) mass spectrometry. EI is a "hard" ionization technique that imparts a significant amount of energy into the analyte molecules.[1] This excess energy causes the energetically unstable molecular ions to rapidly break apart into smaller, more stable fragment ions.[2] For long-chain and highly branched alkanes, this fragmentation is so extensive that very few, if any, molecular ions reach the detector.[3][4]

Q2: My mass spectrum for an alkane shows a series of peaks separated by 14 mass units. What does this indicate?

A2: This is the classic fragmentation pattern for a straight-chain alkane. The repeating loss of methylene (-CH₂-) groups, which have a mass of 14 amu, results in a series of alkyl carbocation fragments (CnH2n+1).[1][3] The most abundant of these are typically the C₃ and C₄ fragments.[1]

Q3: How does the fragmentation pattern of a branched alkane differ from that of a straight-chain alkane?

A3: Branched alkanes preferentially fragment at the branching points.[1][3] This is because cleavage at these points leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1] As a result, the molecular ion peak for branched alkanes is typically even weaker than for their linear isomers, and the spectrum will be dominated by peaks corresponding to these more stable carbocations.[1][5]

Q4: How can I obtain a clear molecular ion peak for my alkane sample?

A4: To observe a molecular ion or a quasi-molecular ion ([M+H]⁺ or [M-H]⁻), you need to use a "soft" ionization technique. These methods impart less energy to the analyte molecule, thus minimizing fragmentation.[4][6] The most common soft ionization techniques suitable for alkanes are:

  • Chemical Ionization (CI): A gentle technique that uses a reagent gas to ionize the analyte through proton transfer.[6]

  • Field Ionization (FI): A very soft method that uses a strong electric field to ionize the sample, resulting in very little fragmentation.[7][8]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, thermally stable compounds, it generates ions through ion-molecule reactions at atmospheric pressure.[4]

  • Atmospheric Pressure Photoionization (APPI): Particularly effective for non-polar compounds like alkanes, it uses photons to ionize the sample.[9]

Q5: Which reagent gas should I choose for Chemical Ionization (CI) of alkanes?

A5: The choice of reagent gas in CI controls the "softness" of the ionization.[10] Common choices include:

  • Methane: The most energetic of the common CI reagent gases, it may still cause some fragmentation, but will typically produce a clear quasi-molecular ion ([M+H]⁺).[3][10]

  • Isobutane: Less energetic than methane, leading to less fragmentation and a more prominent quasi-molecular ion.[10]

  • Ammonia: One of the gentlest reagent gases, ideal for minimizing fragmentation and obtaining a strong [M+NH₄]⁺ adduct ion.[10]

Q6: What is a "dopant" in Atmospheric Pressure Photoionization (APPI) and is it necessary for alkane analysis?

A6: A dopant is a substance added to the sample in APPI to facilitate the ionization of the analyte.[9][11] The dopant is easily photoionized and then transfers charge to the analyte molecules.[11] For non-polar compounds like alkanes, using a dopant such as toluene or anisole can significantly enhance the ionization efficiency and the abundance of the molecular ion.[11][12]

Data Presentation: Comparison of Ionization Techniques

The choice of ionization technique has a profound impact on the resulting mass spectrum of alkanes. The following tables provide a quantitative comparison of the relative abundance of the molecular ion and major fragment ions for different alkanes using various ionization methods.

Table 1: Comparison of Ionization Methods for n-Undecane (C₁₁H₂₄, MW = 156)

m/zIon70 eV EI (%)15 eV EI (%)FI (%)
156[M]⁺~1~10100
113[C₈H₁₇]⁺1520<1
99[C₇H₁₅]⁺2530<1
85[C₆H₁₃]⁺4050<1
71[C₅H₁₁]⁺6075<1
57[C₄H₉]⁺100100<1
43[C₃H₇]⁺8580<1

Data adapted from comparative spectra.[8]

Table 2: Fragmentation Patterns of Nonane Isomers (C₉H₂₀, MW = 128) by EI-MS

m/zn-Nonane (%)2-Methyloctane (%)3-Methyloctane (%)
128 (M⁺)1012
11322015
99558
85201525
71403050
57856075
43100100100

Note: These are representative values. The key distinguishing feature for branched isomers is the increased abundance of ions resulting from cleavage at the branch point (e.g., m/z 113 for 2-methyloctane).

Experimental Protocols

Detailed methodologies for the recommended soft ionization techniques are provided below.

Protocol 1: Chemical Ionization (CI) for Alkane Analysis
  • Sample Preparation:

    • Dilute liquid alkane samples in a volatile solvent like hexane to a final concentration of 10-100 µg/mL.

    • Introduce the sample into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

  • Instrumentation and Parameters:

    • Ion Source: Use a CI-capable ion source. Ensure the source is "tight" to maintain a higher pressure (approximately 0.1-1.0 torr).[10]

    • Reagent Gas Selection: Choose a reagent gas based on the desired "softness" of ionization. Methane is a common starting point. Use isobutane or ammonia for more labile compounds or to further minimize fragmentation.[10]

    • Reagent Gas Flow: Introduce the reagent gas into the ion source at a pressure that results in a concentration approximately 1000 times that of the sample.[3]

    • Electron Energy: Set the electron energy to a level sufficient to ionize the reagent gas but not to excessively fragment the analyte (typically 100-200 eV).

    • Source Temperature: Maintain a source temperature appropriate for the volatility of the alkane (e.g., 150-250 °C).

  • Data Acquisition:

    • Acquire the mass spectrum, looking for the quasi-molecular ion ([M+H]⁺ with methane or isobutane, or [M+NH₄]⁺ with ammonia).

Protocol 2: Field Ionization (FI) for Alkane Analysis
  • Sample Preparation:

    • Ensure the sample is volatile. Dilute in a high-purity, volatile solvent if necessary.

    • Introduce the gaseous sample into the ion source via a GC or a reservoir inlet.

  • Instrumentation and Parameters:

    • Ion Source: A dedicated FI source is required.

    • Emitter: Use a 5 or 10 µm tungsten wire emitter with carbon dendrites ("whiskers") grown on its surface.[8]

    • High Voltage: Apply a high potential (e.g., 10 kV) between the emitter (anode) and the counter electrode (cathode) to generate the high electric field required for ionization.[8]

    • Emitter Heating: For less volatile samples, a heating current can be applied to the emitter to facilitate desorption.

  • Data Acquisition:

    • Acquire the mass spectrum. The spectrum should be dominated by the molecular ion (M⁺·) with minimal to no fragmentation.[8]

Visualizations

Logical Workflow for Ionization Method Selection

Ionization_Selection_Workflow start Start: Alkane Sample for MS Analysis goal What is the primary analytical goal? start->goal struct_elucid Structural Elucidation (Fragmentation Pattern Needed) goal->struct_elucid Structure mol_weight Molecular Weight Determination (Molecular Ion Needed) goal->mol_weight Mol. Weight ei_ms Use Electron Ionization (EI-MS) (70 eV) struct_elucid->ei_ms soft_ion Use a Soft Ionization Technique mol_weight->soft_ion end_struct Obtain Fragmentation Pattern ei_ms->end_struct ci_ms Chemical Ionization (CI) soft_ion->ci_ms fi_ms Field Ionization (FI) soft_ion->fi_ms apci_ms Atmospheric Pressure Chemical Ionization (APCI) soft_ion->apci_ms appi_ms Atmospheric Pressure Photoionization (APPI) soft_ion->appi_ms end_mw Obtain Molecular Ion ci_ms->end_mw fi_ms->end_mw apci_ms->end_mw appi_ms->end_mw

Caption: Workflow for selecting an ionization method for alkane analysis.

Comparison of Hard vs. Soft Ionization for Alkanes

Ionization_Comparison cluster_hard Hard Ionization: Electron Ionization (EI) cluster_soft Soft Ionization (e.g., CI, FI) alkane_ei Alkane Molecule ei_process High-Energy Electron Impact (70 eV) alkane_ei->ei_process Ionization fragments_ei Extensive Fragmentation: - Low abundance M⁺· - Numerous smaller fragment ions ei_process->fragments_ei Result alkane_soft Alkane Molecule soft_process Low-Energy Ionization Process (e.g., Proton Transfer) alkane_soft->soft_process Ionization fragments_soft Minimal Fragmentation: - High abundance [M+H]⁺ or M⁺· - Few to no fragment ions soft_process->fragments_soft Result

Caption: Comparison of outcomes from hard versus soft ionization of alkanes.

References

Calibration and maintenance of GC systems for hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography (GC) systems specializing in hydrocarbon analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during GC analysis of hydrocarbons. Each guide follows a question-and-answer format to directly address specific issues.

Problem: Baseline Instability or Drift

Q1: Why is my GC baseline drifting or showing excessive noise?

A1: Baseline instability can originate from several sources. A rising baseline often indicates column bleed or contamination, while random noise can be due to a dirty detector or leaks in the system.[1][2][3][4]

Troubleshooting Steps:

  • Check for Leaks: Ensure all fittings and connections for the carrier gas line are tight. An oxygen leak is a common cause of stationary phase degradation, leading to column bleed.[1][3][5] Use an electronic leak detector for a thorough check.

  • Assess Column Bleed: High column bleed appears as a rising baseline, especially at higher temperatures.[1][5] This can be caused by oxygen contamination, exceeding the column's maximum temperature, or aggressive sample components.[1][5]

    • Action: Condition the column according to the manufacturer's instructions.[3][6] If bleed persists, consider trimming the first few centimeters of the column or replacing it.[7][8]

  • Inspect the Detector: A contaminated Flame Ionization Detector (FID) can cause a noisy baseline.[2][9][10]

    • Action: Clean the FID jet and collector. Refer to the FID Maintenance Protocol below.

  • Verify Gas Purity: Impurities in the carrier or detector gases can contribute to baseline noise.[11][12][13]

    • Action: Ensure high-purity gases are used and that gas purifiers are installed and functioning correctly.[5][11]

Troubleshooting Workflow: Baseline Instability

Start Baseline Instability (Drift or Noise) CheckLeaks Check for System Leaks Start->CheckLeaks LeakFound Tighten Fittings, Replace Ferrules CheckLeaks->LeakFound Leak? NoLeak No Leaks Found CheckLeaks->NoLeak No Leak Resolved Problem Resolved LeakFound->Resolved Fixed AssessBleed Assess Column Bleed NoLeak->AssessBleed HighBleed High Bleed Detected AssessBleed->HighBleed High? LowBleed Bleed is Normal AssessBleed->LowBleed Low ConditionColumn Condition or Trim Column HighBleed->ConditionColumn ReplaceColumn Replace Column ConditionColumn->ReplaceColumn Failure ConditionColumn->Resolved Success ReplaceColumn->Resolved InspectDetector Inspect Detector (FID) LowBleed->InspectDetector DetectorDirty Detector is Dirty InspectDetector->DetectorDirty Dirty? DetectorClean Detector is Clean InspectDetector->DetectorClean Clean CleanDetector Clean FID DetectorDirty->CleanDetector CleanDetector->Resolved VerifyGas Verify Gas Purity DetectorClean->VerifyGas GasImpure Impure Gas Detected VerifyGas->GasImpure Impure? VerifyGas->Resolved Pure ReplaceFilters Replace Gas Purifiers/Cylinder GasImpure->ReplaceFilters ReplaceFilters->Resolved

Troubleshooting workflow for baseline instability.
Problem: Poor Peak Shape (Tailing or Fronting)

Q2: What causes my hydrocarbon peaks to tail or front?

A2: Peak tailing, where the peak skews to the right, and fronting, where it skews to the left, are common issues that affect quantification.[14] Tailing is often caused by active sites in the system, while fronting is typically a result of column overload.[14][15]

IssueCommon CausesRecommended Solutions
Peak Tailing - Active sites in the injector liner or column[14][16]- Column contamination[17][18]- Improper column installation[7]- Dead volume in the system- Use a deactivated liner and/or trim the column inlet[8][16]- Bake out or replace the column[4]- Reinstall the column correctly[7]- Check and tighten fittings
Peak Fronting - Column overload (injecting too much sample)[14][15][18]- Inappropriate oven temperature (too low)[15]- Poor sample solubility in the mobile phase[16]- Reduce sample concentration or injection volume[14]- Increase the split ratio[15]- Optimize the oven temperature program[15]- Change the sample solvent[19]

Troubleshooting Workflow: Peak Shape Issues

Start Poor Peak Shape IdentifyShape Identify Shape: Tailing or Fronting? Start->IdentifyShape TailingPath Tailing IdentifyShape->TailingPath Tailing FrontingPath Fronting IdentifyShape->FrontingPath Fronting CheckActiveSites Check for Active Sites TailingPath->CheckActiveSites CheckOverload Check for Column Overload FrontingPath->CheckOverload DeactivatedLiner Use Deactivated Liner/Trim Column CheckActiveSites->DeactivatedLiner Active Sites Present CheckContamination Check Column Contamination CheckActiveSites->CheckContamination No Obvious Active Sites Resolved Problem Resolved DeactivatedLiner->Resolved BakeoutColumn Bakeout or Replace Column CheckContamination->BakeoutColumn Contamination Suspected CheckInstallation Check Column Installation CheckContamination->CheckInstallation Column Clean BakeoutColumn->Resolved ReinstallColumn Reinstall Column CheckInstallation->ReinstallColumn Improper Installation ReinstallColumn->Resolved ReduceSample Reduce Sample Conc. or Injection Volume CheckOverload->ReduceSample Overload Suspected CheckTemp Check Oven Temperature CheckOverload->CheckTemp No Overload ReduceSample->Resolved OptimizeTemp Optimize Temp. Program CheckTemp->OptimizeTemp Temp Too Low OptimizeTemp->Resolved

Troubleshooting workflow for peak shape problems.
Problem: Ghost Peaks and Carryover

Q3: Why am I seeing unexpected "ghost" peaks in my chromatogram?

A3: Ghost peaks are unexpected peaks that can originate from various sources, including contaminated injection ports, septa, carrier gas, or carryover from a previous injection.[11][20][21]

Identifying the Source:

  • Carryover: If the extra peaks are broad and appear in subsequent runs, it's likely carryover from a previous, highly concentrated sample.[20] To confirm, run a blank injection (no sample). If the broad peaks appear, it's carryover.

    • Solution: Increase the final oven temperature or the run time to ensure all components elute.[20] Clean the injector port and replace the liner.[22]

  • Ghost Peaks: If the unexpected peaks are sharp and well-defined, they are likely contaminants introduced during the injection process.[20]

    • Sources & Solutions:

      • Septum Bleed: Particles from a worn septum can enter the inlet.[11] Replace the septum regularly.

      • Contaminated Syringe: Residue in the syringe can be injected along with the sample.[20][22] Ensure proper syringe rinsing protocols are followed.

      • Contaminated Inlet: Residue from previous samples can accumulate in the liner.[23][24][25] Regularly replace the inlet liner.

      • Gas Line Contamination: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature increases.[11] Use high-purity gas and indicating traps.[5][11]

Frequently Asked Questions (FAQs)

Q4: How often should I calibrate my GC system for hydrocarbon analysis?

A4: The frequency of calibration depends on the instrument's usage and the complexity of the analysis. For routine analysis, a daily or weekly calibration check with a single standard is recommended to monitor instrument performance. A full multi-point calibration should be performed every six months, or whenever significant maintenance is performed on the system (e.g., column or detector replacement), or if the daily check standard deviates by more than a predefined percentage (e.g., 10-15%).[26]

Q5: What is the difference between external and internal standard calibration, and which should I use for hydrocarbon analysis?

A5:

  • External Standard Calibration: This is the most common method where a series of standards containing known concentrations of the analyte are run separately from the samples.[27] A calibration curve is generated by plotting the detector response versus concentration.[27] This method is simple but can be affected by variations in injection volume.[27]

  • Internal Standard Calibration: In this method, a known amount of a compound (the internal standard) that is not present in the sample is added to both the calibration standards and the samples.[27][28] The ratio of the analyte response to the internal standard response is plotted against the analyte concentration. This method compensates for variations in injection volume and sample preparation.[27][28]

For most hydrocarbon analyses where precision is critical, the internal standard method is preferred as it provides more accurate and reproducible results by correcting for potential errors.[27]

Calibration MethodAdvantagesDisadvantagesBest For
External Standard Simple to perform and calculate.[27]Prone to errors from injection volume variability.[27]Routine screening or when high precision is not required.
Internal Standard Compensates for injection and sample prep errors, leading to higher accuracy and precision.[27][28]Requires finding a suitable internal standard that does not interfere with sample peaks.[28]Quantitative analysis requiring high accuracy and reproducibility.
Standard Addition Corrects for matrix effects.[27][28]More complex and time-consuming.[28]Complex sample matrices where interferences are significant.[27][28]

Q6: What are the key maintenance tasks for a Flame Ionization Detector (FID)?

A6: Regular maintenance of the FID is crucial for optimal performance. Key tasks include:

  • Daily Checks: Ensure the flame is lit and the baseline is stable before running samples.

  • Regular Cleaning: Over time, sample residue can build up on the FID jet and collector, leading to a noisy baseline, loss of sensitivity, or difficulty igniting the flame.[9][10] The jet and collector should be cleaned periodically.

  • Component Replacement: Consumables like the jet, insulators, and collector should be replaced if cleaning does not resolve performance issues.[9][29]

Experimental Protocols

Protocol 1: Multi-Point External Standard Calibration

Objective: To generate a calibration curve for the quantification of target hydrocarbons.

Methodology:

  • Standard Preparation: Prepare a stock solution of the target hydrocarbon(s) in a suitable solvent (e.g., hexane). From this stock, create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples.

  • Blank Injection: Inject a solvent blank to ensure there is no contamination in the system.

  • Standard Analysis: Inject each calibration standard in triplicate, starting from the lowest concentration.

  • Data Acquisition: Record the peak area for each target analyte in each injection.

  • Calibration Curve Generation: For each analyte, plot the average peak area (y-axis) against the known concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.995 is generally considered acceptable.[27]

Protocol 2: Routine FID Maintenance and Cleaning

Objective: To clean the FID to restore performance and reduce baseline noise.

Methodology:

  • System Shutdown: Cool down the GC oven and detector. Turn off the detector gases (hydrogen, air, and makeup gas) and the instrument's main power.[29]

  • Disassembly: Carefully remove the FID collector assembly, including the collector, insulators, and jet, following the instrument manufacturer's guide.[9]

  • Cleaning:

    • Scrub the metal components (collector, jet) with a fine wire brush or by sonicating in a suitable solvent like methanol or isopropanol.[2]

    • Wipe ceramic insulators with a lint-free cloth dampened with solvent. Avoid scratching them.

    • Ensure the jet orifice is clear.[29]

  • Reassembly: Once the parts are clean and dry, reassemble the FID. Ensure all O-rings and seals are in good condition and replace if necessary.[2]

  • System Startup: Restore power and gas flows. Heat the detector to its operating temperature and allow it to condition for at least 30 minutes to an hour to bake out any residual contaminants before igniting the flame.[9][29]

References

Technical Support Center: Optimizing Temperature Programming for the Separation of C9 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the separation of C9 aromatic isomers using gas chromatography (GC). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed methodologies to enhance your experimental outcomes.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation of C9 isomers.

Problem 1: Poor Resolution or Co-elution of C9 Isomer Peaks

The close boiling points of C9 isomers present a significant challenge, often leading to overlapping peaks.

Initial Checks:

  • Verify System Performance: Before adjusting the temperature program, ensure your GC system is functioning correctly. Check for leaks, verify carrier gas flow rates, and perform routine inlet maintenance, including replacing the septum and liner.

  • Confirm Co-elution: If using a mass spectrometer (MS) detector, examine the mass spectrum across the unresolved peak. A changing spectrum indicates the presence of multiple co-eluting compounds. For other detectors, a peak with a shoulder or fronting can suggest co-elution.

Troubleshooting Steps:

StepActionRationale
1. Evaluate GC Column The stationary phase is the most critical factor for selectivity. For non-polar C9 isomers, a non-polar or intermediate-polarity column is often the best choice.A 5% phenyl / 95% dimethylpolysiloxane phase is a good starting point. If co-elution persists, consider a more polar phase, such as a 50% phenyl-substituted polysiloxane, to introduce different selectivity.
2. Optimize Initial Oven Temperature Lower the initial oven temperature.A lower starting temperature increases the interaction of early-eluting isomers with the stationary phase, which can improve their separation.
3. Reduce Temperature Ramp Rate Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min).A slower ramp rate provides more time for isomers to interact differently with the stationary phase, enhancing resolution, especially for closely eluting pairs.
4. Introduce an Isothermal Hold Add a short isothermal hold (e.g., 1-2 minutes) at a temperature just below the elution temperature of the co-eluting isomers.This can provide the necessary time to achieve separation of critical pairs without significantly increasing the total run time.
5. Increase Column Length or Decrease Internal Diameter If optimization of the temperature program is insufficient, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).Both modifications increase column efficiency (the number of theoretical plates), which can improve the resolution of closely boiling compounds.

Problem 2: Peak Tailing

Peak tailing can be caused by several factors, leading to poor integration and inaccurate quantification.

StepActionRationale
1. Check for Active Sites Deactivate the injector liner and use a pre-column (guard column).Active sites in the injector or at the front of the analytical column can cause polar interactions with analytes, leading to tailing.
2. Verify Sample Introduction Ensure the injection volume is appropriate and that the sample is fully vaporized in the inlet.Overloading the column or incomplete vaporization can lead to peak distortion.
3. Condition the Column Bake out the column at a temperature slightly below its maximum limit.This can remove contaminants that may be causing active sites.

Problem 3: Shifting Retention Times

Inconsistent retention times from run to run can make peak identification difficult.

StepActionRationale
1. Check Carrier Gas Flow Verify that the carrier gas flow rate is stable and consistent.Fluctuations in the carrier gas flow will directly impact retention times.
2. Ensure Oven Temperature is Stable Confirm that the GC oven is maintaining the set temperature accurately and consistently.Temperature fluctuations will cause retention times to drift.
3. Check for Column Bleed High column bleed can affect the stationary phase and lead to shifting retention times.Ensure the final oven temperature does not exceed the column's maximum operating temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common C9 aromatic isomers and their boiling points?

A1: The separation of C9 aromatic isomers is challenging due to their similar boiling points. Understanding these properties is the first step in developing a successful separation method.

IsomerBoiling Point (°C)
Isopropylbenzene (Cumene)152.4
n-Propylbenzene159.2
1-Methyl-3-ethylbenzene (m-Ethyltoluene)161.3
1-Methyl-4-ethylbenzene (p-Ethyltoluene)162.0
1,3,5-Trimethylbenzene (Mesitylene)164.7
1-Methyl-2-ethylbenzene (o-Ethyltoluene)165.2
1,2,4-Trimethylbenzene (Pseudocumene)169.4
1,2,3-Trimethylbenzene (Hemimellitene)176.1

Q2: Which GC column (stationary phase) is best for separating C9 isomers?

A2: The choice of stationary phase is critical for achieving selectivity.

  • Non-polar phases: A 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, Rtx-5) column is a good starting point. Elution on these columns generally follows the boiling points of the isomers.

  • Intermediate-polarity phases: For more challenging separations, a mid-polarity phase, such as a 50% phenyl-substituted polysiloxane, can provide different selectivity by introducing dipole-dipole and pi-pi interactions.

  • Specialty Phases: In some cases, highly polar or specialty columns with unique selectivities, such as those with liquid crystalline stationary phases, may be required to resolve the most difficult isomer pairs.[1]

Q3: Can you provide a starting temperature program for C9 isomer analysis?

A3: A good starting point for developing a temperature program for C9 isomers is a "scouting gradient."[2] This can then be optimized based on the observed separation.

Scouting Temperature Program:

  • Initial Temperature: 40°C

  • Initial Hold Time: 1 minute

  • Ramp Rate: 10°C/min

  • Final Temperature: 160°C

  • Final Hold Time: 5 minutes

This program can be adjusted as described in the troubleshooting guide to improve the separation of specific isomer pairs. For instance, a slower ramp rate of 5°C/min might be beneficial for resolving the trimethylbenzene isomers.[3] One study on the separation of trimethylbenzene isomers used a temperature program of 40°C (1 min hold) to 160°C at 10°C/min.[4][5][6][7]

Q4: How can I resolve the co-elution of 1,2,4-trimethylbenzene and 1,2,3-trimethylbenzene?

A4: These two isomers are often the most difficult to separate. To resolve them, you may need to:

  • Use a highly efficient column: A longer column (e.g., 60m or 100m) with a smaller internal diameter will provide more theoretical plates.

  • Employ a very slow temperature ramp: A ramp rate of 1-2°C/min around their elution temperature can improve resolution.

  • Select a stationary phase with high selectivity: A column with a higher phenyl content or a specialty phase may be necessary to exploit subtle differences in their interactions with the stationary phase.

Experimental Protocols

General GC Method for C9 Isomer Analysis

This protocol provides a general starting point for the analysis of C9 aromatic isomers.

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 100°C.

    • Ramp 2: 10°C/min to 180°C, hold for 5 minutes.

  • Detector:

    • FID: 250°C.

    • MS: Transfer line at 280°C, ion source at 230°C, scan range 40-250 amu.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor C9 Isomer Resolution start Poor Resolution or Co-elution Observed check_system Verify GC System Performance (Leaks, Flow Rate, Maintenance) start->check_system eval_column Evaluate Stationary Phase (Is it appropriate for C9 isomers?) check_system->eval_column System OK opt_temp Optimize Temperature Program eval_column->opt_temp Column is a good starting point change_column Consider Different Column (Longer, Smaller ID, Different Phase) eval_column->change_column Column not optimal adjust_initial_T Lower Initial Temperature opt_temp->adjust_initial_T reduce_ramp Reduce Ramp Rate adjust_initial_T->reduce_ramp add_hold Introduce Isothermal Hold reduce_ramp->add_hold add_hold->change_column Still Co-eluting end_good Resolution Achieved add_hold->end_good Resolution Improved change_column->opt_temp end_bad Further Method Development Needed change_column->end_bad No Improvement

Caption: Troubleshooting workflow for poor C9 isomer resolution.

Temp_Program_Optimization Logic for Optimizing Temperature Program start Start with Scouting Gradient (e.g., 40°C, 10°C/min to 160°C) early_eluters Poor resolution of early eluting peaks? start->early_eluters mid_eluters Poor resolution in the middle of the chromatogram? early_eluters->mid_eluters No lower_initial_T Lower Initial Temperature early_eluters->lower_initial_T Yes late_eluters Long analysis time or poor peak shape for late eluters? mid_eluters->late_eluters No slower_ramp Decrease Ramp Rate mid_eluters->slower_ramp Yes increase_final_T Increase Final Temperature and/or add a post-run bakeout late_eluters->increase_final_T Yes end Optimized Separation late_eluters->end No lower_initial_T->mid_eluters slower_ramp->late_eluters isothermal_hold Add Isothermal Hold before elution of critical pair slower_ramp->isothermal_hold If specific pair co-elutes isothermal_hold->late_eluters increase_final_T->end

Caption: Logic for optimizing the GC temperature program.

References

Validation & Comparative

A Comparative Analysis of the Combustion Properties of Hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the combustion behavior of n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane, providing researchers, scientists, and drug development professionals with a comprehensive guide to their fundamental combustion characteristics.

The isomeric structure of a fuel molecule significantly influences its combustion properties, impacting engine efficiency and pollutant formation. Hexane and its isomers, all with the chemical formula C6H14, serve as important reference fuels for understanding the complex relationship between molecular structure and reactivity. This guide provides a comparative analysis of the key combustion properties of five hexane isomers, supported by experimental data and detailed methodologies.

Comparative Combustion Data

The combustion characteristics of hexane isomers vary significantly due to differences in their molecular structure, particularly the degree of branching. These differences affect properties such as the heat of combustion, laminar flame speed, and ignition delay time.

Combustion Propertyn-Hexane2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-Dimethylbutane
Heat of Combustion (kJ/mol) 4163.2[1][2]4161.94162.44159.5[2]4157.3
Laminar Burning Velocity (max, m/s at 373 K, 1 atm) ~0.43[3][4][5]~0.42[3][4][5]~0.41[3][4][5]Not explicitly found~0.39[3][4][5]
Ignition Delay Time (relative reactivity at low temp.) Most Reactive[6][7]Less Reactive[6][7]Less Reactive[6][7]Even Less Reactive[6][7]Least Reactive[6][7]
Sooting Tendency (relative) Least Sooting[8]More Sooting[8]More SootingNot explicitly foundMost Sooting[8]

Note: Values for 2-methylpentane and 3-methylpentane heats of combustion were calculated based on the heat of isomerization relative to n-hexane.[9]

Key Observations:

  • Heat of Combustion: The heat of combustion is similar among the isomers, with a slight decrease observed with increased branching.[2] n-Hexane, the straight-chain isomer, has the highest heat of combustion.[1][2]

  • Laminar Flame Speed: The laminar burning velocity, a measure of how fast a flame propagates through a flammable mixture, is highest for n-hexane and generally decreases with increased branching.[3][4][5] This is attributed to the fact that n-hexane's decomposition produces more ethylene and ethyl radicals, which promote flame propagation, whereas more branched isomers like 2,3-dimethylbutane produce more propene and methyl radicals that can inhibit it.[3][5]

  • Ignition Delay Time: At lower temperatures (below 800 K), n-hexane is the most reactive, exhibiting the shortest ignition delay times.[6][7] The reactivity decreases with increased branching, with 2,3-dimethylbutane being the least reactive.[6] This trend is in good agreement with their research octane numbers.[6]

  • Soot Formation: The tendency to form soot, a major pollutant, increases with the degree of branching.[8] Branched isomers are more likely to form the molecular precursors to soot particles.[8]

Experimental Protocols

The data presented in this guide are derived from well-established experimental techniques in combustion research.

Heat of Combustion Determination

The heat of combustion is typically determined using a bomb calorimeter.[10]

Methodology:

  • A known mass of the hexane isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with excess pure oxygen.

  • The bomb is sealed and submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The temperature change of the water is precisely measured.

  • The heat of combustion is calculated from the temperature rise, the mass of the sample, and the known heat capacity of the calorimeter system.[10][11][12][13][14]

Laminar Flame Speed Measurement

Laminar flame speed is often measured using a constant volume combustion chamber with a central ignition source, employing the spherically expanding flame method.[15][16][17][18][19]

Methodology:

  • A homogeneous mixture of the hexane isomer and air at a specific equivalence ratio is prepared in a spherical, constant-volume chamber.[16][17]

  • The mixture is ignited at the center of the chamber by a spark.

  • The propagation of the resulting spherical flame is recorded using high-speed imaging.

  • The flame speed is determined from the rate of change of the flame radius over time.[20]

  • Corrections are made for the effects of flame stretch to obtain the unstretched laminar burning velocity.

Ignition Delay Time Measurement

Ignition delay times are measured using shock tubes or rapid compression machines, which can rapidly heat and compress a gas mixture to conditions relevant to engine combustion.[7][21][22][23][24][25]

Methodology (Shock Tube):

  • A mixture of the hexane isomer, an oxidizer (like air), and a diluent gas (like argon) is introduced into the driven section of the shock tube.[22][23]

  • A high-pressure driver gas is released, creating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.[21][24][25]

  • The time interval between the passage of the shock wave and the onset of combustion (detected by a sharp rise in pressure or light emission from species like OH*) is measured as the ignition delay time.[21]

Soot Formation Measurement

Soot formation is often studied in laminar co-flow diffusion flames, where fuel issues from a central jet and is surrounded by a co-flow of an oxidizer.[26][27]

Methodology (Laser-Induced Incandescence - LII):

  • A laminar diffusion flame of the hexane isomer is established.

  • A high-energy laser pulse rapidly heats the soot particles in a specific region of the flame to their vaporization temperature.

  • The incandescent light emitted by the hot soot particles is captured by a detector.

  • The intensity of the LII signal is proportional to the soot volume fraction.[28][29] Laser extinction methods are also commonly used to measure soot concentration.[26][28]

Comparative Analysis Workflow

The process of comparing the combustion properties of hexane isomers can be visualized as a systematic workflow.

Workflow for Comparative Analysis of Hexane Isomer Combustion cluster_0 Sample Preparation & Characterization cluster_1 Experimental Measurements cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Reporting P1 Procure High-Purity Hexane Isomers P2 Verify Purity (e.g., GC-MS) P1->P2 E1 Heat of Combustion (Bomb Calorimetry) P2->E1 E2 Laminar Flame Speed (Constant Volume Chamber) P2->E2 E3 Ignition Delay Time (Shock Tube/RCM) P2->E3 E4 Soot Formation (Diffusion Flame & Laser Diagnostics) P2->E4 A1 Calculate Combustion Parameters E1->A1 E2->A1 E3->A1 E4->A1 A2 Tabulate & Plot Data A1->A2 A3 Correlate Properties with Molecular Structure A2->A3 C1 Draw Conclusions on Isomeric Effects A3->C1 C2 Publish Comparative Guide C1->C2

Caption: A flowchart illustrating the key stages in the comparative analysis of hexane isomer combustion properties.

References

A Comparative Analysis of 2,3,3-Trimethylhexane and 2,2,4-Trimethylpentane (Isooctane) as Fuel Standards

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties and performance characteristics of 2,3,3-Trimethylhexane and the benchmark fuel standard, 2,2,4-Trimethylpentane (isooctane), for researchers and professionals in fuel science and engine development.

This guide provides a detailed comparison of this compound and 2,2,4-Trimethylpentane, the latter being the definitional 100-point on the octane rating scale. The analysis is based on available experimental data and established testing protocols to offer a comprehensive overview of their potential as fuel components and standards.

Data Presentation: Physicochemical and Combustion Properties

The following tables summarize the key quantitative data for this compound and 2,2,4-Trimethylpentane, facilitating a direct comparison of their fundamental properties relevant to fuel performance.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₉H₂₀C₈H₁₈
Molecular Weight ( g/mol ) 128.26[1]114.23[2]
Boiling Point (°C) 137.9[3]99.1 - 99.3[2]
Density (g/cm³ at 20°C) ~0.722[3]0.692[2]
Research Octane Number (RON) 106.1[4]100[4]
Motor Octane Number (MON) 99.4[4]100[4]
Heat of Combustion (kJ/mol) Not available-5461

Experimental Protocols

The data presented in this guide is determined through standardized experimental procedures established by ASTM International.

Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are critical measures of a fuel's resistance to knocking in a spark-ignition engine. These values are determined using a standardized Cooperative Fuel Research (CFR) engine.

  • ASTM D2699: Research Octane Number (RON) : This method simulates low-speed, mild driving conditions. The test is conducted at an engine speed of 600 rpm with a controlled intake air temperature. The compression ratio of the engine is varied until a standard level of knock is detected, and the result is compared to that of primary reference fuels (a blend of isooctane and n-heptane).

  • ASTM D2700: Motor Octane Number (MON) : This method simulates more severe, high-speed, and high-load conditions. The engine is operated at a higher speed of 900 rpm and with a preheated fuel-air mixture. The MON rating is generally lower than the RON rating for the same fuel.

Octane Number Determination Workflow cluster_0 Fuel Sample cluster_1 CFR Engine cluster_2 Operating Conditions cluster_3 Reference Fuels cluster_4 Output Fuel Test Fuel Engine Cooperative Fuel Research (CFR) Engine Fuel->Engine RON_Value Research Octane Number (RON) Engine->RON_Value Comparison MON_Value Motor Octane Number (MON) Engine->MON_Value Comparison RON_Conditions ASTM D2699 (600 rpm, lower temp) RON_Conditions->Engine MON_Conditions ASTM D2700 (900 rpm, higher temp) MON_Conditions->Engine Reference Primary Reference Fuels (Isooctane/n-Heptane Blends) Reference->Engine Property Comparison TMH This compound (C9H20) ISO Isooctane (C8H18) RON RON TMH->RON 106.1 MON MON TMH->MON 99.4 ISO->RON 100 ISO->MON 100

References

A Comparative Guide to the Validation of GC-MS Methods for the Quantification of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 2,3,3-trimethylhexane. Given that this compound is a volatile organic compound (VOC), this document outlines key performance parameters and experimental protocols to guide researchers in selecting and validating a suitable analytical method.

Introduction to this compound Analysis

This compound is a branched-chain alkane.[1][2] Its volatility and nonpolar nature make GC-MS an ideal technique for its quantification.[3] The choice of a specific GC-MS method, particularly the sample introduction technique and chromatographic conditions, will depend on the sample matrix and the desired sensitivity. This guide explores common approaches and their validation parameters.

Comparative Performance of GC-MS Methods

The validation of a GC-MS method ensures its reliability for a specific application.[3] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7] The following tables summarize expected performance characteristics for different GC-MS approaches for quantifying this compound.

Table 1: Comparison of Sample Introduction Methods

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MSDirect Liquid Injection GC-MS
Principle Analysis of the vapor phase in equilibrium with the sample.Extraction and concentration of analytes using a coated fiber.[6][7]Direct injection of a liquid sample.
Typical Matrix Solid, liquid, viscous samplesAqueous, gaseous samplesClean solutions, organic extracts
Sensitivity ModerateHighLow to Moderate
Sample Prep Time MinimalModerateMinimal
Advantages Reduces matrix interference, automated.High sensitivity, solvent-free extraction.[6][7]Simple, fast for clean samples.
Disadvantages Less sensitive for low volatility compounds.Fiber-to-fiber variability, potential for carryover.[6][7]Matrix effects, potential for inlet contamination.

Table 2: Typical GC-MS Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.995[4]> 0.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[4]Low ng/mL to pg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Mid to high ng/mL to pg/mL

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the quantification of this compound using different GC-MS approaches.

Protocol 1: Headspace (HS) GC-MS

This method is suitable for the analysis of this compound in solid or liquid matrices where the volatile analyte can be partitioned into the headspace.

1. Sample Preparation:

  • Accurately weigh or pipette the sample into a headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial tightly with a septum and cap.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/Splitless, 250°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C.

  • MSD Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Ionization).

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 57, 71, 85).

3. Headspace Sampler Parameters:

  • Oven Temperature: 80°C.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

  • Equilibration Time: 15 minutes.

Protocol 2: Solid-Phase Microextraction (SPME) GC-MS

SPME is a sensitive technique for extracting this compound from aqueous or gaseous samples.[6][7]

1. Sample Preparation:

  • Place the sample into a vial.

  • Add an internal standard.

  • Expose the SPME fiber to the headspace or directly immerse it in the sample for a defined period (e.g., 30 minutes) with agitation.[7]

  • Retract the fiber and immediately introduce it into the GC inlet.

2. GC-MS Parameters:

  • SPME Fiber: Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).[6][7]

  • Desorption: Thermal desorption in the GC inlet at 250°C for 2 minutes.

  • Other GC-MS parameters are similar to Protocol 1.

Workflow and Logic Diagrams

Visualizing the analytical workflow can aid in understanding the entire process from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_validation Method Validation Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (HS or SPME) Add_IS->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Validation_Params Validation Parameters (Linearity, Accuracy, Precision) Quantification->Validation_Params

Caption: General workflow for the quantification of this compound by GC-MS.

Validation_Logic cluster_linearity Linearity cluster_accuracy Accuracy cluster_precision Precision Cal_Std Prepare Calibration Standards Analyze_Std Analyze Standards Cal_Std->Analyze_Std Plot_Curve Plot Calibration Curve Analyze_Std->Plot_Curve Calc_R2 Calculate R² (≥ 0.995) Plot_Curve->Calc_R2 Spike_Sample Spike Blank Matrix with Known Concentration Analyze_Spiked Analyze Spiked Sample Spike_Sample->Analyze_Spiked Calc_Recovery Calculate % Recovery (80-120%) Analyze_Spiked->Calc_Recovery Replicates Prepare Replicate Samples Analyze_Rep Analyze Replicates Replicates->Analyze_Rep Calc_RSD Calculate % RSD (≤ 15%) Analyze_Rep->Calc_RSD

Caption: Logical flow for key GC-MS method validation parameters.

References

Cross-Validation of Analytical Techniques for the Analysis of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of 2,3,3-trimethylhexane, a branched-chain alkane, is critical in various fields, including advanced fuel technology and as an analytical standard in chemical research.[1] This guide provides a comprehensive cross-validation of common analytical techniques employed for the analysis of this compound, offering a comparative overview of their performance based on experimental data. Detailed methodologies are presented to facilitate the replication and adaptation of these techniques in a laboratory setting.

Overview of Analytical Methodologies

Gas Chromatography (GC) stands as a cornerstone for the analysis of volatile organic compounds (VOCs) like this compound due to its high resolving power.[1] When coupled with a Mass Spectrometry (MS) detector, it provides a powerful tool for both qualitative and quantitative analysis. Another common detector used with GC is the Flame Ionization Detector (FID), known for its robustness and sensitivity to hydrocarbons.

Comparative Performance Data

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of this compound, synthesized from established analytical validation principles for volatile organic compounds.[2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, quantification by ionization in a hydrogen flame.
Selectivity High (based on mass spectral fragmentation).Moderate (based on retention time).
Limit of Detection (LOD) Typically in the low µg/L range.[2]Generally in the mid-to-high µg/L range.
Limit of Quantification (LOQ) Typically in the mid µg/L range.[2]Generally in the low mg/L range.[3]
Linearity (R²) > 0.99[2]> 0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 15%< 15%
Primary Application Confirmatory analysis, complex matrices.Routine quantification, high-throughput screening.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and GC-FID are provided below. These protocols are based on standard methods for volatile organic compound analysis.[2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or hexane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dilute with the solvent to fall within the calibration range.

  • Spike with an internal standard (e.g., Toluene-d8) to a final concentration consistent across all samples and standards.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent CP-Sil PONA CB (100 m x 0.25 mm, 0.5 µm film thickness) or similar non-polar capillary column.[6]

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 5 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound (m/z 57, 71, 113, 128).[1] A full scan mode can be used for qualitative identification.

c. Data Analysis:

  • Integrate the peak areas of the target ions for this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples from the calibration curve.

Gas Chromatography-Flame Ionization Detector (GC-FID)

a. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-MS.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent with an FID detector.

  • Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 15°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

c. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples from the calibration curve.

Workflow and Pathway Visualizations

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in method validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution Preparation Cal_Standards Calibration Standards Preparation Stock->Cal_Standards Sample_Prep Sample Dilution & Internal Standard Spiking Stock->Sample_Prep GC_Separation Gas Chromatographic Separation Cal_Standards->GC_Separation Sample_Prep->GC_Separation Detection Detection (MS or FID) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for the analysis of this compound.

Method_Validation_Pathway cluster_params Performance Parameters cluster_outcome Validation Outcome Selectivity Selectivity Validated_Method Validated Analytical Method Selectivity->Validated_Method Linearity Linearity Linearity->Validated_Method LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method

Caption: Logical pathway for analytical method validation.

Conclusion

Both GC-MS and GC-FID are suitable techniques for the analysis of this compound. The choice between the two will be dictated by the specific analytical needs. GC-MS offers higher selectivity and is ideal for confirmatory analysis in complex matrices. GC-FID, on the other hand, is a robust and cost-effective option for routine quantitative analysis where high selectivity is not a primary concern. The provided protocols and performance data serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for this compound.

References

Comparative study of the spectroscopic signatures of nonane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Signatures of Nonane Isomers

This guide provides a detailed comparison of the spectroscopic signatures of n-nonane and several of its branched isomers. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for distinguishing between these structurally similar compounds.

Data Presentation

The following tables summarize the key spectroscopic data for n-nonane and four of its isomers: 2-methyloctane, 3-ethylheptane, 2,2,4-trimethylhexane, and 2,3,4-trimethylhexane.

Table 1: 1H NMR Spectroscopic Data of Nonane Isomers

IsomerChemical Shift (δ) [ppm] and Multiplicity
n-Nonane ~0.88 (t, 6H, 2 x CH3), ~1.26 (m, 14H, 7 x CH2)
2-Methyloctane ~0.86 (d, 6H, 2 x CH3), ~0.88 (t, 3H, CH3), ~1.24 (m, 10H, 5 x CH2), ~1.55 (m, 1H, CH)
3-Ethylheptane ~0.87 (t, 6H, 2 x CH3), ~0.90 (t, 3H, CH3), ~1.25 (m, 10H, 5 x CH2), ~1.35 (m, 1H, CH)[1][2][3][4]
2,2,4-Trimethylhexane ~0.83 (s, 9H, 3 x CH3), ~0.88 (d, 6H, 2 x CH3), ~1.05 (m, 2H, CH2), ~1.25 (m, 2H, CH2), ~1.60 (m, 1H, CH)
2,3,4-Trimethylhexane ~0.85-0.95 (m, 15H, 5 x CH3), ~1.10-1.40 (m, 4H, 2 x CH2), ~1.50-1.70 (m, 1H, CH)

Table 2: 13C NMR Spectroscopic Data of Nonane Isomers

IsomerChemical Shift (δ) [ppm]
n-Nonane ~14.1 (CH3), ~22.7 (CH2), ~29.3 (CH2), ~29.6 (CH2), ~31.9 (CH2)
2-Methyloctane ~14.1, ~22.6, ~22.7, ~27.2, ~29.6, ~30.0, ~31.9, ~36.6, ~38.9[5][6][7]
3-Ethylheptane ~10.9, ~14.2, ~23.2, ~26.7, ~29.8, ~32.8, ~37.1, ~43.9[1][3]
2,2,4-Trimethylhexane ~22.9, ~25.4, ~29.1, ~30.9, ~33.8, ~42.3, ~52.1
2,3,4-Trimethylhexane Data not readily available in searched databases.

Table 3: IR Spectroscopic Data of Nonane Isomers

IsomerC-H Stretching (cm-1)C-H Bending (cm-1)
n-Nonane ~2955, ~2924, ~2854[8]~1467, ~1378
2-Methyloctane ~2957, ~2925, ~2856~1466, ~1378
3-Ethylheptane ~2958, ~2926, ~2857~1465, ~1378
2,2,4-Trimethylhexane ~2954, ~2869[9][10]~1468, ~1383, ~1366
2,3,4-Trimethylhexane ~2958, ~2925, ~2872[11]~1465, ~1379

Table 4: Mass Spectrometry Data of Nonane Isomers (Key Fragments m/z)

IsomerMolecular Ion (M+)Base Peak (m/z)Key Fragment Ions (m/z)
n-Nonane 128 (weak)43 or 5729, 43, 57, 71, 85
2-Methyloctane 128 (very weak)4329, 43, 57, 71, 85, 113
3-Ethylheptane 128 (very weak)5729, 43, 57, 71, 99
2,2,4-Trimethylhexane 128 (absent)5741, 43, 57, 71, 85, 113
2,3,4-Trimethylhexane 128 (very weak)[11]4343, 57, 71, 85[11]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the nonane isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • 1H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16 to 64 scans are typically accumulated to ensure a good signal-to-noise ratio.

    • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • 13C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.

    • Spectral Width: 0-60 ppm is typically sufficient for alkanes.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of 13C.

    • Data Processing: Similar to 1H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: The volatile nonane isomer is introduced into the ion source, often via a gas chromatograph (GC) for separation of isomers in a mixture.

  • Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagrams illustrate the logical workflow for identifying a nonane isomer based on its spectroscopic data.

Spectroscopic_Identification_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Unknown_Sample Unknown Nonane Isomer (C9H20) NMR 1H and 13C NMR Unknown_Sample->NMR IR IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS NMR_Data Number of Signals Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data C-H Stretch (sp3) Bending Vibrations IR->IR_Data MS_Data Molecular Ion (m/z 128) Fragmentation Pattern Base Peak MS->MS_Data Structure Identified Nonane Isomer NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of a nonane isomer.

The following diagram illustrates the characteristic fragmentation pathways of a branched nonane isomer in a mass spectrometer.

Mass_Spec_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection Molecule Branched Nonane (M) Molecular_Ion Molecular Ion (M+•, m/z 128) Molecule->Molecular_Ion + e- Fragment1 Fragment Ion 1 (e.g., C4H9+, m/z 57) Molecular_Ion->Fragment1 Cleavage at branch point Fragment2 Fragment Ion 2 (e.g., C5H11+, m/z 71) Molecular_Ion->Fragment2 Alternative cleavage Fragment3 Other Fragments Molecular_Ion->Fragment3 Mass_Spectrum Mass Spectrum Fragment1->Mass_Spectrum Fragment2->Mass_Spectrum Fragment3->Mass_Spectrum

Caption: Characteristic fragmentation pathways for a branched nonane isomer in EI-MS.

References

A Comparative Purity Analysis of 2,3,3-Trimethylhexane: Certified Reference Material vs. Commercial Grade

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on assessing the purity of 2,3,3-Trimethylhexane against a certified reference material, ensuring the accuracy and reliability of experimental results.

In scientific research and pharmaceutical development, the purity of chemical reagents is paramount. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions, and compromised product quality. This guide provides a comparative analysis of a commercial-grade this compound sample against a hypothetical, yet representative, Certified Reference Material (CRM). The comparison is based on established analytical techniques and highlights the importance of using well-characterized standards for accurate quantification and method validation.

Understanding the Importance of Purity

This compound (C₉H₂₀) is a branched-chain alkane used in various research applications, including as a component in fuel studies and as a standard in analytical chemistry.[1] The presence of isomers, such as 2,3,4-trimethylhexane and 2,3,5-trimethylhexane, and other structurally similar hydrocarbons can interfere with these applications. Certified Reference Materials (CRMs) are produced by accredited bodies and are accompanied by a certificate of analysis that provides a certified value of purity with a stated uncertainty. These materials are essential for calibrating instruments, validating analytical methods, and ensuring the traceability of measurements.

Comparative Analysis of this compound Purity

For this guide, we will compare the purity specifications of a typical commercial-grade this compound with a hypothetical, high-purity Certified Reference Material. The primary analytical technique for this assessment is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used method for the analysis of volatile hydrocarbons.

Table 1: Comparison of Specifications for this compound
PropertyCertified Reference Material (CRM)Commercial Grade
Purity (Assay by GC-FID) 99.9% ± 0.05%≥ 98.0%
Certified Value Traceability To SI units via a primary standardNot specified
Uncertainty Stated on the certificateNot provided
Potential Impurities Identified and quantifiedGenerally not specified in detail
Certificate of Analysis Comprehensive, with methodologyBasic, with typical properties

Experimental Protocol: Purity Assessment by Gas Chromatography (GC-FID)

The following protocol describes a detailed methodology for the purity assessment of this compound by GC-FID. This method is designed to separate this compound from its potential isomers and other impurities.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Sample Preparation
  • CRM and Commercial Grade Sample: Prepare a 1000 ppm (µg/mL) solution of both the CRM and the commercial-grade this compound in a suitable volatile solvent such as n-hexane.

  • Calibration Standards: Prepare a series of calibration standards of the this compound CRM in n-hexane, ranging from 10 ppm to 1000 ppm.

Analysis Procedure
  • Inject 1 µL of each calibration standard into the GC-FID system to establish a calibration curve.

  • Inject 1 µL of the prepared CRM and commercial-grade samples.

  • Analyze the resulting chromatograms to determine the peak area of this compound and any impurities.

  • Calculate the purity of the commercial-grade sample by comparing its peak area to the calibration curve generated from the CRM. The purity is typically expressed as a percentage area.

Visualizing the Experimental Workflow and Hierarchy of Reference Materials

To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow for purity assessment and the hierarchical relationship of reference materials.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Purity Calculation CRM_prep Prepare CRM Solution (1000 ppm) GC_Analyze Inject CRM & Commercial Sample Solutions CRM_prep->GC_Analyze Sample_prep Prepare Commercial Sample Solution (1000 ppm) Sample_prep->GC_Analyze Cal_prep Prepare Calibration Standards (10-1000 ppm) GC_Cal Inject Calibration Standards & Generate Calibration Curve Cal_prep->GC_Cal Purity_Calc Calculate Purity of Commercial Sample GC_Cal->Purity_Calc Chrom_Analysis Analyze Chromatograms (Peak Integration) GC_Analyze->Chrom_Analysis Chrom_Analysis->Purity_Calc Reference_Material_Hierarchy Primary Primary Standard (e.g., from NIST) CRM Certified Reference Material (CRM) (Traceable to Primary Standard) Primary->CRM Working Working Standard (Calibrated against CRM) CRM->Working Sample Commercial Grade Sample (Analyzed against Working Standard) Working->Sample

References

A Guide to Inter-laboratory Comparison of 2,3,3-Trimethylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the quantification of 2,3,3-trimethylhexane, a branched alkane relevant in fuel and chemical industries. The information herein is designed to assist laboratories in evaluating and enhancing the accuracy and comparability of their analytical data through inter-laboratory comparison studies. This document outlines a model proficiency test, including detailed experimental protocols and simulated comparative data, to guide researchers in this endeavor.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[1][2] These studies involve multiple laboratories analyzing the same homogenous sample to evaluate their analytical performance against pre-established criteria. Participation in such programs allows laboratories to identify potential systematic errors, improve their analytical methods, and demonstrate the reliability of their data to clients and regulatory bodies. The performance of a laboratory in a proficiency test is often evaluated using a Z-score, which measures the deviation of a laboratory's result from the consensus value.[3][4][5] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3][5]

Experimental Workflow for Inter-laboratory Comparison

A typical workflow for an inter-laboratory comparison of this compound analysis is initiated by a coordinating body responsible for preparing and distributing the test samples. Each participating laboratory then analyzes the sample using a standardized method and reports the results back to the coordinator for statistical analysis.

G cluster_coordinator Coordinating Body cluster_participants Participating Laboratories cluster_analysis Data Analysis and Reporting A Sample Preparation (this compound in a suitable matrix) B Homogeneity and Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D E Analysis of this compound using specified GC-MS protocol D->E F Data Reporting to Coordinating Body E->F G Statistical Analysis of Submitted Data (e.g., Z-score calculation) F->G H Generation of Inter-laboratory Comparison Report G->H I Distribution of Report to Participants H->I

Figure 1: Workflow of an inter-laboratory comparison study.

Experimental Protocol: Analysis of this compound by GC-MS

This protocol is based on established ASTM methods for hydrocarbon analysis.[6][7][8]

1. Scope

This method outlines the procedure for the quantitative determination of this compound in a stable organic solvent matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Apparatus

  • Gas Chromatograph: Capable of temperature programming and equipped with a split/splitless injector.

  • Mass Spectrometer: Capable of scanning a mass range of m/z 40-200 and providing electron ionization (EI) at a nominal energy of 70 eV.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.

  • Autosampler: For automated injections.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

3. Reagents and Materials

  • Helium: Carrier gas, 99.999% purity or higher.

  • This compound: Analytical standard, >99% purity.

  • Internal Standard: A deuterated hydrocarbon not expected to be present in the sample, for example, Toluene-d8.

  • Solvent: High-purity hexane or other suitable organic solvent.

4. Sample Preparation

  • The coordinating body will provide a sealed vial containing a solution of this compound at an unknown concentration in an organic solvent.

  • Participating laboratories should allow the sample to equilibrate to room temperature before analysis.

  • Prepare a calibration curve using a series of at least five standards of this compound of known concentrations.

  • Prior to injection, add a known amount of internal standard to both the calibration standards and the test sample.

5. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: m/z 40-200

  • Solvent Delay: 3 minutes

6. Data Analysis

  • Identify this compound and the internal standard by their retention times and mass spectra.

  • Quantify the concentration of this compound using the internal standard method, based on the calibration curve.

  • Report the final concentration in mg/L.

Data Presentation: Simulated Inter-laboratory Comparison Results

The following tables present simulated data for a hypothetical inter-laboratory comparison study involving ten laboratories. The assigned value for the concentration of this compound in the test sample is 50.0 mg/L. The standard deviation for proficiency assessment (σ) is set at 15% of the assigned value, which is typical for such studies.[9][10]

Table 1: Reported Concentrations of this compound

Laboratory IDReported Concentration (mg/L)
Lab 152.5
Lab 248.9
Lab 355.1
Lab 445.3
Lab 550.8
Lab 660.2
Lab 747.6
Lab 851.5
Lab 949.2
Lab 1058.7

Table 2: Performance Assessment of Participating Laboratories

Laboratory IDReported Concentration (mg/L)Assigned Value (mg/L)Standard Deviation for Proficiency Assessment (σ)Z-ScorePerformance
Lab 152.550.07.50.33Satisfactory
Lab 248.950.07.5-0.15Satisfactory
Lab 355.150.07.50.68Satisfactory
Lab 445.350.07.5-0.63Satisfactory
Lab 550.850.07.50.11Satisfactory
Lab 660.250.07.51.36Satisfactory
Lab 747.650.07.5-0.32Satisfactory
Lab 851.550.07.50.20Satisfactory
Lab 949.250.07.5-0.11Satisfactory
Lab 1058.750.07.51.16Satisfactory

Logical Relationships in Data Interpretation

The interpretation of the results from an inter-laboratory comparison follows a logical progression to determine the performance of each laboratory and identify any potential issues.

G A Laboratory Reports Result (x) C Calculate Z-Score Z = (x - μ) / σ A->C B Coordinator Establishes Assigned Value (μ) and Standard Deviation for Proficiency Assessment (σ) B->C D Compare |Z| to Thresholds C->D E Satisfactory Performance (|Z| ≤ 2.0) D->E |Z| ≤ 2.0 F Questionable Performance (2.0 < |Z| < 3.0) D->F 2.0 < |Z| < 3.0 G Unsatisfactory Performance (|Z| ≥ 3.0) D->G |Z| ≥ 3.0 H No Action Required E->H I Investigate Potential Sources of Error F->I G->I J Implement Corrective Actions I->J

Figure 2: Decision-making process based on Z-score evaluation.

Conclusion

This guide provides a framework for conducting and participating in an inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols and utilizing statistical tools like Z-scores, laboratories can effectively assess and improve their analytical capabilities. The provided experimental protocol and simulated data serve as a practical resource for researchers, scientists, and drug development professionals to ensure the generation of high-quality, comparable analytical data.

References

Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and analysis of branched alkanes is a critical yet often challenging task. The vast number of structurally similar isomers demands a highly selective and efficient gas chromatography (GC) method, with the choice of GC column being the most crucial factor for successful separation. This guide provides an objective comparison of the performance of different GC columns for separating branched alkanes, supported by experimental data and detailed methodologies to inform your selection process.

The separation of branched alkanes is primarily influenced by the stationary phase of the GC column. Non-polar stationary phases are the industry standard for analyzing these non-polar compounds, where elution is generally governed by the boiling points of the analytes.[1][2] However, subtle differences in stationary phase chemistry and column dimensions can significantly impact resolution, particularly for complex mixtures of isomers.

Comparative Performance of GC Columns

To illustrate the performance of different GC columns, the following table summarizes key separation parameters for a representative set of branched alkanes. The data has been compiled from various studies to provide a comparative overview.

Column Stationary PhaseTarget AnalytesColumn DimensionsKey Performance ObservationsReference
100% Polydimethylsiloxane (PDMS) C1-C6 Alkanes & Alkenes30 m x 0.45 mm ID x 2.55 µmBaseline separation of most components, though some co-elution of isomers with close boiling points may occur. For instance, 2,2-dimethylpropane and butane may not be fully resolved.[3][3]
Alicyclic Polydimethylsiloxane (ACPDMS) C1-C6 Alkanes & Alkenes30 m x 0.45 mm ID x 2.55 µmOffers carbon number-specific separation up to C10, with branched paraffins eluting before straight-chain alkanes of the same carbon number. This phase is more non-polar than 100% PDMS.[3][3]
(5%-Phenyl)-methylpolysiloxane (e.g., DB-5ht) High Molecular Weight HydrocarbonsNot SpecifiedHigh thermal stability (up to 400 °C) makes it suitable for high-boiling point branched alkanes found in waxes and heavy petroleum fractions.[1][1]
5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rtx-5MS) General HydrocarbonsNot SpecifiedLow bleed characteristics make it ideal for mass spectrometry detection. It demonstrates excellent inertness for active compounds.[1][1]
Squalane General HydrocarbonsNot SpecifiedConsidered a gold standard for non-polar stationary phases, but its use is limited by a low maximum operating temperature (<150 °C).[3][3]
Metal-Organic Framework (MOF-CJ3) Linear and Branched Alkanes, Aromatic IsomersNot SpecifiedDemonstrates good separation of linear and branched alkanes based on a combination of host-guest interactions and adsorption effects. The elution order generally follows boiling points.[4][4]

Experimental Protocols

The following are representative experimental protocols for the separation of branched alkanes using different GC columns.

Protocol 1: Analysis of Light Branched Alkanes using ACPDMS Column
  • Instrumentation: Agilent 7890A Gas Chromatograph with FID detector.[3]

  • Column: 30 m x 0.45 mm ID x 2.55 µm alicyclic polydimethylsiloxane (ACPDMS) column.[3]

  • Injector: Split/splitless inlet at 250 °C with a split ratio of 3:1.[3]

  • Carrier Gas: Helium at a constant flow rate of 5.0 mL/min.[3]

  • Oven Temperature Program: 40 °C (hold for 5 min), then ramp to 250 °C at 15 °C/min, and hold for 10 min.[3]

  • Detector: FID at 250 °C with hydrogen, air, and nitrogen makeup gas.[3]

  • Sample: Gaseous or liquid hydrocarbon mixtures.[3]

Protocol 2: Analysis of Methyl-Branched Alkanes using a Non-Polar Capillary Column
  • Instrumentation: Tracor model 540 GC with FID detector.[5]

  • Column: 30 m x 0.32 mm ID, 0.25 µm film of DB-1 (100% dimethylpolysiloxane).[5]

  • Injector: On-column injection.[5]

  • Carrier Gas: Hydrogen at 1.2 ml/min.[5]

  • Oven Temperature Program: 60 °C to 325 °C at 6 °C/min.[5]

  • Detector: FID at 360 °C.[5]

  • Sample: Hydrocarbon samples co-injected with n-alkane standards for Kovats retention index determination.[5]

Logical Workflow for GC Column Selection

The selection of an appropriate GC column for branched alkane analysis follows a logical progression of steps, from initial sample considerations to final data analysis and optimization.

GC_Column_Selection_Workflow Sample Define Sample: - Volatility (C-number range) - Complexity (number of isomers) - Matrix StationaryPhase Select Stationary Phase: - Non-polar (e.g., PDMS) for alkanes - Consider specialty phases for specific selectivities Sample->StationaryPhase Primary Driver Dimensions Determine Column Dimensions: - Length (longer for higher resolution) - ID (smaller for higher efficiency) - Film Thickness (thicker for volatile analytes) StationaryPhase->Dimensions TempProgram Optimize Temperature Program: - Initial temperature and hold time - Ramp rate(s) - Final temperature and hold time Dimensions->TempProgram CarrierGas Select Carrier Gas and Flow Rate: - He, H2, or N2 - Optimize for efficiency and speed TempProgram->CarrierGas DataAcquisition Data Acquisition: - Run sample with standards CarrierGas->DataAcquisition PeakAnalysis Analyze Data: - Check resolution - Peak shape - Retention times DataAcquisition->PeakAnalysis Optimization Optimize Method: - Adjust parameters if separation is inadequate PeakAnalysis->Optimization Iterative Process Optimization->TempProgram Optimization->CarrierGas

References

A Comparative Analysis of the Environmental Impact of Hexane Isomers as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fuel additives has significant environmental consequences. Among the various options, hexane isomers—n-hexane, isohexane (2-methylpentane), and neohexane (2,2-dimethylbutane)—are often considered due to their combustion properties. However, their environmental profiles differ considerably. This guide provides a detailed comparison of the environmental impact of these three hexane isomers, supported by experimental data, to inform the selection of more environmentally benign fuel additives.

Key Environmental Impact Parameters

The environmental impact of hexane isomers as fuel additives is primarily assessed based on three key parameters:

  • Reid Vapor Pressure (RVP): This measures the volatility of a substance. Higher RVP values indicate a greater tendency to evaporate and contribute to the formation of volatile organic compounds (VOCs), which are precursors to ground-level ozone and smog.[1][2]

  • Ozone Formation Potential: This is quantified by the Maximum Incremental Reactivity (MIR) scale, which measures the potential of a VOC to form ground-level ozone.[3] A higher MIR value signifies a greater contribution to smog formation.

  • Biodegradability: This refers to the ability of a substance to be broken down by microorganisms in the environment. Poor biodegradability can lead to persistence and accumulation in ecosystems.

Quantitative Data Comparison

The following table summarizes the key environmental impact parameters for n-hexane, isohexane, and neohexane.

IsomerChemical StructureReid Vapor Pressure (RVP) at 37.8°C (psia)Maximum Incremental Reactivity (MIR) (g O₃/g VOC)Ready Biodegradability (OECD 301F)
n-Hexane CH₃(CH₂)₄CH₃~5.01.24Readily biodegradable, but at a slower rate than less branched alkanes.
Isohexane (2-Methylpentane) CH₃CH(CH₃)CH₂CH₂CH₃~6.81.50Less biodegradable than n-hexane due to methyl branching.[1][4]
Neohexane (2,2-Dimethylbutane) (CH₃)₃CCH₂CH₃~9.51.17Significantly lower biodegradability due to the quaternary carbon atom, which hinders microbial degradation.[4]

Note: RVP values have been standardized to 37.8°C for comparison. The MIR value for isohexane is based on the value for branched C6 alkanes.

Experimental Protocols

Reid Vapor Pressure (ASTM D323)

The Reid Vapor Pressure of the hexane isomers is determined using the ASTM D323 standard test method. This procedure involves the following steps:

  • A chilled, air-saturated sample of the hexane isomer is introduced into a liquid chamber.

  • The liquid chamber is connected to a vapor chamber, which has a known volume and is at a controlled temperature.

  • The entire apparatus is then immersed in a water bath maintained at 37.8°C (100°F).

  • The apparatus is shaken periodically until a constant pressure reading is obtained on a pressure gauge.

  • This final pressure reading, corrected for the initial air pressure, is reported as the Reid Vapor Pressure.

Ozone Formation Potential (Maximum Incremental Reactivity)

The Maximum Incremental Reactivity (MIR) values are determined through a complex modeling process developed by Dr. William P. L. Carter and his colleagues. The general methodology is as follows:

  • A detailed computer model of atmospheric chemistry is used, which includes a comprehensive set of chemical reactions that occur in the atmosphere.

  • A baseline scenario is run with a complex mixture of VOCs and nitrogen oxides (NOx) under conditions that are most sensitive to changes in VOC concentrations.

  • A small amount of the specific hexane isomer is added to the model's emissions.

  • The model is run again, and the change in the maximum ozone concentration is calculated.

  • The MIR value is then determined as the grams of additional ozone formed per gram of the hexane isomer added.

Ready Biodegradability (OECD 301F)

The ready biodegradability of the hexane isomers is assessed using the OECD 301F Manometric Respirometry Test. The key steps of this protocol are:

  • A known concentration of the test substance (the hexane isomer) is added to a mineral medium that has been inoculated with microorganisms from activated sludge.

  • This mixture is placed in a sealed vessel equipped with a pressure sensor.

  • The vessel is incubated at a constant temperature in the dark for 28 days.

  • As the microorganisms biodegrade the test substance, they consume oxygen, leading to a decrease in the pressure within the vessel.

  • The amount of oxygen consumed is measured over time and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand.

  • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[5][6]

Logical Relationships and Environmental Impact

The chemical structure of the hexane isomers, specifically the degree of branching, directly influences their environmental impact. The following diagram illustrates these relationships.

EnvironmentalImpact cluster_isomers Hexane Isomers cluster_properties Environmental Properties cluster_impact Environmental Impact n_hexane n-Hexane (Linear) RVP Reid Vapor Pressure (RVP) n_hexane->RVP Lower MIR Ozone Formation Potential (MIR) n_hexane->MIR Moderate Biodegradability Biodegradability n_hexane->Biodegradability Higher isohexane Isohexane (Branched) isohexane->RVP Higher isohexane->MIR High isohexane->Biodegradability Lower neohexane Neohexane (Highly Branched) neohexane->RVP Highest neohexane->MIR Moderate neohexane->Biodegradability Lowest VOC_Emissions Increased VOC Emissions RVP->VOC_Emissions leads to Smog_Formation Increased Smog Formation MIR->Smog_Formation leads to Persistence Increased Environmental Persistence Biodegradability->Persistence inversely related to

Relationship between Hexane Isomer Branching and Environmental Impact

As the diagram illustrates, increased branching in the hexane molecule leads to a higher Reid Vapor Pressure, which in turn increases the potential for VOC emissions. While the relationship with ozone formation potential is not linear, branching generally decreases the biodegradability of the isomer, leading to greater environmental persistence. Specifically, the presence of a quaternary carbon in neohexane significantly hinders microbial degradation.[4]

Conclusion

Based on the comparative data, n-hexane presents a relatively lower environmental impact among the three isomers when used as a fuel additive. It has the lowest Reid Vapor Pressure, a moderate Maximum Incremental Reactivity, and is the most readily biodegradable. Conversely, isohexane and neohexane, with their higher RVP and lower biodegradability, pose a greater risk to the environment.

Therefore, for applications where a hexane isomer is being considered as a fuel additive, n-hexane is the preferable choice from an environmental standpoint. This guide provides the necessary data and experimental context for researchers and scientists to make informed decisions that align with the principles of green chemistry and sustainable development.

References

The Impact of Molecular Architecture on the Physical Properties of C9 Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its physical properties is fundamental. This guide provides a comparative analysis of the physical characteristics of n-nonane and several of its branched-chain isomers. By examining key experimental data, we elucidate how subtle changes in molecular structure, such as the degree and position of branching, can significantly influence boiling point, melting point, density, and viscosity.

The C9 alkanes, with the general formula C9H20, exist as 35 different structural isomers.[1] This isomeric diversity, arising from variations in the carbon skeleton, provides an excellent platform for studying structure-property relationships. In this guide, we will focus on a selection of these isomers to illustrate the core principles governing their physical behavior.

Correlation of Molecular Structure with Physical Properties

The physical properties of alkanes are primarily dictated by the nature and strength of intermolecular forces, specifically van der Waals forces (London dispersion forces). The extent of these forces is influenced by the molecule's surface area and its ability to pack efficiently in the liquid and solid states.

  • Boiling Point: As the carbon chain length increases, the surface area of the molecule also increases, leading to stronger van der Waals forces and a higher boiling point.[2][3] For isomers with the same number of carbon atoms, increased branching results in a more compact, spherical shape with a smaller surface area.[3] This reduction in surface area weakens the intermolecular attractions, leading to a lower boiling point.[2][4][3] Therefore, the straight-chain isomer, n-nonane, exhibits the highest boiling point among its isomers.[5]

  • Melting Point: The melting point of alkanes is influenced not only by the strength of intermolecular forces but also by how well the molecules can pack into a crystal lattice.[6] Molecules with a high degree of symmetry tend to pack more efficiently, resulting in a higher melting point.[7] This is why highly branched, symmetrical isomers can sometimes have unusually high melting points compared to their less branched counterparts.[7] For instance, the highly symmetrical 2,2,3,3-tetramethylbutane, an isomer of octane, has a significantly higher melting point than the linear n-octane.[4] The trend for nonane isomers is less straightforward, with a less regular pattern observed as branching increases.[8]

  • Density: The density of alkanes generally increases with molecular weight.[2] For isomeric alkanes, increased branching leads to a more compact structure, which can result in a slightly higher density compared to the linear isomer at the same temperature. However, all alkanes are less dense than water.[2]

  • Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces.[9] Longer, straight-chain alkanes have higher viscosities due to greater entanglement and stronger van der Waals forces between molecules.[10] Branching, which leads to more compact molecular shapes, generally reduces viscosity.[11]

Comparative Data of C9 Alkane Isomers

The following tables summarize the key physical properties of n-nonane and a selection of its isomers.

Isomer NameMolecular StructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 25°C)
n-NonaneCH3(CH2)7CH3150.8[12]-53.5[12]0.718[13]0.711
2-MethyloctaneCH3(CH2)5CH(CH3)2143.2[14]-80.1[14]0.714[15]Data not available
3-MethyloctaneCH3(CH2)4CH(CH3)CH2CH3144-1080.721Data not available
4-MethyloctaneCH3(CH2)3CH(CH3)(CH2)2CH3142.4-113.30.722Data not available
2,2-DimethylheptaneCH3(CH2)4C(CH3)3132-1130.724Data not available
3,3-DimethylheptaneCH3(CH2)3C(CH3)2CH2CH3137-102.2 (estimate)0.72Data not available
2,3-DimethylheptaneCH3(CH2)3CH(CH3)CH(CH3)2140-1130.726 (at 25°C)Data not available

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

  • Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample liquid

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination (Capillary Method)

This method is used to determine the melting point of a solid sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Solid sample (powdered)

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

  • The tube is tapped gently to pack the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a precisely known volume)

  • Analytical balance

  • Liquid sample

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Viscosity Determination (Ostwald Viscometer)

This method is used to measure the kinematic viscosity of a liquid.

Apparatus:

  • Ostwald viscometer

  • Constant temperature bath

  • Stopwatch

  • Pipette

  • Liquid sample

  • Reference liquid of known viscosity

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A known volume of the liquid sample is introduced into the larger bulb of the viscometer using a pipette.

  • The viscometer is placed vertically in a constant temperature bath until the sample reaches thermal equilibrium.

  • The liquid is drawn up by suction into the smaller bulb, above the upper calibration mark.

  • The suction is released, and the time taken for the liquid to flow from the upper to the lower calibration mark is measured accurately with a stopwatch.

  • The procedure is repeated several times to obtain an average flow time.

  • The kinematic viscosity is calculated by multiplying the average flow time by the viscometer calibration constant. The calibration constant is determined by performing the same procedure with a reference liquid of known viscosity.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of C9 alkane isomers and their resulting physical properties.

G Correlation of C9 Alkane Structure with Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure C9 Alkane Isomers n-Nonane (Linear) Branched Isomers Branching Degree of Branching Low (e.g., 2-Methyloctane) High (e.g., 2,2-Dimethylheptane) Structure->Branching determines Symmetry Molecular Symmetry Low (Asymmetrical) High (Symmetrical) Structure->Symmetry determines VdW Van der Waals Forces Surface Area Molecular Packing Branching->VdW affects Surface Area Symmetry->VdW affects Molecular Packing BP Boiling Point Decreases with branching VdW->BP influences MP Melting Point Influenced by packing efficiency VdW->MP influences Density Density Generally increases with branching VdW->Density influences Viscosity Viscosity Decreases with branching VdW->Viscosity influences

Caption: Relationship between C9 alkane structure and physical properties.

References

A Comparative Guide to the Analytical Determination of 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of 2,3,3-trimethylhexane, a variety of analytical methods are available. This guide provides a comparative overview of the common techniques, focusing on their performance characteristics and supported by experimental data. The primary method for the detailed analysis of individual hydrocarbons in complex mixtures is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Overview of Analytical Methods

Gas Chromatography is the cornerstone for separating volatile and semi-volatile compounds like this compound from complex matrices. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantitative analysis of hydrocarbons.[1][2] FID offers high sensitivity and a wide linear range, making it suitable for determining the concentration of this compound, especially in quality control and routine analysis.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method provides both quantitative and qualitative information. While offering similar quantitative performance to GC-FID, GC-MS provides structural information, enabling unambiguous identification of this compound, which is particularly crucial in complex sample matrices or when analyzing for trace-level contaminants.

Standardized procedures, such as those outlined by ASTM International, are often employed for the detailed hydrocarbon analysis (DHA) of fuels and related products.[3][4][5][6][7] These methods are meticulously validated to ensure reliable and reproducible results across different laboratories.

Performance Comparison

While specific performance data for this compound is not always individually reported in validation studies of broad-ranging methods, the performance of these methods for C9 isomers is well-established. The following table summarizes typical performance characteristics for the analysis of branched alkanes using GC-based methods.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Accuracy (Recovery) Typically >95%Typically >95%
Precision (RSD) < 5%< 5%
Limit of Detection (LOD) ~0.01 mass %~0.01 mass %
Limit of Quantification (LOQ) ~0.03 mass %~0.03 mass %

Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

A common approach for the analysis of this compound in a complex hydrocarbon mixture, such as gasoline, involves a Detailed Hydrocarbon Analysis (DHA) method based on ASTM D6730.

Sample Preparation

For samples like gasoline, direct injection is common. For other matrices, a sample preparation step to extract and concentrate the volatile hydrocarbons may be necessary.

Gas Chromatography (GC) Conditions
  • Column: A long, high-resolution capillary column is essential for separating the numerous isomers in hydrocarbon mixtures. A common choice is a 100 m x 0.25 mm, 0.5 µm film thickness 100% dimethylpolysiloxane column.[7]

  • Carrier Gas: Helium or hydrogen is typically used. Hydrogen allows for faster analysis times.[4]

  • Injection: A split/splitless injector is used, with a high split ratio (e.g., 150:1) to handle the high concentration of components in samples like gasoline.[8]

  • Oven Temperature Program: A precise temperature program is critical for achieving optimal separation. A typical program starts at a low temperature (e.g., 35°C) and ramps up to a final temperature of around 200-250°C.[5]

Detection
  • Flame Ionization Detector (FID): The detector temperature is typically set around 250-300°C.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300.

Workflow and Data Analysis

The general workflow for the analysis of this compound is depicted in the following diagram.

Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Preparation Sample Preparation (if necessary) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC Detector Detection (FID or MS) GC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Component identification is typically achieved by comparing the retention time of the unknown peak with that of a known standard or by using retention indices. Quantification is performed by comparing the peak area of this compound to that of an internal or external standard.

Conclusion

Both GC-FID and GC-MS are highly accurate and precise methods for the quantitative analysis of this compound. The choice of detector will depend on the specific needs of the study, with GC-MS providing the added benefit of positive identification. For routine analysis where the identity of the compound is known, GC-FID is a reliable and cost-effective option. Adherence to standardized methods like ASTM D6730 ensures data quality and comparability.

References

Linearity and range of detection for 2,3,3-Trimethylhexane in various matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like 2,3,3-trimethylhexane is critical for a wide range of applications, from environmental monitoring to biomarker discovery. This guide provides a comprehensive comparison of analytical methodologies for the detection of this compound in various matrices, supported by experimental data to inform method selection and experimental design.

The primary analytical technique for the determination of this compound and other volatile alkanes is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method offers high sensitivity and selectivity, allowing for the reliable identification and quantification of this compound even in complex sample matrices. The performance of GC-MS can be significantly influenced by the sample introduction method, with headspace solid-phase microextraction (HS-SPME) and purge and trap being the most common for volatile analysis.

Performance of GC-MS for this compound and Similar Analytes

The linearity and detection limits of an analytical method are crucial parameters for ensuring data quality. The following tables summarize the performance of GC-MS for the analysis of this compound and other representative C9 branched alkanes in various matrices. Due to the limited availability of specific data for this compound, data from structurally similar compounds are included to provide a broader understanding of expected performance.

Table 1: Linearity and Range of Detection in Biological Matrices

AnalyteMatrixSample IntroductionLinearity RangeLODLOQReference
This compoundCell CultureHS-SPMENot Specified0.996–0.9980.127 ppbvNot Specified[1]
Volatile Alkanes (C8-C10)BloodHS-SPME0.5 - 100 ng/mL>0.990.1 - 0.5 ng/mL0.3 - 1.5 ng/mLRepresentative
Volatile Alkanes (C8-C10)BreathThermal Desorption1 - 200 ppbv>0.990.2 - 1 ppbv0.6 - 3 ppbvRepresentative

Table 2: Linearity and Range of Detection in Environmental Matrices

AnalyteMatrixSample IntroductionLinearity RangeLODLOQReference
C9 Branched AlkanesWaterPurge and Trap0.1 - 50 µg/L>0.9950.02 - 0.1 µg/L0.06 - 0.3 µg/LRepresentative
C9 Branched AlkanesSoilHS-SPME1 - 250 µg/kg>0.990.5 - 2 µg/kg1.5 - 6 µg/kgRepresentative
Volatile Alkanes (C9-C10)AirSorbent Tube0.5 - 100 µg/m³>0.990.1 - 0.5 µg/m³0.3 - 1.5 µg/m³Representative

Note: "Representative" indicates that the data is based on typical performance characteristics reported in the literature for the analysis of similar volatile alkanes in the specified matrix, as specific data for this compound was not available.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. Below are representative protocols for the analysis of volatile branched alkanes in different matrices using GC-MS.

Protocol 1: Analysis of this compound in Blood using HS-SPME-GC-MS
  • Sample Preparation:

    • Collect whole blood in a vial containing an anticoagulant (e.g., EDTA).

    • Transfer a 1 mL aliquot of the blood sample to a 10 mL headspace vial.

    • Add an internal standard solution (e.g., deuterated alkane) to the vial.

    • Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator at 60°C for 15 minutes to allow for equilibration of the headspace.

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 40-300.

Protocol 2: Analysis of this compound in Water using Purge and Trap-GC-MS
  • Sample Preparation:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a preserving agent if necessary (e.g., HCl to pH <2).

    • Spike the sample with an internal standard solution.

  • Purge and Trap Procedure:

    • Use a commercial purge and trap system.

    • Purge a 5 mL sample with helium at 40 mL/min for 11 minutes at ambient temperature.

    • Trap the purged volatiles on a suitable trap (e.g., Tenax).

    • Desorb the trap at 250°C for 2 minutes and transfer the analytes to the GC-MS.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-624 (60 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 35°C (hold for 5 min), ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min (hold for 2 min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 35-350.

Comparison with Other Alternatives

While GC-MS is the gold standard, other techniques can be employed for the analysis of volatile alkanes, particularly for real-time monitoring applications.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are two such techniques. These methods offer direct analysis of air and breath samples without the need for chromatographic separation, providing instantaneous results.[2][3][4][5]

Table 3: Comparison of Analytical Methods for Volatile Alkanes

FeatureGC-MSPTR-MSSIFT-MS
Principle Chromatographic separation followed by mass analysisSoft chemical ionization with H₃O⁺ ionsSoft chemical ionization with multiple precursor ions (H₃O⁺, NO⁺, O₂⁺)
Sample Throughput Lower (requires chromatography)High (real-time)High (real-time)
Selectivity Excellent (isomeric separation)Limited (isobaric interference)Good (multiple precursor ions aid in discrimination)
Sensitivity Excellent (sub-ppb to ppt levels)Good (ppb to ppt levels)Excellent (ppb to ppt levels)
Portability LimitedField-deployable instruments availableField-deployable instruments available
Primary Application Confirmatory analysis and quantificationReal-time monitoring of known compoundsReal-time monitoring and identification of a broader range of compounds

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical workflows for sample analysis.

HS-SPME-GC-MS Workflow sample Sample Collection (e.g., Blood, Soil) prep Sample Preparation (Vialing, Internal Standard) sample->prep hs_spme Headspace SPME (Equilibration, Extraction) prep->hs_spme gcms GC-MS Analysis (Injection, Separation, Detection) hs_spme->gcms data Data Analysis (Quantification, Identification) gcms->data Purge and Trap-GC-MS Workflow sample Sample Collection (e.g., Water) pt Purge and Trap (Purging, Trapping, Desorption) sample->pt gcms GC-MS Analysis (Separation, Detection) pt->gcms data Data Analysis (Quantification) gcms->data

References

A Comparative Guide to the Robustness and Ruggedness of Analytical Protocols for 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical data is paramount. The robustness and ruggedness of an analytical method are critical attributes that ensure results are consistent and reproducible over time and across different laboratory conditions. This guide provides a comparative overview of analytical protocols for the quantification of 2,3,3-trimethylhexane, a branched-chain alkane. While specific comparative studies on the robustness of methods for this particular analyte are not extensively documented in publicly available literature, this guide leverages established gas chromatography (GC) methods for volatile hydrocarbons to present a comparison between two common protocols.

The selection of an appropriate analytical technique is crucial for achieving accurate and reliable quantification. This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of two GC-based protocols, complete with illustrative experimental data to demonstrate their relative robustness and ruggedness.

Data Presentation: Performance Comparison

The following table summarizes the hypothetical performance characteristics of two analytical protocols for the analysis of this compound when subjected to deliberate variations in method parameters (robustness) and different operating conditions (ruggedness). These values are representative and intended to illustrate the concepts of robust and rugged methods.

Table 1: Comparison of Robustness and Ruggedness of Two Analytical Protocols for this compound Analysis

Performance ParameterProtocol A: GC-FID (Standard Non-Polar Column)Protocol B: GC-MS (Polar Column)
Robustness Testing
Retention Time Shift (min) with ±2°C change in oven temperature± 0.15± 0.08
Peak Area Variation (%RSD) with ±5% change in carrier gas flow rate3.2%1.8%
Resolution (Rs) change with different batches of columns0.80.3
Ruggedness Testing
Inter-analyst Precision (%RSD)4.5%2.5%
Inter-instrument Precision (%RSD)5.1%3.0%
Intermediate Precision (%RSD)4.8%2.8%

Experimental Protocols

Detailed methodologies for the two hypothetical protocols are provided below. These protocols are based on common practices for the analysis of volatile hydrocarbons and should be optimized for the specific application and matrix.

Protocol A: Gas Chromatography with Flame Ionization Detection (GC-FID) using a Standard Non-Polar Column

This protocol represents a widely used and cost-effective method for the routine analysis of hydrocarbons.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

  • Sample Preparation: Dilution of the sample in a suitable solvent (e.g., hexane).

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS) using a Polar Column

This protocol offers higher selectivity and sensitivity, which can contribute to a more robust and rugged method, particularly for complex matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a polar stationary phase (e.g., polyethylene glycol).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 3 minutes, then ramp to 180°C at 15°C/min.

  • Injector Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-200.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Dilution of the sample in a suitable solvent (e.g., methanol).

Mandatory Visualization

The following diagrams illustrate the logical workflow of an analytical protocol for this compound and the conceptual difference between robustness and ruggedness testing.

G cluster_workflow Analytical Workflow for this compound Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., Dilution, Extraction) Sample_Collection->Sample_Preparation GC_Analysis Gas Chromatography (GC) Analysis Sample_Preparation->GC_Analysis Data_Acquisition Data Acquisition (FID or MS) GC_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Workflow for the analysis of this compound.

G cluster_testing Robustness vs. Ruggedness Testing cluster_robustness Robustness (Within Laboratory) cluster_ruggedness Ruggedness (Between Laboratories/Conditions) Method Analytical Method Param1 Small Variation in Parameter 1 (e.g., Temperature ±2°C) Method->Param1 Param2 Small Variation in Parameter 2 (e.g., Flow Rate ±5%) Method->Param2 Method2 Analytical Method Analyst Different Analyst Method2->Analyst Instrument Different Instrument Method2->Instrument Day Different Day Method2->Day

Caption: Conceptual difference between robustness and ruggedness.

Discussion

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] In our hypothetical comparison, Protocol B (GC-MS with a polar column) demonstrates greater robustness, with smaller shifts in retention time and less variation in peak area when subjected to changes in temperature and flow rate. The enhanced selectivity of the mass spectrometer likely contributes to this stability.

Ruggedness, on the other hand, is the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or days.[1][2] Again, Protocol B exhibits superior ruggedness with lower relative standard deviations (%RSD) in inter-analyst, inter-instrument, and intermediate precision studies. The specificity of mass spectrometric detection can minimize variations arising from different operators or instrument setups.

References

Comparative study of the synthesis routes for different trimethylhexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthesis routes for trimethylhexane isomers, compounds of interest in fuel development and as fine chemical intermediates. The following sections detail common synthetic strategies, present quantitative data for comparison, and provide exemplary experimental protocols.

Common Synthetic Strategies

The synthesis of trimethylhexane isomers, which are branched alkanes with the formula C₉H₂₀, can be achieved through several general methodologies, including hydroisomerization, alkylation, and specific coupling reactions like the Grignar and Corey-House syntheses. The choice of route often depends on the desired isomer, available starting materials, and required purity.

  • Hydroisomerization: This process involves the skeletal rearrangement of linear or less branched alkanes over a bifunctional catalyst, typically a noble metal (e.g., platinum) on an acidic support like a zeolite.[1] The product distribution is highly dependent on the catalyst's properties (acidity, pore structure) and reaction conditions (temperature, pressure, hydrogen-to-hydrocarbon ratio).[1][2] Zeolites such as ZSM-5, ZSM-22, ZSM-23, and Beta have been investigated for their shape-selectivity in producing specific branched isomers.[2] While a powerful technique for large-scale production of branched alkanes for fuel applications, achieving high selectivity for a single trimethylhexane isomer can be challenging.

  • Alkylation: This method involves the reaction of an alkane (usually an iso-alkane) with an alkene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[3] For example, the alkylation of isopentane with an appropriate alkene could theoretically yield certain trimethylhexane isomers.[3][4] However, these reactions often produce a complex mixture of products, including other isomers and alkanes of different carbon numbers, necessitating efficient separation techniques.[5]

  • Grignard Reaction: A versatile method for forming carbon-carbon bonds, the Grignard reaction can be employed to construct the carbon skeleton of trimethylhexane isomers with high specificity. This typically involves the reaction of a Grignard reagent (R-MgX) with a suitable carbonyl compound (aldehyde or ketone) to form an alcohol, which is then deoxygenated to the corresponding alkane. While offering excellent control over the final structure, this multi-step process may have lower overall yields compared to single-step industrial processes.

  • Corey-House Synthesis: This reaction provides a powerful tool for the synthesis of unsymmetrical alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[6][7][8][9][10] This method is particularly useful for creating specific, highly branched structures that are difficult to obtain through other means.[7] The reaction generally gives good to excellent yields and is compatible with a variety of functional groups.[7]

Comparative Data on Synthesis Routes

The following table summarizes available quantitative data for different synthesis routes leading to trimethylhexane isomers and related branched alkanes. It is important to note that specific yield and purity data for many individual trimethylhexane isomers are not widely reported in the literature, and the presented data often refers to mixtures of isomers or analogous compounds.

Target Isomer(s)Synthesis RouteStarting Material(s)Catalyst/ReagentTemperature (°C)Pressure (bar)Yield (%)Purity (%)Reference(s)
Branched C9 IsomersHydroisomerizationn-NonanePt/HZSM-5220-280-Varies with conversionMixture of isomers[4]
2,2,4-TrimethylpentaneAlkylationIsobutane, IsobuteneSulfuric acid10-30-~180 (based on olefin)55-57[5][11]
Branched C10 IsomersAlkylationIsopentane, IsopenteneSulfuric acid--"Good alkylate"Mixture of isomers[4]
n-ButaneWurtz ReactionEthyl iodide, Lithium-RefluxAtmospheric--[6]
General AlkanesCorey-House SynthesisAlkyl halide, Lithium dialkylcuprate-Room temp. or belowAtmosphericHighHigh[6]

Experimental Protocols

Detailed experimental procedures for the synthesis of specific trimethylhexane isomers are often proprietary or not extensively published. However, the following sections provide representative protocols for the key synthetic methodologies discussed.

General Procedure for Grignard Reaction Synthesis of a Tertiary Alcohol Precursor

This protocol outlines the synthesis of a tertiary alcohol, which can be subsequently reduced to a trimethylhexane isomer. The specific Grignar reagent and ketone would be chosen based on the desired final product structure.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl halide (e.g., bromoethane, 2-bromopropane)

  • Ketone (e.g., 3,3-dimethyl-2-butanone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous ether and a crystal of iodine. Add a small amount of the alkyl halide dissolved in anhydrous ether to initiate the reaction. Once the reaction starts, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the ketone in anhydrous ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be purified by distillation or column chromatography.

General Procedure for Corey-House Synthesis

This protocol describes a general method for coupling two alkyl groups to form an unsymmetrical alkane.

Materials:

  • Lithium metal

  • Anhydrous diethyl ether or THF

  • Alkyl halide (R-X)

  • Copper(I) iodide

  • Second alkyl halide (R'-X)

Procedure:

  • Preparation of Alkyllithium: In a flame-dried flask under a nitrogen atmosphere, add lithium metal to anhydrous ether. Add the first alkyl halide (R-X) dropwise to form the alkyllithium reagent (R-Li).

  • Formation of Gilman Reagent: To the alkyllithium solution at a low temperature (e.g., 0 °C), add copper(I) iodide to form the lithium dialkylcuprate (R₂CuLi), also known as the Gilman reagent.

  • Coupling Reaction: Add the second alkyl halide (R'-X) to the Gilman reagent. The reaction mixture is typically stirred at room temperature for several hours.

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The desired alkane (R-R') can be purified by fractional distillation or preparative gas chromatography.[12][13]

Purification and Analysis

The separation and purification of trimethylhexane isomers from reaction mixtures often present a significant challenge due to their similar boiling points.

  • Fractional Distillation: For isomers with sufficiently different boiling points, fractional distillation can be an effective purification method.[14][15][16][17]

  • Preparative Gas Chromatography (Prep-GC): For isomers with very close boiling points, preparative gas chromatography is a powerful technique for obtaining high-purity samples.[12][13][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique used to identify and quantify the different isomers present in a mixture.[19]

Synthesis Route Logic

The following diagram illustrates the logical relationships between the different synthesis strategies for trimethylhexane isomers.

SynthesisRoutes cluster_starting_materials Starting Materials cluster_methods Synthesis Methods cluster_products Products n_nonane n-Nonane hydroisomerization Hydroisomerization n_nonane->hydroisomerization Rearrangement isoalkanes Isoalkanes (e.g., Isobutane, Isopentane) alkylation Alkylation isoalkanes->alkylation Reaction with alkenes Alkenes alkenes->alkylation alkyl_halides Alkyl Halides grignard Grignard Reaction alkyl_halides->grignard Forms Grignard Reagent corey_house Corey-House Synthesis alkyl_halides->corey_house Forms Gilman Reagent & Couples carbonyls Aldehydes/Ketones carbonyls->grignard Reacts with trimethylhexanes Trimethylhexane Isomers hydroisomerization->trimethylhexanes alkylation->trimethylhexanes grignard->trimethylhexanes via alcohol intermediate corey_house->trimethylhexanes

Caption: Logical flow of trimethylhexane synthesis routes.

References

Safety Operating Guide

Proper Disposal of 2,3,3-Trimethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3,3-trimethylhexane, a flammable hydrocarbon. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. As a flammable liquid, it poses a significant fire risk.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] Therefore, all handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as open flames, sparks, or hot surfaces.[1][2][3][4][5]

Appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and similar flammable liquids. This information is critical for safe handling and for completing hazardous waste manifests.

PropertyValueSource
Chemical Formula C₉H₂₀ChemSrc[6]
CAS Number 16747-28-7ChemSrc[6]
Physical State LiquidN/A
Appearance ColorlessN/A
UN Number UN1993 (for Flammable Liquid, N.O.S.)CPAChem[2]
Transport Hazard Class 3 (Flammable liquids)CPAChem[2]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be handled as hazardous waste.[5][7] Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[5][7]

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container.[8] Do not mix it with other types of waste, especially not with halogenated solvents, as this can complicate and increase the cost of disposal.[7]

  • Container Selection: Use a container that is compatible with flammable organic solvents. The original product container is often a suitable choice.[9] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[7][8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).[7][9]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin or tray to capture any potential leaks. The storage location must be away from heat, sparks, and open flames, and in a well-ventilated area.[1][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[10] These professionals are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Remove all sources of ignition.[4] For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid.[2] Place the absorbent material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Collect in a dedicated, compatible container B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazard Pictograms C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (Secondary Containment, Ventilated, Away from Ignition Sources) E->F G Arrange for Pickup by EHS or Certified Waste Management F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2,3,3-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 2,3,3-Trimethylhexane, a flammable aliphatic hydrocarbon. The following procedures are based on established safety protocols for similar volatile organic compounds and are intended to supplement, not replace, a thorough site-specific risk assessment and the guidance of a qualified safety professional.

Immediate Safety and Handling Protocols

Proper handling of this compound is critical to prevent ignition and exposure. As a flammable liquid, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] It is imperative to keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] Containers should be kept tightly closed when not in use to minimize the release of flammable vapors.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against chemical exposure and physical hazards. The following table outlines the recommended PPE for handling this compound, based on general safety guidelines for flammable aliphatic hydrocarbons.

PPE CategoryRecommended ProtectionMaterial/Type Specification
Hand Protection Chemical-resistant gloves are essential to prevent skin contact.Nitrile, Neoprene, or Viton® gloves are recommended. Always inspect gloves for integrity before use.
Eye and Face Protection Protection against splashes and vapors is crucial.Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a significant risk of splashing. A face shield provides an additional layer of protection and should be used in conjunction with goggles during procedures with a high splash potential.[3]
Skin and Body Protection A lab coat or chemical-resistant apron is necessary to protect against incidental contact.A flame-resistant lab coat is highly recommended. For larger quantities or in situations with a higher risk of significant spills, chemical-resistant coveralls should be worn.[3]
Respiratory Protection Respiratory protection should be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded.An air-purifying respirator equipped with an organic vapor cartridge is suitable for most applications. In cases of high vapor concentrations or oxygen-deficient environments, a supplied-air respirator may be necessary.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is critical to mitigate harm.

Spill Response

For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Control Ignition Sources: Eliminate all potential ignition sources in the area.

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use absorbent materials such as vermiculite, dry sand, or a commercial spill kit to contain the liquid.[4]

  • Collect Residue: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area with soap and water.[4]

For major spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures

The following first aid procedures should be followed in the event of exposure to this compound. A Safety Data Sheet (SDS) for a similar compound, 2,2,4-Trimethylhexane, recommends the following actions.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational Plan: A Step-by-Step Workflow

A structured workflow is essential for the safe and efficient use of this compound in a laboratory setting.

operational_workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Appropriate PPE prep_risk->prep_ppe prep_materials Prepare Materials & Equipment prep_ppe->prep_materials handle_fumehood Work in Fume Hood prep_materials->handle_fumehood handle_transfer Transfer Chemical handle_fumehood->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_risk

A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a non-halogenated organic solvent, it requires specific disposal procedures.

Waste Segregation and Storage
  • Separate Waste Streams: Do not mix non-halogenated solvent waste with other waste categories, particularly halogenated solvents.[1][5] Mixing waste streams can create hazardous reactions and significantly increase disposal costs.[5]

  • Designated Containers: Collect this compound waste in a clearly labeled, dedicated, and compatible container.[1] The container must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] A running list of all components and their approximate percentages should be maintained if other non-halogenated solvents are added to the same container.[6]

  • Storage Location: Store waste containers in a designated satellite accumulation area, such as a flammable storage cabinet, away from ignition sources and incompatible materials.

Disposal Procedure

Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves submitting a request for waste pickup to your Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.[1][5]

disposal_plan Disposal Plan for this compound Waste start Waste Generated segregate Segregate Non-Halogenated Waste start->segregate container Use Labeled, Sealed Container segregate->container storage Store in Flammable Cabinet container->storage request Request EHS Pickup storage->request end Proper Disposal request->end

A clear and compliant disposal plan for this compound waste.

References

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2,3,3-Trimethylhexane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.